molecular formula C8H12O7 B1656711 Dimethyl Citric acid CAS No. 53798-97-3

Dimethyl Citric acid

Cat. No.: B1656711
CAS No.: 53798-97-3
M. Wt: 220.18 g/mol
InChI Key: OMIHCBSQSYMFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl Citric acid is a useful research compound. Its molecular formula is C8H12O7 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-3-Hydroxy-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hydroxy-5-methoxy-3-methoxycarbonyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O7/c1-14-6(11)4-8(13,3-5(9)10)7(12)15-2/h13H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIHCBSQSYMFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)O)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229602
Record name 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53798-97-3
Record name 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53798-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC75822
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure of 1,5-dimethyl citrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1,5-Dimethyl Citrate (B86180)

Introduction

1,5-Dimethyl citrate, systematically known as 2-hydroxy-1,2,3-propanetricarboxylic acid 1,3-dimethyl ester, is a diester derivative of citric acid.[1][2][3] This compound is of significant interest to the scientific community, serving as a versatile intermediate in chemical synthesis and demonstrating notable biological activity.[1][4] It is a key component in the production of more complex molecules, such as Mosapride Citric Amide.[3][4] Furthermore, recent research has highlighted its potential as a therapeutic agent due to its anti-inflammatory properties.[1][2][5] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 1,5-dimethyl citrate.

Chemical Identity and Structure

1,5-Dimethyl citrate is a tricarboxylic acid derivative where the two terminal carboxylic acid groups of citric acid are esterified with methyl groups.[1][6] This selective esterification leaves the central carboxylic acid group unmodified, a result of the terminal groups being more sterically accessible and reactive.[1]

chemical_structure cluster_citrate C_central C OH_group OH C_central->OH_group COOH_group COOH C_central->COOH_group C_left_methylene CH₂ C_central->C_left_methylene C_right_methylene CH₂ C_central->C_right_methylene C_left_carbonyl C C_left_methylene->C_left_carbonyl O_left_carbonyl O C_left_carbonyl->O_left_carbonyl O_left_ester O C_left_carbonyl->O_left_ester CH3_left CH₃ O_left_ester->CH3_left C_right_carbonyl C C_right_methylene->C_right_carbonyl O_right_carbonyl O C_right_carbonyl->O_right_carbonyl O_right_ester O C_right_carbonyl->O_right_ester CH3_right CH₃ O_right_ester->CH3_right

Caption: Chemical structure of 1,5-dimethyl citrate.

Table 1: Chemical Identifiers for 1,5-Dimethyl Citrate

IdentifierValueSource(s)
IUPAC Name 2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoic acid[1][7][8]
Synonyms sym-Dimethyl Citrate; 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester[1][2][3][6][9][10]
CAS Number 53798-96-2[1][2][3][6][9][10]
Molecular Formula C₈H₁₂O₇[1][2][3][6][9][10]
Molecular Weight 220.18 g/mol [1][2][3][6][9][10]
Canonical SMILES COC(=O)CC(CC(=O)OC)(C(=O)O)O[7][8][9]
InChI Key XLYPVOJLUJUWKA-UHFFFAOYSA-N[7][8]

Physicochemical Properties

1,5-Dimethyl citrate is typically supplied as a highly purified, white to off-white solid.[1][2][3][6] Its physical and chemical characteristics are crucial for its proper handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of 1,5-Dimethyl Citrate

PropertyValueSource(s)
Appearance White to off-white solid[2][3][6]
Melting Point >115°C (decomposes)[2][3][6]
Solubility Soluble in DMSO, slightly soluble in Methanol (B129727)[2][3][6]
Purity ≥95%[3][6][11]
Storage Long-term storage is recommended at 2-8°C[2][3][9]

Spectroscopic Data

The identity and purity of 1,5-dimethyl citrate are confirmed through various spectroscopic techniques.[1]

Table 3: Spectroscopic Data for 1,5-Dimethyl Citrate

Analytical MethodDetails & ResultsSource(s)
¹H NMR Chemical Shift (δ) ppm in DMSO-d6: 3.62 (s, 6H, -OCH₃), 2.93 (d, 2H, -CH₂-), 2.84 (d, 2H, -CH₂-). A distinctive chemical shift has also been noted at 2.1 ppm.[11][12]
¹³C NMR (Predicted) Predicted Chemical Shift (δ) ppm: ~175 (C=O, Carboxylic acid), ~171 (C=O, Ester), ~73 (C-OH), ~52 (-OCH₃), ~43 (-CH₂-).[12]
Mass Spectrometry Used to confirm the molecular weight (220.18 g/mol ) and study fragmentation patterns.[1][12]
Infrared (IR) (Predicted) Predicted Absorption Bands (cm⁻¹): 3500-3300 (O-H stretch), 3000-2800 (C-H stretch), 1750-1730 (C=O ester stretch), 1730-1700 (C=O carboxylic acid stretch).[12]

Synthesis and Purification

The primary route for synthesizing 1,5-dimethyl citrate is the esterification of citric acid with methanol.[1][4] This can be achieved through acid catalysis or enzymatic processes. A significant challenge in the synthesis is controlling the reaction's selectivity to favor the formation of the desired diester over other possible mono-, di-, and trimethyl esters.[4][13]

synthesis_workflow start Start: Reactants reactants Citric Acid + Methanol + Catalyst (Acid or Enzyme) start->reactants reaction Reaction Step: Heating/Reflux reactants->reaction monitoring Reaction Monitoring (e.g., TLC) reaction->monitoring In-process control workup Workup: - Cool mixture - Remove excess solvent - Neutralize (if acid catalyst) - Extraction reaction->workup Reaction complete monitoring->reaction purification Purification: Column Chromatography workup->purification analysis Analysis: (NMR, MS, IR) purification->analysis product Final Product: 1,5-Dimethyl Citrate analysis->product

Caption: General workflow for the synthesis and purification of 1,5-dimethyl citrate.[13]

Experimental Protocols
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citric acid (1 equivalent) with an excess of methanol.

  • Catalysis : Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or boric acid.

  • Reaction Conditions : Heat the mixture to reflux for several hours. To drive the equilibrium towards the product, water generated during the reaction can be removed using a Dean-Stark apparatus or molecular sieves.

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol:Acetic Acid (9:1:0.1).[3][13]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Remove excess methanol under reduced pressure. The residue is then dissolved in a solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

  • Reaction Setup : To a dry reaction vessel, add citric acid (1 equivalent), anhydrous methanol (2-5 equivalents), and an optional anhydrous solvent like toluene.

  • Water Removal : Add activated molecular sieves (10-20% w/w of citric acid) to absorb the water produced during esterification.

  • Catalysis : Place the vessel under an inert atmosphere (e.g., Nitrogen), bring the mixture to the desired temperature (40-60 °C) with stirring, and add an immobilized lipase (B570770) such as Candida antarctica Lipase B (Novozym® 435) (5-10% w/w of total substrates).

  • Reaction Time : Allow the reaction to proceed for 24-48 hours.

  • Workup : After the reaction, the enzyme is removed by filtration. The solvent and excess methanol are then evaporated under reduced pressure to yield the crude product, which can be further purified if necessary.

Biological Activity and Signaling Pathways

1,5-Dimethyl citrate has demonstrated significant anti-inflammatory properties, particularly in macrophage-mediated inflammation.[1][2] Studies using RAW 264.7 mouse macrophages have shown that it can suppress the inflammatory response triggered by lipopolysaccharide (LPS).[1][2] LPS, a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway and the subsequent production of pro-inflammatory mediators.[1] 1,5-Dimethyl citrate has been shown to inhibit this pathway.[2]

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway NFkB_activation NF-κB Activation NFkB_pathway->NFkB_activation Pro_inflammatory Production of Pro-inflammatory Mediators (e.g., NO, cytokines) NFkB_activation->Pro_inflammatory Leads to Inflammation Inflammation Pro_inflammatory->Inflammation DMC 1,5-Dimethyl Citrate DMC->NFkB_pathway Inhibits

Caption: Inhibitory effect of 1,5-Dimethyl Citrate on the LPS-induced NF-κB signaling pathway.[2]

Experimental Protocol: In Vitro Anti-inflammatory Assay[2]
  • Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding : Seed the cells in appropriate plates (e.g., 96-well for cytokine assays, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of 1,5-dimethyl citrate for 1-2 hours.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Analysis :

    • Nitric Oxide (NO) Production : Measure the amount of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

    • Cytokine Levels : Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

    • Western Blot : Analyze the protein expression levels of key components of the NF-κB pathway (e.g., p-IκBα, p-p65) in cell lysates to determine the extent of pathway inhibition.

Conclusion

1,5-Dimethyl citrate is a well-characterized derivative of citric acid with significant utility in synthetic chemistry and potential applications in pharmacology.[1] Its defined chemical and physical properties, established synthesis protocols, and role as a protected intermediate make it a valuable tool for researchers.[1] Furthermore, its demonstrated ability to suppress key pro-inflammatory pathways positions it as a promising lead compound for the development of new anti-inflammatory therapies.[1][2] This guide provides the foundational technical information required for professionals working with this versatile molecule.

References

Spectroscopic and Synthetic Guide to Dimethyl Citric Acid Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for the isomers of dimethyl citric acid. Dimethyl citrate (B86180) isomers are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and other complex molecules. A thorough understanding of their spectroscopic characteristics is crucial for accurate identification, characterization, and quality control. This document presents a compilation of available spectroscopic data, detailed experimental protocols, and visual workflows to support researchers in their scientific endeavors.

Spectroscopic Data of this compound Isomers

Table 1: ¹H NMR Spectroscopic Data for 1,5-Dimethyl Citrate
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.65Singlet6H2 x -OCH₃ (ester methyl groups)
~2.80Doublet2H-CH₂- (diastereotopic protons)
~2.70Doublet2H-CH₂- (diastereotopic protons)
Broad Singlet1H-OH (hydroxyl group)
Broad Singlet1H-COOH (carboxylic acid proton)
Solvent: DMSO-d₆. Chemical shifts are approximate and may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for 1,5-Dimethyl Citrate
Predicted Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic acid)
~171C=O (Ester)
~73C-OH (Tertiary alcohol)
~52-OCH₃ (Methoxy)
~43-CH₂- (Methylene)
Note: This data is predicted and should be confirmed with experimental results.[1]
Table 3: Predicted Infrared (IR) Absorption Bands for 1,5-Dimethyl Citrate
Wavenumber (cm⁻¹)Functional Group
3500-3300O-H stretch (hydroxyl)
3300-2500O-H stretch (carboxylic acid)
1735C=O stretch (ester)
1710C=O stretch (carboxylic acid)
1200-1000C-O stretch
Note: This data is predicted and should be confirmed with experimental results.[1]
Table 4: Mass Spectrometry Data for 1,5-Dimethyl Citrate
TechniqueIonization ModeObserved m/zInterpretation
ESI-MSPositive or Negative[M+H]⁺ or [M-H]⁻Molecular Ion
Note: The exact mass and fragmentation pattern are best determined experimentally.[1]

Experimental Protocols

The synthesis and characterization of this compound isomers require precise experimental procedures. The following sections detail the methodologies for their synthesis, purification, and spectroscopic analysis.

Synthesis of this compound Isomers

The primary method for synthesizing dimethyl citrate isomers is the Fischer esterification of citric acid with methanol (B129727), typically in the presence of an acid catalyst.[2][3] The selective synthesis of a specific isomer is challenging due to the presence of three carboxylic acid groups with different steric and electronic environments. However, the formation of the symmetrical 1,5-diester is often favored under certain conditions.

Materials:

  • Citric acid (anhydrous)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexane

Procedure for Preferential Synthesis of 1,5-Dimethyl Citrate:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citric acid in a molar excess of anhydrous methanol (e.g., 1:5 to 1:10 ratio of citric acid to methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol% relative to citric acid).

  • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound Isomers

The crude product from the synthesis will likely be a mixture of mono-, di-, and trimethylated citric acid, along with unreacted starting material. Purification is typically achieved by column chromatography.

Procedure:

  • Prepare a silica (B1680970) gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the different esters.

  • Collect fractions and analyze them by TLC to identify the fractions containing the desired dimethyl citrate isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Spectroscopic Analysis Protocols

Accurate spectroscopic analysis is critical for the identification and characterization of the purified dimethyl citrate isomers.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

2.3.2. Infrared (IR) Spectroscopy [1]

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the sample directly on the ATR crystal.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

2.3.3. Mass Spectrometry (MS) [1]

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile (B52724) for Electrospray Ionization - ESI).

  • Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis A Citric Acid + Methanol C Reflux A->C B Acid Catalyst (H₂SO₄ or p-TsOH) B->C D Neutralization (NaHCO₃) C->D E Extraction (Ethyl Acetate) D->E F Drying & Concentration E->F G Crude Product F->G

Caption: Workflow for the synthesis of this compound isomers.

Purification_Workflow cluster_purification Purification H Crude Product I Silica Gel Column Chromatography H->I J Gradient Elution (Hexane/Ethyl Acetate) I->J K Fraction Collection & TLC Analysis J->K L Solvent Removal K->L M Purified Isomer L->M

Caption: Workflow for the purification of this compound isomers.

Spectroscopic_Analysis_Workflow N Purified Isomer O NMR Spectroscopy (¹H & ¹³C) N->O P IR Spectroscopy N->P Q Mass Spectrometry N->Q R Structure Elucidation & Purity Confirmation O->R P->R Q->R

Caption: Workflow for the spectroscopic analysis of this compound isomers.

References

Navigating the Solubility Landscape of Dimethyl Citric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of dimethyl citric acid (also known as 1,5-dimethyl citrate), a key intermediate in organic synthesis and a compound of interest for its potential bioactive properties. This document is intended for researchers, scientists, and drug development professionals, providing available solubility data, detailed experimental protocols for determining solubility, and visualizations of relevant workflows and biological pathways.

Physicochemical Properties of this compound

This compound is a white to off-white solid with a molecular weight of 220.18 g/mol . Its esterified carboxyl groups alter its polarity compared to its parent compound, citric acid, influencing its solubility in various media.

Solubility Profile of this compound

The currently available solubility data for this compound is primarily qualitative or formulation-specific. The following table summarizes the existing information. It is important to note the general lack of precise, quantitative solubility data in common organic solvents at specified temperatures.

Solvent/SystemTemperatureSolubilityData TypeSource(s)
Dimethyl Sulfoxide (DMSO)Not SpecifiedSolubleQualitative-
Dimethyl Sulfoxide (DMSO)Not Specified≥ 100 mg/mLQuantitative[1]
MethanolNot SpecifiedSlightly SolubleQualitative[1]
WaterNot Specified156 g/LPredicted[2]
Water60°C (with sonication and warming)5 mg/mLQuantitative[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mLQuantitative (Formulation)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mLQuantitative (Formulation)[1]
10% DMSO, 90% Corn OilNot Specified≥ 2.5 mg/mLQuantitative (Formulation)[1]

Experimental Protocol for Determining Equilibrium Solubility

Given the limited publicly available quantitative data, researchers will likely need to determine the solubility of this compound in their solvents of interest. The following is a detailed protocol for the equilibrium solubility method, a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • High-purity organic solvent of interest (e.g., ethanol, acetone, ethyl acetate)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 20 mL glass scintillation vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical instrument.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Separation and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis and Reporting:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • The resulting concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing Experimental and Biological Frameworks

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a hypothetical signaling pathway where a citrate (B86180) derivative might be involved, given the reported anti-inflammatory potential of such compounds.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to vials prep2 Add known volume of organic solvent prep1->prep2 equilib Agitate at constant temperature (24-72h) prep2->equilib sep1 Centrifuge to pellet excess solid equilib->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 ana1 Dilute filtered supernatant sep3->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Calculate concentration against standard curve ana2->ana3 result result ana3->result Solubility Value

Experimental workflow for determining the equilibrium solubility of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathway Intracellular Signaling Cascade cluster_response Pro-inflammatory Response stimulus e.g., Lipopolysaccharide (LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor NFkB NF-κB Pathway receptor->NFkB MAPK MAPK Pathway receptor->MAPK cytokines Cytokine Production (e.g., TNF-α, IL-6) NFkB->cytokines enzymes Enzyme Expression (e.g., COX-2, iNOS) MAPK->enzymes DCA Dimethyl Citrate Derivative (Hypothesized Action) DCA->NFkB Inhibition DCA->MAPK Inhibition

Hypothetical anti-inflammatory signaling pathway involving a citrate derivative.

Conclusion

Understanding the solubility of this compound is fundamental for its application in research and development. While a comprehensive quantitative dataset in various organic solvents is currently lacking in the public domain, the qualitative information and the detailed experimental protocol provided in this guide will empower researchers to fill these knowledge gaps. The continued investigation into the physicochemical properties of this compound will be crucial for unlocking its full potential in synthetic chemistry and drug discovery.

References

An In-depth Technical Guide to Dimethyl Citric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of dimethyl citric acid, focusing on its isomeric forms, synthesis, physicochemical properties, and applications in the scientific and pharmaceutical fields. Given that "this compound" can refer to several isomers depending on the esterification of citric acid's three carboxylic acid groups, this document will primarily address the two most prominent isomers: 1,2-dimethyl citrate (B86180) and 1,5-dimethyl citrate (also referred to as 1,3-dimethyl citrate or sym-dimethyl citrate).

Isomers of this compound

Citric acid is a tricarboxylic acid, offering three sites for esterification. The selective esterification to produce a dimethyl ester results in different isomers with distinct chemical structures and properties.

Isomer NameSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,2-Dimethyl Citrate1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate53798-97-3[1][2][3]C₈H₁₂O₇[1]220.18
1,5-Dimethyl Citrate1,3-Dimethyl Citrate; sym-Dimethyl Citrate; 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester53798-96-2[4][5][6][7]C₈H₁₂O₇[4][5]220.18[4][5]

Physicochemical Properties

The properties of dimethyl citrate isomers are crucial for their handling, storage, and application in experimental settings. 1,5-dimethyl citrate is typically a white to off-white solid.[4][8]

Property1,5-Dimethyl CitrateReference(s)
Appearance White to off-white solid[4][9]
Melting Point >115°C (decomposes)[4][9]
Solubility Soluble in DMSO, slightly soluble in methanol (B129727)[4][9]
Storage Temperature 2-8°C[6][7]
Purity ≥95%[4][7]

Synthesis of this compound

The primary method for synthesizing dimethyl citrate is the acid-catalyzed esterification of citric acid with methanol.[8][10] The main challenge in this synthesis is controlling the selectivity to favor the desired diester over mono- and tri-ester byproducts.[10][11]

General Synthesis Pathway

The esterification reaction involves heating citric acid and methanol in the presence of an acid catalyst, with continuous removal of water to drive the reaction toward the products.[10]

G CitricAcid Citric Acid Reaction Reflux with Water Removal CitricAcid->Reaction Methanol Methanol (2-3 equivalents) Methanol->Reaction AcidCatalyst Acid Catalyst (e.g., Boric Acid, p-TSA) AcidCatalyst->Reaction DimethylCitrate 1,5-Dimethyl Citrate Reaction->DimethylCitrate

Diagram 1: General reaction pathway for the synthesis of 1,5-dimethyl citrate.
Experimental Protocols

Protocol 1: Boric Acid Catalyzed Synthesis of 1,5-Dimethyl Citrate

This protocol is designed to favor the formation of the symmetrical 1,5-diester.[11]

Materials:

  • Citric Acid (anhydrous)

  • Methanol

  • Boric Acid

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citric acid (1 equivalent), methanol (2-3 equivalents), and boric acid (0.1-0.2 equivalents).[11]

  • Heat the mixture to reflux and stir. Monitor the reaction progress by TLC (DCM:MeOH:AcOH = 9:1:0.1).[11]

  • Once the reaction is complete, cool the mixture to room temperature.[11]

  • If a solvent was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the boric acid and any remaining citric acid.[11]

  • Wash the organic layer with brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[11]

Protocol 2: Fischer Esterification using Sulfuric Acid

This is a more general method for esterification.

Materials:

  • Citric Acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Calcium Carbonate

Procedure:

  • Dissolve citric acid in methanol in a round-bottom flask.[9]

  • Slowly add concentrated sulfuric acid to the solution while stirring.[9]

  • Heat the mixture to reflux and maintain for 1 hour.[9]

  • Allow the reaction mixture to cool to room temperature.[9]

  • Add cold water to the flask with continuous stirring.[9]

  • Neutralize the solution by adding calcium carbonate until effervescence ceases.[9]

  • Filter the suspension to remove the precipitated calcium sulfate.[9]

  • Evaporate the filtrate to dryness under reduced pressure.[9]

  • The crude product can be further purified by flash chromatography on silica gel if required.[9]

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Citric Acid, Methanol, and Catalyst B Heat to Reflux A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Column Chromatography (Silica Gel) I->J K Characterization (NMR, MS) J->K L L

Diagram 2: A generalized experimental workflow for the synthesis and purification of 1,5-dimethyl citrate.

Applications in Research and Drug Development

This compound and its derivatives have applications in various fields, including pharmaceuticals and material science.

  • Pharmaceutical Intermediate: 1,5-Dimethyl citrate is a known intermediate in the synthesis of Mosapride Citric Amide, a pharmaceutical agent.[4][10] Its unique structure, with a free central carboxylic acid group, allows for further chemical modifications.[9]

  • Protected Form of Citric Acid: The ester groups in 1,5-dimethyl citrate act as protecting groups, enabling selective reactions at the unesterified central carboxyl and hydroxyl groups.[9]

  • Coordination Chemistry: It serves as a building block for creating more complex molecules, including those with applications in coordination chemistry, such as the synthesis of tin(II) citrate complexes.[9]

  • Deep Eutectic Solvents: A mixture of dimethylurea and citric acid can form a deep eutectic solvent, which acts as a green reaction medium and catalyst for various organic syntheses.[12]

  • Biomedical Applications: Citric acid itself is widely used in drug delivery systems due to its biocompatibility and biodegradability.[13] Its derivatives, like dimethyl citrate, are explored for similar purposes.

Signaling Pathways and Biological Activity

While research on the specific signaling pathways of dimethyl citrate is limited, the parent molecule, citric acid, is a central intermediate in the citric acid cycle (TCA cycle), a key metabolic pathway for energy production in aerobic organisms.[14][15]

Recent studies have begun to explore the biological activities of citric acid esters. For instance, 1,5-dimethyl citrate has been noted for its anti-inflammatory properties, particularly its effects on macrophage-mediated inflammation.[8] It has also been identified as a polycarboxylic acid found in urine and has been investigated for its antimicrobial activity against bacteria and yeast.[6]

The role of TCA cycle intermediates in cellular signaling is an active area of research. For example, citrate can be transported out of the mitochondria and converted to acetyl-CoA, which is a precursor for fatty acid synthesis.[14] High levels of cytosolic citrate can allosterically regulate enzymes involved in glycolysis.[14] Further research is needed to determine if and how dimethyl citrate isomers interact with these or other signaling pathways.

cluster_TCA Citric Acid Cycle (Mitochondria) cluster_Cytosol Cytosol Oxaloacetate Oxaloacetate Citrate Citrate Oxaloacetate->Citrate AcetylCoA Acetyl-CoA AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Citrate_cyto Citrate Citrate->Citrate_cyto Transport AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto PFK Phosphofructokinase Citrate_cyto->PFK Inhibits FattyAcids Fatty Acid Synthesis AcetylCoA_cyto->FattyAcids Glycolysis Glycolysis

Diagram 3: Simplified signaling role of citrate, the parent molecule of dimethyl citrate.

Conclusion

This compound, particularly its 1,5-isomer, is a valuable chemical intermediate with established synthesis protocols and emerging applications in pharmaceuticals and material science. Its utility as a protected form of citric acid allows for selective chemical modifications, making it a versatile building block in organic synthesis. While direct research into its interaction with signaling pathways is still developing, its relationship to the fundamental metabolite citric acid and its observed anti-inflammatory and antimicrobial properties suggest a promising area for future investigation by researchers and drug development professionals.

References

An In-depth Technical Guide to Dimethyl Citric Acid: From Molecular Structure to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl citric acid, a diester derivative of the ubiquitous metabolic intermediate citric acid, is a molecule of significant interest in the fields of synthetic chemistry and pharmacology. With the molecular formula C8H12O7, this compound serves as a versatile building block and has demonstrated noteworthy biological activities, particularly in the realm of anti-inflammatory research. This technical guide provides a comprehensive overview of this compound, focusing on the 1,5-isomer. It details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its applications in drug development, including its role as an intermediate and its mechanism of action in modulating inflammatory signaling pathways.

Chemical and Physical Properties

1,5-Dimethyl citrate (B86180) is typically a white to off-white solid. Its physicochemical properties are crucial for its handling, formulation, and application in various experimental settings.[1][2][3] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,5-Dimethyl Citrate

PropertyValueReference(s)
Molecular Formula C₈H₁₂O₇[3]
Molecular Weight 220.18 g/mol [3]
CAS Number 53798-96-2[3]
Appearance White to off-white solid[3]
Melting Point >115 °C (decomposes)[3]
Solubility Slightly soluble in DMSO and Methanol (B129727)[3]
Purity ≥95%[3]
Storage Long-term: 4°C; Short-term: Room Temperature[3]

Synthesis and Purification

The most common method for the synthesis of 1,5-dimethyl citrate is the Fischer esterification of citric acid with methanol, utilizing an acid catalyst.[1][4] The selectivity for the 1,5-diester is achieved due to the lower steric hindrance of the terminal carboxylic acid groups compared to the central one.[5] Enzymatic synthesis offers a green alternative with high selectivity.[6]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a generalized procedure for the synthesis of 1,5-dimethyl citrate using an acid catalyst.

Materials:

  • Citric acid (anhydrous)

  • Methanol (anhydrous)

  • Boric Acid or p-Toluenesulfonic acid (catalyst)[7]

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hexane (B92381)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citric acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of boric acid (0.1-0.2 equivalents) or p-toluenesulfonic acid.[7]

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purify the crude 1,5-dimethyl citrate by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.[5]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 1,5-dimethyl citrate.

G A Reaction Setup: Citric Acid, Methanol, Catalyst B Reflux A->B Heat C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up: Solvent Removal C->D Complete E Extraction & Washing D->E F Drying & Concentration E->F G Purification: Column Chromatography / Recrystallization F->G H Characterization G->H

A flowchart illustrating the synthesis and purification process of 1,5-Dimethyl Citrate.

Spectroscopic Characterization

The structural elucidation and confirmation of purity for 1,5-dimethyl citrate are typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data for 1,5-dimethyl citrate are summarized in Table 2. Experimental data indicates that the identity can be confirmed using ¹H NMR and ¹³C NMR in DMSO-d6.[3]

Table 2: Predicted NMR Spectroscopic Data for 1,5-Dimethyl Citrate

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Assignment Predicted Chemical Shift (δ) ppm Assignment
3.62 (s, 6H)-OCH₃~175C=O (Carboxylic acid)
2.93 (d, 2H)-CH₂-~171C=O (Ester)
2.84 (d, 2H)-CH₂-~73C-OH
~52-OCH₃
~43-CH₂-
Note: Predicted data is based on typical chemical shifts for similar functional groups.[9]
Experimental Protocol: NMR Data Acquisition

Objective: To determine the carbon-hydrogen framework of the molecule. Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation:

  • Weigh approximately 5-10 mg of purified 1,5-dimethyl citrate for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

  • Transfer the solution to a clean, dry 5 mm NMR tube.[9]

Biological Activity and Mechanism of Action

Recent studies have demonstrated the anti-inflammatory properties of 1,5-dimethyl citrate. It has been shown to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Activity of 1,5-Dimethyl Citrate

AssayEndpointResult
Nitric Oxide (NO) Production IC₅₀39.76 ± 0.16 µM
Interleukin-6 (IL-6) Production InhibitionConcentration-dependent decrease
Tumor Necrosis Factor-alpha (TNF-α) Production InhibitionConcentration-dependent decrease

The mechanism of action for its anti-inflammatory effects involves the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation.[10][11]

NF-κB Signaling Pathway Inhibition

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α and LPS. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 1,5-Dimethyl citrate is thought to inhibit this pathway, thereby reducing the expression of inflammatory cytokines.[10][11]

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive p50/p65-IκBα (Inactive) IKK->NFkB_inactive Degradation of IκBα IkBa->NFkB_inactive Inhibition p50 p50 p50->NFkB_inactive p65 p65 p65->NFkB_inactive NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Translocation DMC 1,5-Dimethyl Citrate DMC->IKK Inhibition DNA DNA NFkB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

References

fundamental reactivity of dimethyl citric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactivity of 1,5-Dimethyl Citrate

Introduction

1,5-Dimethyl Citrate is a dicarboxylic acid methyl ester derived from citric acid, a central intermediate in cellular metabolism.[1] This structural modification, where the two terminal carboxylic acid groups of citric acid are converted into methyl esters, significantly alters the molecule's polarity, reactivity, and biological profile compared to its parent compound.[1][2] Found as a natural constituent in plants such as sea buckthorn (Hippophae rhamnoides), 1,5-Dimethyl Citrate has garnered attention for its dual role as a versatile chemical intermediate and a bioactive compound with notable anti-inflammatory properties.[1][3]

In synthetic chemistry, it serves as a valuable protected form of citric acid, enabling specific chemical transformations on the central carboxyl group before subsequent deprotection.[1] Its application as an intermediate in the synthesis of more complex molecules, including the pharmaceutical agent Mosapride Citric Amide, underscores its industrial relevance.[1][2] From a biomedical perspective, research has demonstrated its ability to suppress inflammatory mediators in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.[1]

This technical guide provides a comprehensive overview of the fundamental reactivity of 1,5-Dimethyl Citrate, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1,5-Dimethyl Citrate provide a baseline for its application in research and development. Accurate identification and characterization rely on a combination of physical constants and spectroscopic data.

Table 1: Physicochemical Properties of 1,5-Dimethyl Citrate

PropertyValueSource(s)
CAS Number 53798-96-2[4][5]
Molecular Formula C₈H₁₂O₇[4][5]
Molecular Weight 220.18 g/mol [4][5]
Appearance White to off-white solid[4][5]
Melting Point >115°C (decomposes)[4][5]
Solubility Soluble in DMSO, slightly soluble in Methanol (B129727)[4][5]
Purity ≥95%[4][5]
Synonyms 2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,3-Dimethyl Ester; sym-Dimethyl Citrate[4][5]

Table 2: Spectroscopic Data for 1,5-Dimethyl Citrate

MethodAssignmentChemical Shift (δ) / AbsorptionSource(s)
¹H NMR -OCH₃ (two symmetrical methoxy (B1213986) groups)3.62 ppm (Singlet, 6H)[6]
-CH₂- (diastereotopic methylene (B1212753) protons)2.93 ppm (Doublet, 2H)[6]
-CH₂- (diastereotopic methylene protons)2.84 ppm (Doublet, 2H)[6]
¹³C NMR (Predicted) C=O (Carboxylic acid)~175 ppm[6]
C=O (Ester)~171 ppm[6]
C-OH (Tertiary alcohol)~73 ppm[6]
-OCH₃ (Methoxy)~52 ppm[6]
-CH₂- (Methylene)~43 ppm[6]
IR (Predicted) O-H stretch (Carboxylic acid & Alcohol)3500-3300 cm⁻¹ (broad)[6]
C-H stretch3000-2850 cm⁻¹[6]
C=O stretch (Ester)~1735 cm⁻¹[6]
C=O stretch (Carboxylic acid)~1710 cm⁻¹[6]

Core Reactivity and Key Transformations

The reactivity of 1,5-Dimethyl Citrate is defined by its three key functional groups: two methyl ester groups, a central carboxylic acid, and a tertiary hydroxyl group.

Synthesis via Esterification

The primary route for synthesizing 1,5-Dimethyl Citrate is the acid-catalyzed esterification of citric acid with methanol.[2] This reaction selectively targets the two terminal (β) carboxylic acid groups, which are more sterically accessible and kinetically favored for esterification under mild, acid-catalyzed conditions. A key challenge is achieving high selectivity for the desired diester, as the reaction can potentially yield a mixture of mono-, di-, and trimethyl esters.[2] Careful control of reaction conditions, such as the stoichiometry of reactants and continuous removal of water, is crucial to maximize the yield.[2]

Common side reactions include the dehydration of citric acid at elevated temperatures to form cis- and trans-aconitic acid, which can subsequently be esterified to form impurities.

Synthesis_Workflow Diagram 1: General Workflow for Synthesis of 1,5-Dimethyl Citrate Start Starting Materials (Citric Acid, Methanol, Acid Catalyst) Reaction Esterification Reaction (Reflux, 65-140°C) Start->Reaction Heat & Stir Workup Aqueous Workup (Neutralization, Washing) Reaction->Workup Cool & Dilute Purification Purification (Drying, Column Chromatography) Workup->Purification Separate & Dry Product Purified 1,5-Dimethyl Citrate Purification->Product

Diagram 1: General Workflow for the Synthesis of 1,5-Dimethyl Citrate.[1][7]
Hydrolysis

As with other esters, the methyl ester groups of 1,5-Dimethyl Citrate can undergo hydrolysis in the presence of acid or base and water, cleaving the ester bonds to yield citric acid and two equivalents of methanol.[8] This reaction is fundamental to its role as a "protected" intermediate, as the ester groups can be removed after other desired chemical transformations have been performed.[1]

Reactions at the Central Carboxylic Acid

The presence of the unreacted central carboxylic acid group makes 1,5-Dimethyl Citrate a valuable protected intermediate in multi-step syntheses.[1] With the terminal carboxyl groups blocked as methyl esters, the central carboxyl group can be selectively targeted for reactions such as amidation or further esterification. This allows for the synthesis of complex, unsymmetrical derivatives of citric acid that would be difficult to produce otherwise.[1][2]

Protected_Intermediate_Logic Diagram 2: Role of 1,5-Dimethyl Citrate as a Protected Intermediate CitricAcid Citric Acid (3 COOH groups) Protection 1,5-Dimethyl Citrate (Protected Form) CitricAcid->Protection Esterification Reaction Selective Reaction (e.g., Amidation at central COOH) Protection->Reaction Intermediate Modified Intermediate Reaction->Intermediate Deprotection Hydrolysis (Deprotection) Intermediate->Deprotection FinalProduct Unsymmetrical Citric Acid Derivative Deprotection->FinalProduct

Diagram 2: Role of 1,5-Dimethyl Citrate as a Protected Intermediate.[1]
Thermal Decomposition

1,5-Dimethyl Citrate decomposes at temperatures above 115°C.[4][5] While specific studies on its decomposition products are limited, the thermal decomposition of its parent compound, citric acid, is well-documented. Citric acid begins to decompose above 175°C, typically via dehydration to form aconitic acid, which can further break down into other products.[9] The thermal decomposition of 1,5-Dimethyl Citrate is likely influenced by similar pathways, potentially involving the loss of methanol and decarboxylation.

Oxidation

The oxidation of 1,5-Dimethyl Citrate is not extensively detailed in the available literature. However, the reactivity of citric acid towards oxidizing agents suggests potential reaction sites. The parent acid can be oxidized to various products, including acetone (B3395972) and carbon dioxide, or oxalic acid, depending on the oxidant and reaction conditions.[10][11] The tertiary alcohol in 1,5-Dimethyl Citrate is a potential site for oxidation, though this is generally resistant under mild conditions.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of 1,5-Dimethyl Citrate.

Protocol 1: Synthesis of 1,5-Dimethyl Citrate via Acid-Catalyzed Esterification

This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.[2][7]

  • Materials: Anhydrous citric acid, anhydrous methanol, p-toluenesulfonic acid (p-TSA) or sulfuric acid, toluene (B28343), saturated sodium bicarbonate solution, ethyl acetate, anhydrous sodium sulfate, brine.

  • Apparatus: Three-neck round-bottom flask, magnetic stirrer, reflux condenser, Dean-Stark trap or water separator, heating mantle, separatory funnel.

  • Procedure:

    • To the three-neck flask, add citric acid (1 equivalent), methanol (2.5-4 equivalents), an acid catalyst (e.g., p-TSA, 1-2% by mass of citric acid), and a solvent for azeotropic water removal (e.g., toluene).[2]

    • Assemble the reflux condenser and Dean-Stark trap. Heat the mixture to reflux (typically 65-140°C).[2]

    • Continuously remove the water that forms as an azeotrope with the solvent via the Dean-Stark trap to drive the reaction to completion.[2]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by measuring the volume of water collected.[2][7]

    • Once the reaction is complete, cool the mixture to room temperature.

  • Workup and Purification:

    • If a solvent like toluene was used, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted citric acid.[7] Repeat until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with water and then with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[7]

Protocol 2: Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of purified 1,5-Dimethyl Citrate for ¹H NMR or 20-50 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6]

    • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

    • Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16 to 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty crystal should be recorded and subtracted.[6]

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL range) of the sample in a solvent compatible with Electrospray Ionization (ESI), such as methanol or acetonitrile.[6]

    • Data Acquisition: Introduce the sample into an ESI mass spectrometer via direct infusion or an LC system. Record the mass spectrum to determine the mass-to-charge ratio (m/z) and confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[6]

Biological Reactivity: Anti-inflammatory Signaling

Recent studies have highlighted the biological activity of 1,5-Dimethyl Citrate, particularly its potent anti-inflammatory effects.[1][3] In mouse macrophage cell lines (RAW 264.7), it has been shown to inhibit the inflammatory response triggered by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1]

The primary mechanism of action involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor NF-κB.[1] By inhibiting this pathway, 1,5-Dimethyl Citrate reduces the production of pro-inflammatory mediators, positioning it as a compound of interest for the development of new anti-inflammatory therapies.[1][3]

NFkB_Pathway_Inhibition Diagram 3: Inhibition of LPS-Induced NF-κB Pathway by 1,5-Dimethyl Citrate cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Downstream Signaling IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degraded IkB_NFkB->NFkB Releases DMC 1,5-Dimethyl Citrate DMC->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Diagram 3: Proposed Mechanism of Anti-inflammatory Action of 1,5-Dimethyl Citrate.[1][3]

Conclusion

1,5-Dimethyl Citrate is a well-characterized derivative of citric acid with significant utility in both synthetic chemistry and pharmacology. Its fundamental reactivity is centered on its three distinct functional groups, allowing it to serve as a versatile protected intermediate for the synthesis of complex molecules. The established protocols for its selective synthesis and purification make it an accessible tool for researchers. Furthermore, its demonstrated biological activity in suppressing key pro-inflammatory pathways highlights its potential as a lead compound for the development of novel therapeutic agents, warranting further investigation by scientists and drug development professionals.

References

The Genesis of Versatility: An In-depth Technical Guide to the Discovery and History of Citric Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of citric acid esters. From the initial isolation of their parent molecule, citric acid, to their contemporary applications as eco-friendly plasticizers and versatile excipients, this document traces the scientific and industrial journey of these significant compounds. It details the evolution of their synthesis, presents key quantitative data, and outlines experimental protocols for their preparation. This guide serves as a foundational resource for professionals in research, development, and manufacturing who utilize or are exploring the potential of citric acid esters.

Introduction: From Citrus Groves to Industrial Fermenters - The Story of Citric Acid

The history of citric acid esters is intrinsically linked to the discovery and mass production of citric acid itself. While citric acid is a naturally occurring compound found abundantly in citrus fruits, its journey to becoming a readily available industrial chemical was a pivotal precursor to the development of its ester derivatives.

The discovery of citric acid is credited to the 8th-century alchemist Jabir Ibn Hayyan.[1][2] However, it was not until 1784 that Swedish-German chemist Carl Wilhelm Scheele first isolated and crystallized citric acid from lemon juice.[2][3][4] For over a century, the isolation from citrus fruits, primarily lemons and limes, remained the principal method of production.[3] This process involved treating the fruit juice with calcium hydroxide (B78521) to precipitate calcium citrate (B86180), which was then treated with sulfuric acid to yield free citric acid.[3]

The late 19th and early 20th centuries marked a significant turning point with the advent of fermentation-based production methods. In 1893, C. Wehmer discovered that Penicillium mold could produce citric acid from sugar.[2][3] This discovery laid the groundwork for industrial-scale microbial production. The disruption of Italian citrus exports during World War I further catalyzed the need for an alternative production route.[3]

In 1917, American food chemist James Currie identified certain strains of the mold Aspergillus niger as highly efficient producers of citric acid.[2][3] This breakthrough was commercialized by the pharmaceutical company Pfizer, which began industrial-level production using this fermentation technique in 1919.[1][3] This method, which utilizes inexpensive sugar sources like molasses and corn starch, remains the dominant industrial route for citric acid production today.[3][4] Pfizer's success in fermentation technology drastically reduced the price of citric acid, making it a widely accessible commodity.[2]

The Dawn of Esterification: The Emergence of Citric Acid Esters

With the widespread availability of citric acid, chemists began to explore its potential as a versatile precursor for other organic compounds.[3][4] The esterification of citric acid's three carboxylic acid groups and its hydroxyl group opened up a new class of compounds with a diverse range of properties.

Citrate esters emerged as highly promising candidates due to their low toxicity, good compatibility with various polymers, and, eventually, their biodegradability. Companies like Morflex, Inc. (now part of Vertellus) and Jungbunzlauer have a long history in the production and development of citrate esters, marketing them under trade names such as Citroflex® and CITROFOL®.

Key Classes of Citric Acid Esters and Their Synthesis

The versatility of citric acid esters stems from the ability to modify their properties by changing the alcohol used in the esterification process and by acylating the hydroxyl group. The most commercially significant citric acid esters include triethyl citrate, tributyl citrate, and their acetylated derivatives.

Triethyl Citrate (TEC) and Tributyl Citrate (TBC)

Triethyl citrate and tributyl citrate are synthesized through the direct esterification of citric acid with ethanol (B145695) and n-butanol, respectively. This reaction is typically catalyzed by an acid, such as sulfuric acid, or through the use of solid acid catalysts like ion-exchange resins to minimize corrosion and simplify purification.

Acetylated Citric Acid Esters: Acetyl Triethyl Citrate (ATEC) and Acetyl Tributyl Citrate (ATBC)

To further modify their properties, particularly to enhance their compatibility with certain polymers and reduce their migration, triethyl citrate and tributyl citrate can be acetylated. This process involves reacting the hydroxyl group of the citrate ester with acetic anhydride (B1165640).

Quantitative Data of Key Citric Acid Esters

The physical and chemical properties of citric acid esters are crucial for determining their suitability for various applications. The following tables summarize key quantitative data for some of the most common citric acid esters.

PropertyTriethyl Citrate (TEC)Tributyl Citrate (TBC)Acetyl Triethyl Citrate (ATEC)Acetyl Tributyl Citrate (ATBC)
Molecular Formula C₁₂H₂₀O₇C₁₈H₃₂O₇C₁₄H₂₂O₈C₂₀H₃₄O₈
Molecular Weight ( g/mol ) 276.29360.44318.32402.48
Boiling Point (°C) 294234 (at 17 mmHg)~305172-174 (at 1 mmHg)
Melting Point (°C) -55-80--80
Density (g/cm³ at 20°C) 1.13691.0431.1351.045 - 1.055
Solubility in Water 6.5 g/100 mLInsoluble-Insoluble
Solubility in Organic Solvents Miscible with ethanol, etherSoluble in most organic solvents-Soluble in alcohols and organic solvents

Table 1: Physical Properties of Common Citric Acid Esters

PropertyTriethyl Citrate (TEC)Tributyl Citrate (TBC)Acetyl Triethyl Citrate (ATEC)Acetyl Tributyl Citrate (ATBC)
Flash Point (°C) 155185188204
Refractive Index (at 20°C) 1.440-1.4421.443-1.4451.432-1.4411.441-1.442

Table 2: Safety and Optical Properties of Common Citric Acid Esters

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key citric acid esters. These protocols are based on established laboratory and industrial practices.

Synthesis of Tributyl Citrate (TBC)

Objective: To synthesize tributyl citrate via direct esterification of citric acid with n-butanol.

Materials:

  • Citric acid (anhydrous)

  • n-butanol

  • Catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst like an ion-exchange resin)

  • Toluene (B28343) (for azeotropic removal of water)

  • 5% Sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus with a condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the round-bottom flask, add citric acid, a molar excess of n-butanol (typically a 1:4 molar ratio of citric acid to n-butanol), the catalyst (e.g., 1-2% by weight of citric acid), and toluene.

  • Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium carbonate solution (to neutralize the acid catalyst), saturated sodium chloride solution, and deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess n-butanol and toluene under reduced pressure using a rotary evaporator to yield the crude tributyl citrate.

  • For higher purity, the product can be further purified by vacuum distillation.

Synthesis of Acetyl Tributyl Citrate (ATBC)

Objective: To synthesize acetyl tributyl citrate by acetylating the hydroxyl group of tributyl citrate.

Materials:

  • Tributyl citrate (synthesized as per protocol 5.1 or commercially sourced)

  • Acetic anhydride

  • Catalyst (e.g., a small amount of sulfuric acid or a solid acid catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer, heating mantle, and condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In the round-bottom flask, combine tributyl citrate and a slight molar excess of acetic anhydride.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture with stirring at a temperature of 100-120°C for a specified period (e.g., 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully add the reaction mixture to a separatory funnel containing 5% sodium bicarbonate solution to neutralize the excess acetic anhydride and the catalyst. (Caution: CO₂ evolution).

  • Wash the organic layer sequentially with saturated sodium chloride solution and deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove any residual volatile components under reduced pressure using a rotary evaporator to obtain the final product, acetyl tributyl citrate.

Visualizing the Process: Experimental Workflows

The synthesis of citric acid esters can be visualized as a series of interconnected steps, from the raw materials to the final purified product.

Esterification_Workflow cluster_citric_acid_production Citric Acid Production cluster_esterification Esterification cluster_acetylation Acetylation (Optional) cluster_purification Purification raw_materials Sugar Source (Molasses, Corn Starch) fermentation Fermentation (Aspergillus niger) raw_materials->fermentation purification_ca Purification fermentation->purification_ca citric_acid Citric Acid purification_ca->citric_acid reaction Esterification Reaction (with water removal) citric_acid->reaction alcohol Alcohol (e.g., n-butanol) alcohol->reaction catalyst Catalyst catalyst->reaction crude_ester Crude Citrate Ester reaction->crude_ester acetylation_reaction Acetylation Reaction crude_ester->acetylation_reaction neutralization Neutralization & Washing crude_ester->neutralization acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation_reaction crude_acetylated_ester Crude Acetylated Ester acetylation_reaction->crude_acetylated_ester crude_acetylated_ester->neutralization drying Drying neutralization->drying distillation Vacuum Distillation drying->distillation final_product Purified Citrate Ester distillation->final_product

Caption: A generalized workflow for the production of citric acid esters.

Logical_Relationship citric_acid Citric Acid (Parent Molecule) simple_esters Simple Citrate Esters (e.g., TEC, TBC) citric_acid->simple_esters Esterification acetylated_esters Acetylated Citrate Esters (e.g., ATEC, ATBC) simple_esters->acetylated_esters Acetylation applications Applications simple_esters->applications acetylated_esters->applications plasticizers Plasticizers applications->plasticizers excipients Pharmaceutical Excipients applications->excipients food_additives Food Additives applications->food_additives cosmetics Cosmetics applications->cosmetics

References

Methodological & Application

Application Notes and Protocols for the Selective Esterification of Citric Acid to 1,5-Dimethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Dimethyl citrate (B86180) is a valuable chemical intermediate derived from the selective esterification of citric acid.[1] As a derivative of a naturally occurring tricarboxylic acid, it serves as a protected form of citric acid in organic synthesis, allowing for chemical modifications at the central carboxylic acid and hydroxyl groups.[1][2] This unique structure makes it a key building block in the synthesis of more complex molecules, including the pharmaceutical agent Mosapride Citric Amide.[1][3] The primary challenge in its synthesis lies in achieving high selectivity for the esterification of the two terminal carboxylic acid groups while leaving the central one free.[3] This document provides detailed protocols for two effective methods for the selective synthesis of 1,5-dimethyl citrate: acid-catalyzed esterification and enzymatic esterification.

Physicochemical and Spectroscopic Data of 1,5-Dimethyl Citrate[2][4]
PropertyValue
CAS Number 53798-96-2
Molecular Formula C₈H₁₂O₇
Molecular Weight 220.18 g/mol
Appearance White to off-white solid
Melting Point >115 °C (decomposes)
Solubility Soluble in DMSO, slightly soluble in methanol (B129727)
¹H NMR (DMSO-d₆) Chemical shifts corresponding to the methyl and methylene (B1212753) protons.
¹³C NMR (DMSO-d₆) Chemical shifts corresponding to the carbonyl, quaternary, methylene, and methyl carbons.
Mass Spectrometry Consistent with the molecular formula C₈H₁₂O₇.
Infrared (IR) Spectroscopy Characteristic peaks for O-H, C-H, and C=O stretching vibrations.
TLC Conditions SiO₂; Dichloromethane:Methanol:Acetic Acid = 9:1:0.1; Rf=0.70

Method 1: Acid-Catalyzed Selective Esterification

This method utilizes an acid catalyst to promote the esterification of citric acid with methanol. The choice of catalyst is crucial for achieving high selectivity towards the 1,5-diester. Boric acid is noted to selectively catalyze the esterification of the terminal carboxylic acid groups.[4]

Experimental Protocol

Materials:

  • Citric Acid (anhydrous)

  • Methanol (anhydrous)

  • Boric Acid (or p-toluenesulfonic acid/sulfuric acid)[1][4][5]

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Standard laboratory glassware: three-neck flask, reflux condenser, Dean-Stark apparatus, magnetic stirrer, separatory funnel, rotary evaporator.[3]

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add citric acid (1 equivalent) and methanol (2-4 equivalents).[3] Add a suitable solvent like toluene to facilitate azeotropic water removal.

  • Catalyst Addition: Add the acid catalyst. For selective esterification, boric acid is recommended.[4] If using p-toluenesulfonic acid or sulfuric acid, add a catalytic amount.[1][5]

  • Esterification: Heat the reaction mixture to reflux. The temperature will typically be in the range of 65-140°C, depending on the solvent used.[3] Continuously remove the water produced during the reaction using the Dean-Stark apparatus to drive the equilibrium towards the product.[1][3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol:Acetic Acid (9:1:0.1).[6][4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.[4]

  • Neutralization and Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted citric acid. Repeat the wash until no more CO₂ evolution is observed.[5][7]

  • Washing and Drying: Wash the organic layer with water and then with brine to remove residual salts and water.[5][7] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude 1,5-dimethyl citrate.[7] The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.[5]

Quantitative Data Summary for Acid-Catalyzed Esterification
ParameterValue/RangeNotes
Citric Acid:Methanol Molar Ratio 1:2 to 1:4A slight excess of methanol can help drive the reaction.[3]
Catalyst Loading 0.5-2% (by mass of citric acid)For catalysts like sulfuric acid or p-TSA.[3] Boric acid may require different loading.
Reaction Temperature 65-140 °CDependent on the boiling point of the solvent used for azeotropic distillation.[3]
Reaction Time Several hoursReaction progress should be monitored by TLC.[1][5]

Method 2: Enzymatic Selective Esterification

Enzymatic synthesis offers a green and highly selective alternative for producing 1,5-dimethyl citrate. Immobilized Candida antarctica Lipase (B570770) B (CALB), such as Novozym® 435, is a commonly used biocatalyst for this reaction, operating under mild conditions.[8]

Experimental Protocol

Materials:

  • Citric Acid (anhydrous)

  • Methanol (anhydrous)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Toluene (anhydrous, optional solvent)

  • Molecular Sieves (3Å, activated)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Reaction vessel with magnetic stirrer and temperature control

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add citric acid (1 equivalent) and methanol (2-5 equivalents).[8] Anhydrous toluene can be used as a solvent if the reaction is not performed solvent-free.

  • Water Removal: Add activated molecular sieves (10-20% w/w of citric acid) to the mixture to adsorb the water produced during esterification.[8]

  • Inert Atmosphere: Place the reaction vessel under an inert atmosphere of nitrogen or argon.[8]

  • Enzyme Addition: Bring the reaction mixture to the desired temperature (40-60 °C) with stirring. Add the immobilized lipase (5-10% w/w of total substrates).[8]

  • Reaction: Maintain the reaction at the set temperature with continuous stirring for 24-48 hours.[8]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC, GC, or HPLC.[8]

  • Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Work-up and Purification: Dissolve the crude product in ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted citric acid, followed by a brine wash.[8] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8] Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,5-dimethyl citrate.[8] For higher purity, perform silica gel column chromatography.[8]

Quantitative Data Summary for Enzymatic Esterification
ParameterValue/RangeReference
Enzyme Immobilized Candida antarctica Lipase B (Novozym® 435)[8]
Substrates Citric Acid, Methanol[8]
Methanol:Citric Acid Molar Ratio 2:1 to 5:1[8]
Enzyme Load 5-10% (w/w of substrates)[8]
Temperature 40-60 °C[8]
Reaction Time 24-48 hours[8]
Solvent Toluene or solvent-free[8]

Experimental Workflow and Logic Diagrams

G General Workflow for Synthesis of 1,5-Dimethyl Citrate cluster_reaction Reaction Stage cluster_workup Work-up & Purification reactants Citric Acid + Methanol catalyst Add Catalyst (Acid or Enzyme) reactants->catalyst esterification Esterification (Heating/Stirring + Water Removal) catalyst->esterification monitoring Monitor Reaction (TLC/HPLC/GC) esterification->monitoring neutralization Neutralization & Quenching monitoring->neutralization Reaction Complete extraction Solvent Extraction neutralization->extraction washing Aqueous Washing (NaHCO3, Brine) extraction->washing drying Drying (Anhydrous Na2SO4) washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography/Recrystallization) concentration->purification product Pure 1,5-Dimethyl Citrate purification->product

Caption: A generalized experimental workflow for the synthesis and purification of 1,5-dimethyl citrate.

Troubleshooting and Considerations

  • Side Reactions: The primary side reaction in acid-catalyzed esterification is the formation of other esters (monomethyl and trimethyl citrate) and dehydration of citric acid to aconitic acid at higher temperatures.[9] The selectivity for 1,5-dimethyl citrate is favored by the higher steric hindrance of the central carboxylic acid group.[5]

  • Water Removal: Efficient removal of water is critical to drive the reaction equilibrium towards the formation of the ester.[1][3] This can be achieved azeotropically with a Dean-Stark apparatus or by using drying agents like molecular sieves in enzymatic reactions.[8][9]

  • Purification Challenges: The various citrate esters can have similar polarities, which may complicate purification by column chromatography. Careful selection of the eluent system and potentially using gradient elution can improve separation.[4]

  • Product Stability: 1,5-Dimethyl citrate can be susceptible to hydrolysis back to citric acid and methanol, especially in the presence of acid or base at elevated temperatures.[7] It is recommended to store the purified product at 2-8°C.[7]

References

Application Notes and Protocols for the Preparation and Use of Dimethylurea/Citric Acid-Based Deep Eutectic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deep Eutectic Solvents (DESs) are emerging as a novel class of green solvents with wide-ranging applications in chemical synthesis, catalysis, and drug delivery. Comprising a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), these systems exhibit a significant depression in melting point compared to their individual components, leading to the formation of a liquid at or near room temperature. This document provides detailed application notes and protocols for the preparation and utilization of a specific Type III DES composed of N,N'-dimethylurea (DMU) as the HBA and citric acid (CA) as the HBD.

This DES system is of particular interest due to the biocompatibility and low cost of its components. Citric acid is a natural, non-toxic organic acid, while dimethylurea is a simple and effective hydrogen bond acceptor. The resulting DES possesses a tunable polarity and a high capacity for hydrogen bonding, making it a promising medium for various applications, including as a green reaction medium and as a vehicle for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Deep eutectic solvents enhance the solubility of poorly soluble drugs by forming mixtures of an HBA and an HBD in varying ratios through stirring, resulting in clear, homogeneous liquids with significantly higher solubility capacity compared to water.[1]

Physicochemical Properties

Molar Ratio (DMU:CA)Mass Ratio (DMU:CA)Melting Point (°C)Appearance
6:4~1.5:1~100Clear, colorless liquid
-2:1~80Clear liquid
-1.5:1~80Clear liquid
-1:1~80Clear liquid
-1:1.5~80Clear liquid
-1:2~80Clear liquid

Note: The melting points are approximate and represent the temperature at which a clear liquid is formed. The exact eutectic point and phase diagram for the DMU/CA system require further experimental determination.

Experimental Protocols

Protocol 1: Preparation of N,N'-Dimethylurea/Citric Acid DES (6:4 Molar Ratio)

This protocol describes the preparation of a DMU/CA DES with a 6:4 molar ratio, which has been utilized as an efficient and recyclable catalytic medium for organic synthesis.[2]

Materials:

  • N,N'-Dimethylurea (DMU)

  • Citric Acid (CA)

  • Glass vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

Procedure:

  • Weigh the appropriate amounts of N,N'-dimethylurea and citric acid to achieve a 6:4 molar ratio.

  • Combine the two solid components in a clean, dry glass vial or round-bottom flask equipped with a magnetic stir bar.

  • Heat the mixture to 100 °C with continuous stirring.[2]

  • Continue heating and stirring until a clear, colorless, and homogeneous liquid is formed.[2]

  • Once the DES is formed, it can be cooled to room temperature for storage or used directly in subsequent applications.

experimental_workflow cluster_preparation DES Preparation cluster_application Application weigh Weigh N,N'-Dimethylurea and Citric Acid mix Combine in Reaction Vessel weigh->mix heat Heat to 80-100°C with Stirring mix->heat form Formation of Homogeneous Liquid DES heat->form solubility Drug Solubility Enhancement form->solubility synthesis Green Synthesis Medium form->synthesis

Caption: Experimental workflow for the preparation and application of DMU/CA DES.

Protocol 2: Determination of Drug Solubility in DMU/CA DES

This protocol outlines a general procedure for evaluating the potential of DMU/CA DES to enhance the solubility of a poorly water-soluble drug, adapted from the widely used shake-flask method.[3][4]

Materials:

  • Prepared N,N'-dimethylurea/Citric Acid DES

  • Active Pharmaceutical Ingredient (API) of interest

  • Small, sealed vials

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and appropriate solvents for analysis

Procedure:

  • Add an excess amount of the API to a known volume or weight of the prepared DMU/CA DES in a sealed vial.

  • Tightly cap the vial to prevent any compositional changes due to moisture absorption.

  • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the equilibration period, visually inspect the sample to confirm the presence of undissolved solid, indicating that saturation has been achieved.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved API.

  • Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

  • Quantify the concentration of the dissolved API in the diluted sample using a pre-validated analytical method.

  • Calculate the solubility of the API in the DMU/CA DES, typically expressed in mg/mL or mol/L.

solubility_determination_workflow start Start add_api Add Excess API to DMU/CA DES start->add_api equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_api->equilibrate filter Filter the Saturated Solution equilibrate->filter dilute Dilute Filtrate with Suitable Solvent filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Drug Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining drug solubility in DMU/CA DES.

Application in Drug Development: Solubility Enhancement

The unique solvent properties of DESs, including their ability to form multiple hydrogen bonds, make them attractive for enhancing the solubility of APIs with poor aqueous solubility. While specific quantitative data for the solubility enhancement of drugs in DMU/CA DES is limited in publicly available literature, the general principle holds promise. The acidic nature of the citric acid component can be particularly beneficial for dissolving basic drugs.

The mechanism of solubility enhancement in DESs is multifactorial and can include:

  • Hydrogen Bonding: The extensive hydrogen bond network within the DES can interact favorably with the functional groups of the drug molecule.

  • Polarity Matching: The polarity of the DES can be tuned by altering the molar ratio of the components to better match that of the drug.

  • Disruption of Crystal Lattice: The DES can effectively solvate the drug molecules, overcoming the crystal lattice energy that hinders dissolution in aqueous media.

Conceptual Phase Diagram of a Deep Eutectic System

A phase diagram graphically represents the physical states of a substance under different conditions of temperature and composition. For a binary system forming a DES, the phase diagram illustrates the significant depression of the freezing point.

// Nodes for the axes origin [pos = "0,0!"]; x_axis [pos = "6,0!"]; y_axis [pos = "0,4!"];

// Axis labels xlabel [label = "Mole Fraction of Citric Acid", pos = "3,-0.5!", shape = "none", fontcolor = "#202124"]; ylabel [label = "Temperature (°C)", pos = "-1,2!", shape = "none", fontcolor = "#202124"];

// Melting points of pure components mp_dmu [label = "Tm (DMU)", pos = "0,3!", shape = "none", fontcolor = "#202124"]; mp_ca [label = "Tm (CA)", pos = "6,2.5!", shape = "none", fontcolor = "#202124"]; p_dmu [pos = "0,3!", shape = "circle", style = "filled", fillcolor = "#EA4335", label=""]; p_ca [pos = "6,2.5!", shape = "circle", style = "filled", fillcolor = "#EA4335", label=""];

// Eutectic point eutectic [label = "Eutectic Point", pos = "3,0.5!", shape = "none", fontcolor = "#202124"]; p_eutectic [pos = "3,0.5!", shape = "circle", style = "filled", fillcolor = "#34A853", label=""];

// Phase boundaries p_dmu -> p_eutectic [color = "#4285F4", penwidth = 2]; p_ca -> p_eutectic [color = "#4285F4", penwidth = 2]; p_eutectic -- "3,0!" [style=dashed, color="#FBBC05"]; p_eutectic -- "0,0.5!" [style=dashed, color="#FBBC05"];

// Phase labels liquid [label = "Liquid", pos = "3,2!", shape = "none", fontcolor = "#202124"]; solid_dmu_liquid [label = "Solid DMU + Liquid", pos = "1.5,1.75!", shape = "none", fontcolor = "#202124"]; solid_ca_liquid [label = "Solid CA + Liquid", pos = "4.5,1.5!", shape = "none", fontcolor = "#202124"]; solid_dmu_ca [label = "Solid DMU + Solid CA", pos = "3,-0.2!", shape = "none", fontcolor = "#202124"];

// Axes origin -> x_axis [label = "1.0", pos = "6,-0.25!", shape = "none", fontcolor = "#202124"]; origin -> y_axis; } enddot

Caption: A representative solid-liquid phase diagram for a binary deep eutectic system.

The diagram illustrates that the melting point of the mixture of N,N'-dimethylurea and citric acid is significantly lower than the melting points of the individual pure components. The lowest melting point of the mixture is the eutectic point.

Conclusion

The deep eutectic solvent system based on N,N'-dimethylurea and citric acid presents a promising green alternative to conventional organic solvents. Its ease of preparation, tunable properties, and the biocompatibility of its components make it a valuable tool for researchers in both academia and the pharmaceutical industry. While further research is needed to fully characterize the physicochemical properties of this DES at various molar ratios and to explore its full potential in drug delivery, the provided protocols offer a solid foundation for its synthesis and application in enhancing the solubility of poorly soluble drugs.

References

Application Notes and Protocols: Citric Acid Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citric acid, a ubiquitous natural product, serves as a versatile and biocompatible monomer in the synthesis of a wide range of polymers with significant applications in the biomedical and materials science fields. Its trifunctional nature, possessing three carboxylic acid groups and one hydroxyl group, allows for the formation of crosslinked polyester (B1180765) networks. While direct polymerization of citric acid with diols is a common and well-documented approach, the use of its esterified derivatives, such as dimethyl citrate (B86180), as primary monomers for polymerization is less prevalent in the literature. This document focuses on the application of citric acid and its derivatives in polymer chemistry, providing detailed protocols and application notes for researchers, scientists, and drug development professionals. The primary focus will be on polymers derived directly from citric acid, with clarification on the role of its esters.

Clarification on Dimethyl Citric Acid

The search for the direct use of this compound as a primary monomer in polymerization did not yield extensive results. The literature predominantly describes the synthesis of polymers using citric acid as the trifunctional monomer. Dimethyl citrate, specifically 1,5-dimethyl citrate, is more commonly synthesized as an intermediate for pharmaceutical agents like Mosapride Citric Amide.[1][2] The esterification of citric acid to its dimethyl ester is a key step in certain chemical syntheses but does not appear to be a common starting point for creating the main polymer backbone in the same way citric acid is.[1] Therefore, these notes will focus on the well-established use of citric acid in creating biodegradable and biocompatible polymers.

Applications of Citric Acid-Based Polymers

Citric acid-derived polymers, particularly biodegradable elastomers, have garnered significant attention for various biomedical applications due to their tunable mechanical properties, biocompatibility, and biodegradability.[3][4]

Key Application Areas:

  • Tissue Engineering: These polymers are used to create scaffolds for engineering soft tissues such as blood vessels and cartilage.[4][5] Their elastomeric nature allows them to mimic the mechanical properties of native tissues.

  • Drug Delivery: The polymer matrix can be designed to encapsulate and release therapeutic agents in a controlled manner.[5][6]

  • Biomedical Devices: They are utilized as coatings for medical implants and in the fabrication of orthopedic fixation devices.[5]

  • Bioimaging: The development of biodegradable photoluminescent polymers (BPLPs) from citric acid has opened up possibilities for in vivo imaging applications.[5]

  • Superabsorbent Polymers (SAPs): Citric acid can be used as a biobased monomer or cross-linker to synthesize SAPs for applications in agriculture and hygiene products.[7]

Quantitative Data on Citric Acid-Based Polymers

The properties of citric acid-based polymers can be tailored by adjusting the monomer ratios, crosslinking density, and synthesis conditions. The following tables summarize key quantitative data from the literature.

Table 1: Mechanical Properties of Photocrosslinked Poly(octamethylene maleate (B1232345) citrate) (POMC) [3]

PropertyValue Range
Initial Modulus (MPa)0.07 - 1.3
Elongation at Break (%)38 - 382
Molecular Mass (Da)701 - 1291

Table 2: Thermal Properties of Glycerol and Citric Acid-Based Polyesters [6]

Polymer Composition (Glycerol:Citric Acid)Reaction Time (hr)Initial Decomposition Temperature (°C)
1:10.5~190
1:11.0~200
1:13.0>200
With Gentamicin (1.6:1)7Lower than control
With Gentamicin (1.6:1)15Lower than control
With Gentamicin (1.6:1)48Lower than control

Experimental Protocols

Protocol 1: Synthesis of Poly(1,8-octanediol-co-citric acid) (POC) Pre-polymer

This protocol describes the synthesis of a pre-polymer that can be further crosslinked to form an elastomer.[8]

Materials:

  • Citric acid

  • 1,8-octanediol

  • 250 mL three-neck round-bottom flask

  • Inlet and outlet adapters

  • Stirring apparatus

  • Silicon oil bath

  • Nitrogen gas source

Procedure:

  • To a 250 mL three-neck round-bottom flask, add 19.212 g of citric acid and 14.623 g of 1,8-octanediol.

  • Fit the flask with an inlet adapter for nitrogen and an outlet adapter.

  • Place the flask in a silicon oil bath and begin stirring.

  • Heat the mixture to 160-165 °C to melt the reactants (approximately 15 minutes).

  • Once melted, lower the temperature to 140 °C.

  • Continue stirring at 140 °C for 1 hour to form the pre-polymer.

  • Maintain a continuous flow of nitrogen gas throughout the reaction.

  • The resulting pre-polymer can be stored for post-polymerization.

Protocol 2: Post-Polymerization of POC Pre-polymer

This protocol describes the thermal crosslinking of the POC pre-polymer to form the final elastomeric polymer.[8]

Materials:

  • POC pre-polymer from Protocol 1

  • Oven or vacuum oven

  • Molds (e.g., PTFE)

Procedure:

  • Pour the POC pre-polymer into desired molds.

  • Place the molds in an oven for post-polymerization.

  • The curing process can be carried out under various conditions to achieve different crosslinking densities and mechanical properties. A typical procedure involves:

    • Heating at 80 °C for 6 hours.

    • Followed by 120 °C for 4 hours without vacuum.

    • Finally, 120 °C for 14 hours under vacuum.

  • After curing, allow the polymer to cool to room temperature before removal from the molds.

Protocol 3: Synthesis of Poly(ethylene glycol) maleate citrate (PEGMC)

This protocol outlines the one-pot synthesis of an in situ crosslinkable biodegradable polymer.[5]

Materials:

  • Citric acid

  • Maleic acid

  • Poly(ethylene glycol) (PEG)

  • Reaction vessel with stirring and heating capabilities

  • (No organic solvents or catalysts are required)

Procedure:

  • Determine the desired molar ratio of citric acid, maleic acid, and PEG. The mechanical properties and degradation rate of the final hydrogel are highly dependent on this ratio.

  • Combine the monomers in a reaction vessel.

  • Heat the mixture while stirring to initiate polycondensation. The reaction is typically carried out at elevated temperatures (e.g., 120-160 °C).

  • Continue the reaction until the desired pre-polymer viscosity is achieved. The progress of the reaction can be monitored by techniques such as Fourier Transform Infrared (FT-IR) spectroscopy to observe the formation of ester bonds.

  • The resulting PEGMC pre-polymer is water-soluble and can be crosslinked in situ.

Visualizations

Polymerization_Workflow cluster_synthesis Pre-polymer Synthesis cluster_post_polymerization Post-Polymerization (Crosslinking) Monomers Citric Acid + Diol (e.g., 1,8-octanediol) Reaction Melt Polycondensation (e.g., 140-165°C) Monomers->Reaction Heat & Stir PrePolymer Pre-polymer (e.g., POC) Reaction->PrePolymer Curing Thermal Curing (e.g., 80-120°C, Vacuum) PrePolymer->Curing Transfer to Molds Elastomer Crosslinked Elastomeric Polymer Curing->Elastomer

Caption: General workflow for the synthesis of citric acid-based polyester elastomers.

PEGMC_Hydrogel_Formation cluster_prepolymer PEGMC Pre-polymer cluster_crosslinking In Situ Crosslinking PEGMC Water-soluble PEGMC Pre-polymer Initiators Redox Initiators (e.g., APS/TEMED) PEGMC->Initiators Mix with Crosslinker Crosslinker (e.g., Acrylic Acid) Initiators->Crosslinker Add Hydrogel PPEGMC Hydrogel Crosslinker->Hydrogel In situ formation

Caption: In situ hydrogel formation from PEGMC pre-polymer.

References

Application Notes and Protocols for the Quantitative Analysis of Dimethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl citrate (B86180), a diester of citric acid, is a molecule of increasing interest in metabolic studies and pharmaceutical development.[1] Accurate and reliable quantification of dimethyl citrate is crucial for understanding its pharmacokinetics, pharmacodynamics, and overall biological significance. These application notes provide detailed protocols for the quantitative analysis of dimethyl citrate in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the most common and effective methods for its quantification.[1]

Analytical Methods

The choice of analytical method for dimethyl citrate quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like dimethyl citrate, a derivatization step is necessary to increase volatility and thermal stability. This method offers high sensitivity and selectivity.[1]

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of moderately polar to nonpolar compounds. Coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry), HPLC provides a robust and reliable method for dimethyl citrate analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analytical methods described. These values are based on established principles for similar analytes and should serve as a benchmark for method validation.

Table 1: GC-MS Method Performance

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (r²)≥ 0.9980.999
Linearity RangeAnalyte dependent1 - 1000 ng/mL
Limit of Detection (LOD)Signal-to-Noise (S/N) ratio of 3:10.5 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise (S/N) ratio of 10:11.5 ng/mL
Accuracy (% Recovery)80 - 120%95.5 - 104.3%
Precision (% RSD)≤ 15%Intra-day: ≤ 5%, Inter-day: ≤ 10%

Table 2: HPLC-UV Method Performance

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (r²)≥ 0.9990.9995
Linearity RangeAnalyte dependent0.5 - 100 µg/mL
Limit of Detection (LOD)Signal-to-Noise (S/N) ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise (S/N) ratio of 10:10.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%[2]99.2 - 101.5%
Precision (% RSD)≤ 2%[2]Intra-day: ≤ 1.5%, Inter-day: ≤ 1.8%

Experimental Protocols and Workflows

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the quantification of dimethyl citrate in a biological matrix (e.g., plasma, urine) following a derivatization step.

1. Sample Preparation:

  • Extraction: To 100 µL of the sample, add 400 µL of a cold extraction solvent (e.g., acetonitrile (B52724)/methanol, 80:20 v/v).

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled dimethyl citrate).

  • Protein Precipitation: Vortex the mixture and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a catalyst (e.g., pyridine).[1]

  • Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[1]

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized dimethyl citrate and the internal standard.[1]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Solvent Extraction & Internal Standard Spiking Sample->Extraction Precipitation Protein Precipitation Extraction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Derivatization TMS Derivatization Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

GC-MS analysis workflow for dimethyl citrate.
High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a reverse-phase HPLC method for the direct quantification of dimethyl citrate.

1. Sample Preparation:

  • Dilution: Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

  • Internal Standard: Add an internal standard to all samples, calibration standards, and quality controls.

  • Protein Precipitation (if necessary): For protein-rich samples, add a precipitation agent like acetonitrile (3:1, v/v), vortex, and centrifuge to remove precipitated proteins.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid, pH 2.5-3.0). A typical starting point could be 30% acetonitrile, increasing to 70% over 15 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: As dimethyl citrate lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is recommended.[2]

  • Injection Volume: 10 µL.[2]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of dimethyl citrate reference standard in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create calibration standards.[2]

  • Sample Solution: Prepare the sample as described in the sample preparation section. For a drug substance, dissolve a known amount in the mobile phase. For a drug product, an extraction step may be required.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Dilution Dilution & Internal Standard Spiking Sample->Dilution Precipitation Protein Precipitation (if necessary) Dilution->Precipitation Filtration Filtration Precipitation->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification Detection->Quantification

HPLC-UV analysis workflow for dimethyl citrate.

Signaling Pathway: Inhibition of NF-κB by Dimethyl Fumarate (B1241708)

Dimethyl fumarate (DMF), a related compound to dimethyl citrate, has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Mechanism of Action:

  • Stimulus: Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), activate the IκB kinase (IKK) complex.

  • IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.

  • NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 NF-κB heterodimer, allowing it to translocate into the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators like cytokines and chemokines.

  • Inhibition by DMF: Dimethyl fumarate is believed to inhibit this pathway by covalently modifying a cysteine residue on the p65 subunit of NF-κB. This modification prevents the nuclear translocation and DNA binding of NF-κB, thereby suppressing the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB Phosphorylates IκBα p50_p65 p50/p65 IkBa_NFkB->p50_p65 Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation DMF Dimethyl Fumarate DMF->p50_p65 Inhibits (Covalent Modification) DNA DNA p50_p65_nuc->DNA Binds Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation

Inhibition of the NF-κB signaling pathway by dimethyl fumarate.

References

Application Note and Protocol for HPLC Analysis of Dimethyl Citric Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl citric acid, a diester of citric acid, is a molecule of interest in pharmaceutical and chemical research due to its potential applications as a prodrug, intermediate, or specialty chemical. Accurate determination of its purity is critical for quality control, stability studies, and ensuring reliable experimental outcomes. This document provides a detailed protocol for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC). The described method is designed to be stability-indicating, allowing for the separation of this compound from its potential impurities and degradation products, including citric acid, monomethyl citrate (B86180), and trimethyl citrate.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase. A gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) allows for the separation of the moderately nonpolar this compound from the more polar citric acid and monomethyl citrate, as well as the less polar trimethyl citrate. The analytes are detected by their absorbance in the low UV region, characteristic of the ester and carboxylic acid functional groups. Quantification is performed by comparing the peak area of the analyte to that of a reference standard.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (purity ≥ 99.5%)

  • Citric Acid Reference Standard

  • Monomethyl Citrate Reference Standard

  • Trimethyl Citrate Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric Acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 2.8): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.8 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.8)

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Working Solutions: Prepare a series of standard solutions by diluting the Standard Stock Solution with the diluent to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability Solution: Prepare a solution containing this compound (100 µg/mL), citric acid (10 µg/mL), and monomethyl citrate (10 µg/mL) in the diluent.

HPLC Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄ buffer (pH 2.8)B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 25 minutes

Data Presentation

System Suitability

The system suitability was assessed by injecting the system suitability solution six times. The results should meet the criteria listed in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Dimethyl Citrate) ≤ 2.0e.g., 1.1
Theoretical Plates (Dimethyl Citrate) ≥ 2000e.g., 6500
Resolution (Citric Acid / Monomethyl Citrate) ≥ 2.0e.g., 2.5
Resolution (Monomethyl Citrate / Dimethyl Citrate) ≥ 2.0e.g., 3.1
% RSD of Peak Area (n=6) ≤ 2.0%e.g., 0.8%
Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak.

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Impurity Profile
ImpurityRetention Time (min) (Approx.)Specification
Citric Acide.g., 3.5≤ 0.2%
Monomethyl Citratee.g., 6.8≤ 0.5%
This compound ** e.g., 10.2 **≥ 99.0%
Trimethyl Citratee.g., 14.5≤ 0.3%
Unknown ImpuritiesVaries≤ 0.1% each
Total Impurities -≤ 1.0%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_reagents Prepare Mobile Phase & Diluent prep_std Prepare Standard Solutions prep_reagents->prep_std prep_sample Prepare Sample Solution prep_reagents->prep_sample sys_suitability System Suitability Test prep_std->sys_suitability inject_sample Inject Sample & Standard prep_sample->inject_sample sys_suitability->prep_reagents If Fail sys_suitability->inject_sample If Pass acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calc_purity Calculate Purity & Impurity Profile integrate_peaks->calc_purity generate_report Generate Report calc_purity->generate_report

The Role of Citric Acid in Metal-Organic Framework (MOF) Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific information on the role of dimethyl citric acid in the synthesis of metal-organic frameworks (MOFs). The following application notes and protocols are based on the well-documented role of citric acid , a closely related molecule, which serves as both a linker and a modulator in MOF synthesis. This information is intended to provide valuable insights for researchers, scientists, and drug development professionals working in this field.

Application Notes

Citric acid, a tricarboxylic acid, offers versatile functionalities in the synthesis of MOFs. Its multiple coordination sites allow it to act as a structural linker, forming the backbone of the framework, or as a modulating agent, influencing the crystallinity, size, and defectivity of the resulting MOF crystals.

Citric Acid as a Linker

When used as a primary organic linker, citric acid can coordinate with metal ions to form novel MOFs with unique properties. The presence of three carboxylate groups and a hydroxyl group allows for the formation of complex and robust framework structures.

Key Applications:

  • Controlled Release Systems: MOFs synthesized with citric acid have been investigated for the controlled release of nutrients in agricultural applications. For instance, novel MOFs fabricated using ferric chloride, phosphoric acid, citric acid, and urea (B33335) under hydrothermal conditions have demonstrated slow-release longevity of over 100 days[1].

  • Catalysis: Copper-citric acid MOFs (Cu-CA-MOFs) have been synthesized and utilized as efficient heterogeneous catalysts. These MOFs have shown catalytic activity in Suzuki-Miyaura cross-coupling reactions and the chemoselective oxidation of sulfides[2].

Citric Acid as a Modulator

In MOF synthesis, modulators are molecules that compete with the primary linker for coordination to the metal centers. This competition can slow down the crystallization process, leading to more ordered and larger crystals. Citric acid is an effective modulator due to its strong chelation capability with metal ions.

Key Effects and Applications:

  • Control of Particle Size and Morphology: The addition of citric acid as a modulator can tune the particle size of MOFs. For example, in the synthesis of HKUST-1, varying the amount of citric acid allowed for the particle size to be tuned from 300 nm to 2.4 µm[3].

  • Creation of Hierarchical Pores: Citric acid can be used to introduce hierarchical micro-, meso-, and/or macropores within MOF crystals. These larger pores can be beneficial for the encapsulation of large molecules such as drugs or enzymes[3].

  • Introduction of Defects: The competitive coordination of citric acid can create defects in the MOF structure, such as coordinatively unsaturated metal sites. These defects can enhance the catalytic activity of the MOF[3].

Quantitative Data Summary

The following table summarizes key quantitative data from studies utilizing citric acid in MOF synthesis.

MOF SystemRole of Citric AcidMetal SourceKey Synthesis ParametersResulting MOF PropertiesReference
Nutrient-releasing MOFsLinkerFerric chlorideHydrothermal conditionsCompound I: 9.05% N, 14.92% P, 14.55% Fe; Compound II: 10.78% N, 14.10% P, 16.68% Fe. Slow-release longevity > 100 days.[1]
HP-HKUST-1ModulatorCu²⁺Varying amounts of citric acid, different solvents, and reaction times under mild conditions.Tunable particle size (300 nm to 2.4 µm), hierarchical pores (30 to 100 nm).[3]
Cu-CA-MOFLinkerCopper ionsNot specified in detail in the abstract.Geometric polyhedral shapes, acceptable BET surface area.[2]
Fe(II)-MOFsModulatorFe(II) ionsNot specified in detail in the abstract.Creation of coordinatively unsaturated sites (CUS) for enhanced catalytic activity.[3]

Experimental Protocols

Protocol 1: Synthesis of a Nutrient-Releasing MOF using Citric Acid as a Linker

This protocol is based on the synthesis of novel MOFs for the controlled release of nutrients[1].

Materials:

  • Ferric chloride (FeCl₃)

  • Phosphoric acid (H₃PO₄)

  • Citric acid (C₆H₈O₇)

  • Urea (CH₄N₂O)

  • Deionized water

  • Hydrothermal synthesis reactor

Procedure:

  • Dissolve equimolar amounts of ferric chloride, phosphoric acid, citric acid, and urea in deionized water in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting solid product by filtration or centrifugation.

  • Wash the product thoroughly with deionized water and ethanol (B145695) to remove any unreacted reagents.

  • Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80 °C).

Protocol 2: Synthesis of Hierarchical Porous HKUST-1 using Citric Acid as a Modulator

This protocol is adapted from the study on the controllable formation of meso- and macropores in HKUST-1 crystals[3].

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • Citric acid (C₆H₈O₇)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Solvothermal synthesis reactor

Procedure:

  • Dissolve copper(II) nitrate trihydrate and benzene-1,3,5-tricarboxylic acid in a mixture of DMF, ethanol, and deionized water in a Teflon-lined stainless steel autoclave.

  • Add a specific amount of citric acid to the solution to act as a modulator. The amount of citric acid can be varied to control the final particle size and porosity.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 12-24 hours).

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Collect the blue crystalline product by filtration.

  • Wash the product with DMF and then with ethanol to remove residual reactants and solvent.

  • Activate the MOF by solvent exchange with a suitable solvent (e.g., chloroform (B151607) or dichloromethane) followed by heating under vacuum to remove the solvent molecules from the pores.

Visualizations

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_purification Purification and Activation Metal_Source Metal Salt (e.g., Cu(NO₃)₂·3H₂O) Mixing Mixing and Dissolution Metal_Source->Mixing Organic_Linker Organic Linker (e.g., H₃BTC) Organic_Linker->Mixing Modulator Modulator (Citric Acid) Modulator->Mixing Solvent Solvent System (e.g., DMF/Ethanol/H₂O) Solvent->Mixing Reaction Solvothermal/Hydrothermal Reaction Mixing->Reaction Filtration Filtration/Centrifugation Reaction->Filtration Washing Washing with Solvents Filtration->Washing Activation Solvent Exchange & Vacuum Drying Washing->Activation Final_MOF Final MOF Product Activation->Final_MOF

Caption: General workflow for the synthesis of MOFs using a modulator.

Citric_Acid_Roles cluster_linker Role as a Linker cluster_modulator Role as a Modulator CA Citric Acid Linker_Node Forms coordination bonds with metal ions CA->Linker_Node Direct Coordination Modulator_Node Competes with the primary linker CA->Modulator_Node Competitive Coordination Framework Becomes part of the MOF backbone Linker_Node->Framework Final_MOF MOF Properties (e.g., Porosity, Catalytic Activity) Framework->Final_MOF Leads to Control Controls crystal growth, size, and defects Modulator_Node->Control Control->Final_MOF Influences

Caption: Dual roles of citric acid in MOF synthesis.

References

Application Notes: Citric Acid and its Esters in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Information regarding the application of dimethyl citric acid as a direct food additive is not available in publicly accessible regulatory documentation or scientific literature. Searches of the U.S. Food and Drug Administration (FDA) and European Food Safety Authority (EFSA) databases for approved food additives do not list this compound.

Therefore, this document provides comprehensive application notes and protocols for citric acid and its approved citrate (B86180) esters , which are widely used as food additives and share structural and functional similarities. This information is intended to serve as a relevant and informative resource for researchers, scientists, and drug development professionals.

1. Introduction

Citric acid (E330) and its various salts and esters are ubiquitous in the food industry, valued for their multi-faceted functionalities.[1] Primarily known as an acidulant, citric acid also functions as a preservative, flavoring agent, antioxidant, and chelating agent.[1] Its esters, such as triethyl citrate (E1505), are utilized as stabilizers and whipping aids.[2][3] The U.S. FDA has affirmed citric acid and several of its derivatives, including triethyl citrate, isopropyl citrate, and stearyl citrate, as Generally Recognized as Safe (GRAS) for use as direct human food ingredients.[2]

2. Physicochemical Properties and Functions

The functional versatility of citric acid and its esters stems from their chemical structure. Citric acid is a weak organic acid with three carboxyl groups, enabling it to act as a pH control agent and a chelator of metal ions, which in turn helps to prevent oxidation and color degradation in food products.

PropertyCitric AcidTriethyl Citrate
Chemical Formula C₆H₈O₇C₁₂H₂₀O₇
Molar Mass 192.12 g/mol 276.29 g/mol
Appearance White crystalline powderColorless, odorless liquid
Solubility in Water Very solubleMiscible
Primary Functions Acidulant, preservative, flavoring agent, chelating agentFoam stabilizer, whipping aid, solvent for flavorings

3. Applications in the Food Industry

The applications of citric acid and its derivatives are extensive and varied across different food categories.

Food CategoryApplication of Citric Acid/Citrate EstersTypical Usage Level (%)
Beverages Provides tartness, enhances flavor, acts as a preservative.0.1 - 0.5
Confectionery Controls sugar crystallization, provides a sour taste.0.5 - 2.0
Jams and Jellies Adjusts pH for optimal pectin (B1162225) gelation, acts as a preservative.0.3 - 0.5
Dairy Products Aids in the coagulation process for cheese and yogurt.Varies by product
Processed Fruits and Vegetables Prevents enzymatic browning by chelating metal ions.0.1 - 0.3
Fats and Oils Acts as an antioxidant synergist to prevent rancidity.0.005 - 0.01
Baked Goods (using Triethyl Citrate) Stabilizes egg white foams in meringues and cakes.0.01 - 0.1

Experimental Protocols

Protocol 1: Determination of Citric Acid Content in Beverages by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of citric acid in beverage samples.

1. Principle Citric acid is separated from other components in the beverage matrix on a C18 reverse-phase column and quantified using a UV detector.

2. Materials and Reagents

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Citric acid standard (analytical grade)

  • Deionized water

  • Phosphoric acid

  • Syringe filters (0.45 µm)

3. Standard Preparation

  • Prepare a stock solution of 1 mg/mL citric acid in deionized water.

  • From the stock solution, prepare a series of calibration standards ranging from 0.01 to 0.5 mg/mL.

4. Sample Preparation

  • Degas carbonated beverages by sonication.

  • Dilute the beverage sample with deionized water to bring the citric acid concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

5. HPLC Conditions

  • Mobile Phase: 0.02M phosphate (B84403) buffer (pH 2.5)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the citric acid standards against their concentration.

  • Determine the concentration of citric acid in the sample by comparing its peak area to the calibration curve.

Protocol 2: Evaluation of the Preservative Efficacy of Citric Acid

This protocol provides a method to assess the effectiveness of citric acid in inhibiting microbial growth in a liquid food model.

1. Principle The growth of a target microorganism is monitored over time in a liquid medium containing varying concentrations of citric acid.

2. Materials and Reagents

  • Autoclave

  • Incubator

  • Spectrophotometer

  • Sterile culture tubes

  • Liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for fungi)

  • Citric acid solution (sterile-filtered)

  • Culture of a target microorganism (e.g., Escherichia coli, Saccharomyces cerevisiae)

3. Experimental Procedure

  • Prepare a series of sterile culture tubes with the liquid growth medium.

  • Add citric acid solution to the tubes to achieve a range of final concentrations (e.g., 0%, 0.1%, 0.2%, 0.5%, 1.0%).

  • Inoculate each tube with a standardized suspension of the target microorganism to a final concentration of approximately 10⁵ CFU/mL.

  • Incubate the tubes at the optimal growth temperature for the microorganism.

  • At regular intervals (e.g., 0, 6, 12, 24, 48 hours), measure the optical density (OD) of the cultures at 600 nm using a spectrophotometer.

4. Data Analysis

  • Plot the OD600 values against time for each citric acid concentration.

  • Determine the minimum inhibitory concentration (MIC) of citric acid, which is the lowest concentration that prevents visible growth of the microorganism.

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start std_prep Prepare Citric Acid Standards start->std_prep sample_prep Prepare Beverage Sample (Dilute & Filter) start->sample_prep hplc HPLC Analysis (C18 Column, UV 210nm) std_prep->hplc sample_prep->hplc data_acq Data Acquisition (Peak Area) hplc->data_acq cal_curve Construct Calibration Curve data_acq->cal_curve quant Quantify Citric Acid in Sample cal_curve->quant end End quant->end

Caption: Workflow for HPLC analysis of citric acid in beverages.

citric_acid_cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate alpha_ketoglutarate α-Ketoglutarate isocitrate->alpha_ketoglutarate  NADH + CO₂ succinyl_coa Succinyl-CoA alpha_ketoglutarate->succinyl_coa  NADH + CO₂ succinate Succinate succinyl_coa->succinate  GTP fumarate Fumarate succinate->fumarate  FADH₂ malate Malate fumarate->malate malate->oxaloacetate  NADH

References

Application Notes and Protocols for the Enzymatic Synthesis of Dimethyl Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl citric acid, particularly the 1,5-dimethyl citrate (B86180) isomer, is a dicarboxylic acid ester with significant potential in the pharmaceutical industry as an anti-inflammatory agent.[1] The enzymatic synthesis of this compound offers a sustainable and highly selective alternative to traditional chemical methods. This document provides detailed protocols for the synthesis of 1,5-dimethyl citrate via lipase-catalyzed esterification of citric acid with methanol (B129727), targeting professionals in research, scientific, and drug development fields.

Enzymatic Synthesis of 1,5-Dimethyl Citrate

The synthesis is achieved through the esterification of citric acid with methanol, a reaction efficiently catalyzed by lipases. The most commonly employed lipase (B570770) for this transformation is the immobilized form of Candida antarctica Lipase B (CALB), such as Novozym® 435.[1] Lipases are favored for their high efficiency as biocatalysts in ester synthesis, offering remarkable selectivity under mild reaction conditions.[1]

The reaction proceeds as follows:

Citric Acid + 2 Methanol --(Lipase)--> 1,5-Dimethyl Citrate + 2 H₂O

Quantitative Data Summary

The following table summarizes key parameters for the enzymatic synthesis of citrate esters. It is important to note that the specific yields for 1,5-dimethyl citrate may require optimization.[1]

ParameterValue/Range
Enzyme Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
Substrates Citric Acid, Methanol
Molar Ratio (Methanol:Citric Acid) 2:1 to 5:1
Enzyme Load 5-10% (w/w of substrates)
Temperature 40-60 °C
Reaction Time 24-48 hours
Solvent Toluene or solvent-free
Water Removal Molecular Sieves (10-20% w/w of citric acid)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 1,5-Dimethyl Citrate

Materials:

  • Citric Acid (anhydrous)

  • Methanol (anhydrous)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Toluene (anhydrous, optional)

  • Molecular Sieves (3Å, activated)

  • Reaction vessel with magnetic stirrer and temperature control

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel, add citric acid (1 equivalent).

  • If using a solvent, add anhydrous toluene.

  • Add methanol (2-5 equivalents).

  • Add activated molecular sieves (10-20% w/w of citric acid) to absorb the water produced during esterification.[1]

  • Place the reaction vessel under an inert atmosphere.

  • With stirring, bring the reaction mixture to the desired temperature (40-60 °C).[1]

  • Add the immobilized lipase (5-10% w/w of total substrates).[1]

  • Maintain the set temperature with continuous stirring for 24-48 hours.[1]

  • Monitor the reaction progress by taking aliquots and analyzing them via TLC, GC, or HPLC.[1]

Protocol 2: Product Purification

Materials:

  • Reaction mixture from the esterification step

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • After the reaction is complete, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with a solvent and reused.[1]

  • If a solvent was used, concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted citric acid.[1]

  • Wash the organic layer with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,5-dimethyl citrate.[1]

  • For higher purity, perform silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent.[1]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1]

Protocol 3: Quantification by Gas Chromatography (GC-FID)

This protocol provides a general method for quantifying 1,5-dimethyl citrate using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).[1]

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 1,5-dimethyl citrate of known concentrations in a suitable solvent. Each standard should also contain a fixed concentration of an internal standard.

  • Sample Preparation: Dilute a known amount of the purified product or a sample from the reaction mixture in the solvent containing the internal standard. The final concentration should be within the range of the standard curve.

  • GC-FID Analysis:

    • Set up the GC-FID with an appropriate temperature program for the oven, injector, and detector. A typical starting point could be an initial oven temperature of 100°C, ramped to 250°C.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample.

  • Quantification: Determine the concentration of 1,5-dimethyl citrate in the sample by comparing its peak area (relative to the internal standard) to the calibration curve.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants Citric Acid + Methanol reaction Esterification Reaction reactants->reaction catalyst Immobilized Lipase (CALB) catalyst->reaction conditions 40-60°C, 24-48h Molecular Sieves conditions->reaction filtration Filter Enzyme & Sieves reaction->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction washing Aqueous Washes (NaHCO3, Brine) extraction->washing drying Dry with Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure 1,5-Dimethyl Citrate chromatography->pure_product analysis GC-FID Analysis pure_product->analysis G cluster_cell Macrophage cluster_key Key DMC This compound PI3K PI3K DMC->PI3K inhibits Inflammasome Inflammasome Activation DMC->Inflammasome inhibits PDK1 PDK1 PI3K->PDK1 PKC PKCα PDK1->PKC NFkB NF-κB PKC->NFkB HMGB1_nuc HMGB1 (nucleus) PKC->HMGB1_nuc translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines transcription HMGB1_cyt HMGB1 (cytoplasm) HMGB1_nuc->HMGB1_cyt HMGB1_cyt->Inflammasome a Inhibition b Activation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Dimethyl Citrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of dimethyl citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of dimethyl citrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing dimethyl citrate?

A1: The most common method for synthesizing dimethyl citrate is the Fischer esterification of citric acid with methanol (B129727).[1][2] This reaction is typically catalyzed by an acid to achieve a reasonable reaction rate and yield. The main challenge lies in achieving selective esterification of the two terminal carboxylic acid groups of citric acid while leaving the central one free.[2]

Q2: Why is the selective synthesis of 1,5-dimethyl citrate challenging?

A2: Citric acid is a tricarboxylic acid, meaning it has three carboxylic acid groups that can react with methanol. This can lead to a mixture of products, including monomethyl citrate, various dimethyl citrate isomers, and trimethyl citrate.[1] Achieving high selectivity for the desired 1,5-dimethyl ester requires careful control of reaction conditions and catalyst selection.[1]

Q3: What are the common impurities in dimethyl citrate synthesis?

A3: Common impurities include unreacted citric acid, monomethyl citrate, other dimethyl citrate isomers (e.g., 1,2- or 2,5-dimethyl citrate), and the fully esterified product, trimethyl citrate.[1] The formation of these byproducts is a primary cause of low yields of the desired 1,5-isomer.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suggested TLC system is silica (B1680970) gel as the stationary phase with a mobile phase of Dichloromethane:Methanol:Acetic Acid in a 9:1:0.1 ratio. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Dimethyl Citrate Formation of multiple ester isomers: Standard acid catalysts like sulfuric acid or p-toluenesulfonic acid can lead to a mixture of products.[1]Use a chemoselective catalyst: Boric acid has been shown to selectively catalyze the esterification of the terminal carboxylic acid groups of α-hydroxycarboxylic acids like citric acid, favoring the formation of the symmetrical 1,5-diester.[1] Enzymatic catalysis using immobilized Candida antarctica Lipase (B570770) B (CALB) also offers high selectivity under mild conditions.[3]
Reversible reaction equilibrium: The esterification reaction is reversible, and the presence of water as a byproduct can drive the reaction backward.Remove water as it forms: Use a Dean-Stark apparatus during reflux or add a drying agent like molecular sieves to the reaction mixture to shift the equilibrium towards the product.[3]
Incomplete reaction: Insufficient reaction time or temperature can lead to low conversion of starting materials.Optimize reaction conditions: Ensure the reaction is heated to the appropriate temperature (reflux) and allow it to proceed for a sufficient duration. Monitor the reaction by TLC to determine completion.[1]
Difficulty in Product Purification Co-elution of isomers: The different dimethyl citrate isomers can have similar polarities, making their separation by column chromatography challenging.[1]Optimize chromatography conditions: Use a long chromatography column and a carefully selected eluent system to improve separation. A gradient elution may be necessary. HPLC can provide better resolution for separating closely related isomers.[1]
Product is an oil or difficult to crystallize: This can make isolation and purification difficult.Induce crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[1]
Reaction does not start Inactive catalyst: The acid catalyst may be old or inactive.Use fresh catalyst: Ensure that the acid catalyst is fresh and has been stored properly.
Presence of excess water in reactants: Water in the citric acid or methanol can inhibit the reaction.Use anhydrous reactants: Use anhydrous citric acid and methanol to minimize the initial water content.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions and outcomes for different catalytic systems used in the synthesis of 1,5-dimethyl citrate.

Catalyst Molar Ratio (Methanol:Citric Acid) Temperature (°C) Reaction Time (hours) Yield (%) Key Advantages Key Disadvantages
Boric Acid 2:1 to 5:1Reflux4 - 8Moderate to HighHigh selectivity for 1,5-diester, mild catalyst.[1]May require longer reaction times compared to strong acids.
p-Toluenesulfonic Acid (p-TsOH) Excess MethanolReflux2 - 6VariableReadily available and effective catalyst.[4]Can lead to a mixture of mono-, di-, and tri-esters, reducing selectivity.[1]
Sulfuric Acid (H₂SO₄) Excess MethanolReflux2 - 6VariableStrong acid catalyst, leading to faster reaction rates.Low selectivity, significant byproduct formation.[1]
Immobilized Candida antarctica Lipase B (CALB) 2:1 to 5:140 - 6024 - 4880 - 90[3]High selectivity, mild reaction conditions, environmentally friendly, reusable catalyst.[3]Longer reaction times, higher initial cost of enzyme.[3]

Experimental Protocols

Protocol 1: Selective Synthesis of 1,5-Dimethyl Citrate using Boric Acid

Materials:

  • Citric acid (anhydrous)

  • Methanol (anhydrous)

  • Boric acid

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citric acid (1 equivalent) and methanol (3-5 equivalents).

  • Add boric acid (0.1-0.2 equivalents) to the mixture.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (Dichloromethane:Methanol:Acetic Acid = 9:1:0.1).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the boric acid and any remaining citric acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Enzymatic Synthesis of 1,5-Dimethyl Citrate

Materials:

  • Citric acid (anhydrous)

  • Methanol (anhydrous)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Molecular Sieves (3Å, activated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry reaction vessel, add citric acid (1 equivalent) and anhydrous methanol (2-5 equivalents).

  • Add activated molecular sieves (10-20% w/w of citric acid) to remove the water produced during the reaction.[3]

  • Add the immobilized lipase (5-10% w/w of total substrates).[3]

  • Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the reaction at the set temperature (40-60 °C) with continuous stirring for 24-48 hours.[3]

  • Monitor the reaction progress by TLC, GC, or HPLC.[3]

  • After the reaction is complete, filter to recover the immobilized enzyme (which can be washed and reused).

  • Remove the excess methanol under reduced pressure.

  • Dissolve the crude product in ethyl acetate.[3]

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted citric acid.[3]

  • Wash the organic layer with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1,5-dimethyl citrate.[3]

  • If necessary, purify further by silica gel column chromatography.

Mandatory Visualization

Experimental Workflow for Dimethyl Citrate Synthesis

G Figure 1. General Experimental Workflow for Dimethyl Citrate Synthesis A Reactants (Citric Acid, Methanol) B Catalyst Addition (e.g., Boric Acid or Lipase) A->B C Reaction (Heating/Stirring) B->C D Reaction Monitoring (TLC/HPLC) C->D D->C Incomplete E Work-up (Solvent Removal, Extraction) D->E Complete F Purification (Column Chromatography) E->F G Product (Dimethyl Citrate) F->G

Figure 1. General Experimental Workflow for Dimethyl Citrate Synthesis
Signaling Pathway: Inhibition of NF-κB by Dimethyl Citrate

Dimethyl citrate has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[5][6]

G Figure 2. Inhibition of the NF-κB Signaling Pathway by Dimethyl Citrate cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Degradation NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DMC Dimethyl Citrate DMC->IKK Inhibits DNA DNA NFkB_n->DNA Binds ProInflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory Induces

Figure 2. Inhibition of the NF-κB Signaling Pathway by Dimethyl Citrate

References

Technical Support Center: Separation of Dimethyl Citric Acid Isomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of dimethyl citric acid isomers.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

  • Symptom: Chromatogram shows broad, overlapping peaks, or a single peak where multiple isomers are expected.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry For chiral separations, ensure you are using a chiral stationary phase (CSP). For diastereomers, a high-resolution reversed-phase C18 or a normal-phase silica (B1680970) column might be effective. The choice of column is critical for separating closely related isomers.
Suboptimal Mobile Phase Composition Adjust the mobile phase polarity. In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and potentially improve separation. In normal-phase, a less polar mobile phase might be required. Consider using a gradient elution to resolve isomers with different polarities.[1]
Incorrect Mobile Phase pH The ionization state of this compound, a dicarboxylic acid, is highly dependent on the mobile phase pH.[2][3][4] To enhance retention in reversed-phase chromatography, adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid groups, which will keep them in their non-ionized form.[4][5]
Inadequate Temperature Control Fluctuations in column temperature can affect retention times and selectivity.[6] Use a column oven to maintain a stable temperature throughout the analysis.

Issue 2: Peak Splitting

  • Symptom: A single isomer peak appears as two or more smaller, closely spaced peaks.[6][7][8]

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Column Void or Contamination A void at the head of the column or contamination of the stationary phase can cause the sample to travel through different paths, resulting in split peaks.[7] Try back-flushing the column. If the problem persists, the column may need to be replaced.[7]
Blocked Column Frit A blocked inlet frit can disrupt the sample flow, leading to peak splitting.[7][8] This can often be resolved by back-flushing the column or replacing the frit.[7]
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[9] Whenever possible, dissolve the sample in the initial mobile phase.
Co-elution of Tautomers or Conformers For some molecules, different stable conformations (conformers) or tautomers can exist in solution and may be separated under certain chromatographic conditions, leading to the appearance of split peaks. Adjusting the mobile phase composition or temperature can sometimes coalesce these into a single peak.

Issue 3: Peak Tailing

  • Symptom: The peak is asymmetrical with a "tail" extending from the back of the peak.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with the polar carboxylic acid groups of this compound, causing tailing. Adding a small amount of a competitive agent, like triethylamine (B128534) (TEA) for basic compounds or a mild acid for acidic compounds, to the mobile phase can mitigate these interactions.
Column Overload Injecting too much sample can lead to peak tailing. Reduce the injection volume or the sample concentration and re-inject.
Contamination Contamination in the column or guard column can cause peak tailing. Clean or replace the guard column and flush the analytical column with a strong solvent.

Frequently Asked Questions (FAQs)

Q1: What type of chromatography is best for separating this compound isomers?

A1: The choice of chromatography depends on the nature of the isomers. If you are separating enantiomers, you will need to use a chiral stationary phase (CSP) in a technique like chiral HPLC.[10] For diastereomers, high-performance liquid chromatography (HPLC) with a standard reversed-phase (e.g., C18) or normal-phase (e.g., silica) column can be effective.[11] The similar polarities of dimethyl citrate (B86180) isomers can make separation challenging, often requiring high-resolution chromatography like HPLC for adequate separation.[1]

Q2: How does the mobile phase pH affect the separation of this compound isomers?

A2: this compound is an acidic compound, and its retention in reversed-phase HPLC is highly sensitive to the mobile phase pH.[2][3][12] At a pH above the pKa of the carboxylic acid groups, the molecule will be ionized, making it more polar and resulting in shorter retention times. To increase retention and improve separation, it is generally recommended to use a mobile phase with a pH at least one to two units below the pKa of the analytes.[4][5] This ensures the molecules are in their neutral, less polar form.

Q3: Can I use Gas Chromatography (GC) to separate this compound isomers?

A3: Yes, Gas Chromatography (GC) can be used, but it requires a derivatization step. This compound is not sufficiently volatile for direct GC analysis. The carboxylic acid and hydroxyl groups must be derivatized, for example, by silylation to form trimethylsilyl (B98337) (TMS) derivatives, to increase their volatility.[13] GC-MS can then be a powerful technique for both separation and identification of the isomers.[13][14][15]

Q4: My peaks are splitting. What is the most likely cause for this compound isomer separation?

A4: While there are several potential causes for peak splitting, a common issue when separating closely related isomers is apparent splitting due to partial co-elution.[7] Before troubleshooting hardware, try adjusting your method parameters. A simple test is to reduce the injection volume; if the split peak resolves into two distinct peaks, you are likely separating two different isomers that are very close together.[8] Fine-tuning the mobile phase composition or temperature may be necessary to improve the resolution.[7]

Q5: What are some common impurities I should be aware of when analyzing synthesized this compound?

A5: Common impurities from the synthesis of this compound via esterification of citric acid with methanol (B129727) include unreacted citric acid, water, and the side-product trimethyl citrate.[16] These impurities can co-elute with your isomers of interest, so it is important to have a well-developed chromatographic method that can separate them. Column chromatography on silica gel is often used for purification.[1][16]

Experimental Protocols

Example HPLC Protocol for Diastereomeric Isomer Separation

This protocol is a representative method for the separation of dicarboxylic acid diastereomers and should be optimized for your specific this compound isomers.

  • Column: High-resolution reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 50%) over 20-30 minutes. This will help to separate isomers with slightly different polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

Example GC-MS Protocol for Isomer Analysis (after derivatization)

This protocol assumes the sample has been derivatized to form TMS ethers/esters.

  • GC System: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Scan mode to identify isomers, followed by Selected Ion Monitoring (SIM) for quantification.

Data Presentation

The following tables provide an example of how to present quantitative data from your chromatographic separations. The values are hypothetical and should be replaced with your experimental data.

Table 1: HPLC Separation of this compound Isomers - Retention Data

Isomer Retention Time (min) Resolution (Rs)
Isomer A15.2-
Isomer B16.51.8

Table 2: GC-MS Analysis of Derivatized this compound Isomers

Isomer Retention Time (min) Key m/z Fragments for SIM
Isomer A (TMS)18.9245, 273, 347
Isomer B (TMS)19.3245, 273, 347

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Isomer Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Filtered Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Isomers Chromatogram->Quantification

Caption: HPLC experimental workflow for this compound isomer separation.

troubleshooting_logic Start Chromatographic Problem Identified Q_Resolution Poor Resolution? Start->Q_Resolution Q_PeakShape Poor Peak Shape? Start->Q_PeakShape A_MobilePhase Adjust Mobile Phase (Gradient, pH) Q_Resolution->A_MobilePhase Yes A_Column Change Column (e.g., Chiral Column) Q_Resolution->A_Column If No Improvement Q_Split Peak Splitting? Q_PeakShape->Q_Split Yes Q_Tailing Peak Tailing? Q_PeakShape->Q_Tailing Yes A_MobilePhase->Q_PeakShape A_Column->Q_PeakShape A_Split Check for Column Void & Sample Solvent Q_Split->A_Split A_Tailing Reduce Sample Load & Check for Contamination Q_Tailing->A_Tailing

Caption: A logical workflow for troubleshooting common chromatography issues.

References

Technical Support Center: Scaling Up Dimethyl Citrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the scaling up of dimethyl citrate (B86180) production.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 1,5-Dimethyl Citrate?

A1: The primary route for synthesizing 1,5-Dimethyl Citrate is the direct esterification of citric acid with methanol (B129727).[1][2] This reaction is typically catalyzed by an acid to achieve a practical reaction rate and yield.[1]

Q2: Why is the selective synthesis of the 1,5-diester challenging on a larger scale?

A2: Citric acid is a tricarboxylic acid, presenting three carboxylic acid groups that can react with methanol. This can lead to a mixture of products, including monomethyl citrate, various dimethyl citrate isomers (e.g., 1,2- or 2,5-dimethyl citrate), and trimethyl citrate.[1][2] Achieving high selectivity for the 1,5-dimethyl ester is a significant challenge, especially during scale-up, and requires precise control over reaction conditions and catalyst selection.[1][2]

Q3: What are the common impurities encountered in large-scale 1,5-Dimethyl Citrate synthesis?

A3: Common impurities include unreacted citric acid, methanol, water (a byproduct of the reaction), various isomers of monomethyl and dimethyl citrate, and the fully esterified product, trimethyl citrate.[1][3] Catalyst residues, if not properly removed, can also be present in the crude product.[3] The formation of these byproducts is a primary reason for lower yields of the desired 1,5-isomer.[1]

Q4: How can the progress of the esterification reaction be monitored effectively in a larger batch?

A4: For large-scale production, monitoring the reaction's progress is crucial. Thin Layer Chromatography (TLC) is a convenient and rapid method for qualitative monitoring.[1] For more quantitative and precise analysis of the reaction mixture, High-Performance Liquid Chromatography (HPLC) is recommended.[1] Monitoring the amount of water being removed can also indicate the reaction's progression.[2]

Q5: What are the key safety concerns when scaling up dimethyl citrate production?

A5: A primary safety concern during scale-up is the management of exothermic reactions.[4] Adding all reactants at once in a large vessel can lead to a dangerous temperature increase.[4] Therefore, controlled addition of reagents and efficient heat dissipation are critical. The use of flammable solvents like methanol also requires appropriate handling and safety measures to prevent fires and explosions.

Troubleshooting Guides

Issue 1: Low Yield of 1,5-Dimethyl Citrate
  • Potential Cause: Formation of multiple ester isomers (mono-, di-, and tri-esters) due to non-selective catalysis. Standard acid catalysts like sulfuric acid or p-toluenesulfonic acid can lead to a product mixture.[1]

  • Recommended Solution:

    • Catalyst Selection: Employ a chemoselective catalyst. Boric acid has been shown to selectively catalyze the esterification of the terminal carboxylic acid groups of α-hydroxycarboxylic acids like citric acid, which favors the formation of the symmetrical 1,5-diester.[1]

    • Stoichiometry Control: Carefully control the molar ratio of citric acid to methanol. A starting point could be a molar ratio of 1:2 to 1:4.[2]

    • Water Removal: Continuously remove the water produced during the esterification to drive the reaction equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus or by vacuum distillation.[2]

Issue 2: Difficulty in Purifying the Product at Scale
  • Potential Cause: The various dimethyl citrate isomers can have similar polarities, making their separation by column chromatography challenging and not always feasible for large quantities.[1] The product may also be an oil, making crystallization and isolation difficult.[1]

  • Recommended Solution:

    • Optimized Chromatography: For large-scale purification, consider using a long chromatography column with a carefully selected eluent system to improve separation. Gradient elution may be necessary.[1]

    • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[2][3]

    • Crystallization: To induce crystallization from an oil, try scratching the inside of the flask or seeding with a small crystal of the pure product.[1]

Issue 3: Presence of Unreacted Citric Acid in the Final Product
  • Symptoms: The purified product may have an acidic pH when dissolved in a neutral solvent. NMR spectroscopy might show a broader than expected carboxylic acid proton signal.[3]

  • Troubleshooting Protocol:

    • Dissolution: Dissolve the crude dimethyl citrate in a water-immiscible organic solvent like ethyl acetate (B1210297).[3]

    • Aqueous Wash with Mild Base: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to control effervescence from the neutralization of the acid.[3]

    • Separation and Repetition: Allow the layers to separate and discard the aqueous layer. Repeat the wash until no more gas evolution is observed.[3]

    • Final Washes: Wash the organic layer with deionized water and then with brine (saturated NaCl solution) to help remove dissolved water.[3]

    • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.[3]

Issue 4: Cloudy Appearance of the Purified Product
  • Potential Cause: The cloudiness is often due to the presence of residual water or methanol.[3]

  • Recommended Solution:

    • Thorough Drying: Ensure the organic solution is thoroughly dried with an adequate amount of anhydrous drying agent before removing the solvent.[3]

    • High-Vacuum Drying: For smaller scale work or to remove trace volatiles, drying the sample under a high vacuum for an extended period can be effective. Gentle heating can be applied if the compound is thermally stable.[3]

Data Presentation

Table 1: Recommended Reaction Conditions for Esterification (General Guidance)

ParameterRecommended Range/ValueRationale
Catalyst Boric Acid or p-Toluenesulfonic AcidBoric acid offers higher selectivity for the 1,5-isomer.[1] p-TSA is a common, effective acid catalyst.[2]
Catalyst Loading 0.5 - 2% by mass of citric acidTo ensure a reasonable reaction rate without excessive side reactions.[2]
Molar Ratio (Citric Acid:Methanol) 1:2 to 1:4A slight excess of methanol can help drive the reaction forward.[2]
Temperature 65 - 140 °C (Reflux)Depends on the solvent used for azeotropic distillation.[2]
Reaction Monitoring TLC (DCM:MeOH:AcOH = 9:1:0.1), HPLCFor qualitative and quantitative tracking of reaction progress.[1]

Experimental Protocols

Key Experiment: Selective Esterification of Citric Acid to 1,5-Dimethyl Citrate

Materials:

  • Citric Acid (anhydrous)

  • Methanol

  • Boric Acid (or other suitable acid catalyst)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (AcOH) for TLC

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citric acid (1 equivalent) and methanol.[1] Add the selected acid catalyst (e.g., boric acid).

  • Esterification: Heat the mixture to reflux and stir.[1] Monitor the reaction progress by TLC using a mobile phase of DCM:MeOH:AcOH in a 9:1:0.1 ratio.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.[1]

  • Neutralization: Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted citric acid.[1]

  • Extraction: Wash the organic layer with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.[1][2]

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Citric Acid + Methanol + Catalyst reflux Heat to Reflux reactants->reflux monitor Monitor by TLC/HPLC reflux->monitor cool Cool to Room Temp monitor->cool extract Dilute with Ethyl Acetate cool->extract neutralize Wash with NaHCO3 extract->neutralize wash_brine Wash with Brine neutralize->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in Vacuo dry->concentrate purify Column Chromatography or Vacuum Distillation concentrate->purify final_product Pure 1,5-Dimethyl Citrate purify->final_product

Caption: Experimental workflow for the synthesis and purification of 1,5-Dimethyl Citrate.

signaling_pathway cluster_products Potential Products citric_acid Citric Acid (Tricarboxylic Acid) monomethyl Monomethyl Citrate citric_acid->monomethyl + Methanol methanol Methanol catalyst Acid Catalyst (e.g., Boric Acid) catalyst->monomethyl dimethyl 1,5-Dimethyl Citrate (Desired Product) catalyst->dimethyl other_dimethyl Other Dimethyl Citrate Isomers catalyst->other_dimethyl trimethyl Trimethyl Citrate catalyst->trimethyl monomethyl->dimethyl + Methanol monomethyl->other_dimethyl + Methanol dimethyl->trimethyl + Methanol

Caption: Reaction pathway showing the formation of various citrate esters.

troubleshooting_guide start Low Yield of 1,5-Dimethyl Citrate? check_catalyst Is a selective catalyst (e.g., Boric Acid) being used? start->check_catalyst check_water Is water being effectively removed during the reaction? check_catalyst->check_water Yes use_selective_catalyst Action: Switch to a chemoselective catalyst. check_catalyst->use_selective_catalyst No check_stoichiometry Is the Citric Acid: Methanol ratio optimized? check_water->check_stoichiometry Yes implement_water_removal Action: Use a Dean-Stark apparatus or vacuum. check_water->implement_water_removal No optimize_ratio Action: Adjust the molar ratio of reactants. check_stoichiometry->optimize_ratio No yield_improves Yield should improve. check_stoichiometry->yield_improves Yes use_selective_catalyst->yield_improves implement_water_removal->yield_improves optimize_ratio->yield_improves

Caption: Troubleshooting decision tree for low yield of 1,5-Dimethyl Citrate.

References

Technical Support Center: Stability and Degradation of Dimethyl Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethyl citric acid (DMCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of DMCA upon storage and during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, this compound should be stored at 2-8°C in a tightly sealed container to minimize degradation.[1] For short periods, storage at room temperature is generally acceptable; however, refrigeration is recommended for storage longer than a few days to minimize the risk of degradation.[2] Some suppliers recommend even lower temperatures of -20°C for one month or -80°C for up to six months for stock solutions.[3]

Q2: My solid this compound has become discolored and clumped. What is the cause?

A2: Discoloration and clumping are often signs of moisture absorption and potential degradation. This can happen if the container is not sealed properly or has been opened multiple times in a humid environment. It is recommended to discard the reagent and, in the future, aliquot the compound upon receipt to minimize exposure of the bulk material to the atmosphere.

Q3: Can this compound degrade in solution?

A3: Yes, DMCA is susceptible to degradation in solution, primarily through hydrolysis of the ester groups back to citric acid and methanol. This process can be accelerated by acidic or basic conditions and elevated temperatures.[4] Additionally, photochemical degradation can occur, especially in the presence of metal ions like iron.[5]

Q4: What are the likely degradation products of this compound?

A4: The primary degradation products from hydrolysis are citric acid and methanol. Under photochemical stress, particularly in the presence of iron, citrate (B86180) compounds can decompose into various products, including acetone (B3395972) and CO2 through intermediates like acetoacetate.[5][6]

Q5: I am observing unexpected peaks in my HPLC analysis of a DMCA-containing sample. What could they be?

A5: Unexpected peaks could be due to several factors:

  • Degradation Products: As mentioned, hydrolysis can lead to the formation of citric acid and monomethyl citrate.

  • Synthesis Impurities: Common impurities from the synthesis of 1,5-dimethyl citrate include unreacted citric acid, other isomers (monomethyl or trimethyl citrate), and residual catalyst.[4][7]

  • Adduct Formation: In formulations, especially with peptides or proteins, citrate can form amide- and imide-linked adducts.[8]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
  • Symptom: You observe variability in assay results or biological activity from experiments conducted at different times using the same batch of DMCA.

  • Potential Cause: This is often due to the degradation of DMCA during storage, especially if it has been stored improperly.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.

    • Perform a Purity Check: Before use in sensitive experiments, it is advisable to check the purity of your DMCA stock using an analytical technique like HPLC.

    • Use a Fresh Batch: If improper storage is suspected, it is best to use a fresh, unopened batch of the compound.

    • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare solutions fresh before each experiment.

Issue 2: Low Assay Value or Potency
  • Symptom: The measured concentration or biological effect of your DMCA sample is lower than expected.

  • Potential Cause: This is a strong indicator of chemical degradation.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that the compound and its solutions are protected from light and incompatible substances.

    • Forced Degradation Study: To understand the stability of DMCA in your specific experimental conditions, consider performing a forced degradation study (see Experimental Protocols section). This can help identify the conditions that are causing degradation.

    • Analytical Method Validation: Ensure that the analytical method you are using is stability-indicating, meaning it can separate the intact drug from its degradation products.

Issue 3: Precipitation in DMCA Solutions
  • Symptom: A precipitate forms in your DMCA solution upon storage.

  • Potential Cause: This is likely due to the hydrolysis of the more soluble dimethyl citrate to the less soluble citric acid, especially in non-polar organic solvents.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most straightforward solution is to prepare fresh solutions immediately before use.

    • Low-Temperature Storage: If a stock solution must be stored, keep it at a low temperature and visually inspect for precipitation before use.

    • Solubility Check: Ensure you are using a solvent in which both DMCA and its potential degradation products are sufficiently soluble. DMCA is soluble in DMSO and slightly soluble in methanol.[9]

Data Presentation

Table 1: Illustrative Stability of 1,5-Dimethyl Citrate (Solid State) Over 6 Months

Storage TemperaturePurity (%)Appearance
-20°C>99%White to off-white solid
4°C>98%White to off-white solid
25°C / 60% RH~95%Slight clumping
40°C / 75% RH<90%Clumping and discoloration

Disclaimer: This data is illustrative and based on the general stability of similar ester compounds. Actual degradation rates for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[10][11]

  • Objective: To intentionally degrade DMCA under various stress conditions to understand its stability profile.

  • Methodology:

    • Sample Preparation: Prepare solutions of DMCA at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Stress Conditions:

      • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

      • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

      • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.

      • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

      • Photodegradation: Expose the DMCA solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method
  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.

  • Methodology (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution may be necessary. For example, start with a mixture of water (with 0.1% phosphoric acid) and acetonitrile (B52724) (e.g., 95:5 v/v) and gradually increase the proportion of acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm), as citric acid and its esters lack a strong chromophore.

    • Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, and specific for the intended analysis.[12]

Visualizations

DegradationPathways Potential Degradation Pathways of this compound DMCA This compound Hydrolysis Hydrolysis (Acid/Base, Heat) DMCA->Hydrolysis Photodegradation Photodegradation (Light, Metal Ions) DMCA->Photodegradation Thermal Thermal Stress DMCA->Thermal CitricAcid Citric Acid + Methanol Hydrolysis->CitricAcid Complete Monomethyl Monomethyl Citrate Hydrolysis->Monomethyl Partial Acetoacetate Acetoacetate Intermediate Photodegradation->Acetoacetate Other Other Decomposition Products Thermal->Other Acetone Acetone + CO2 Acetoacetate->Acetone

Caption: Potential degradation pathways for this compound.

StabilityTestingWorkflow Experimental Workflow for Stability Testing start Start: DMCA Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sampling Withdraw Samples at Time Points stress->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis data Quantify DMCA & Degradants analysis->data pathway Identify Degradation Products (e.g., MS) analysis->pathway report Report Stability Profile data->report pathway->report

Caption: Workflow for assessing the stability of this compound.

TroubleshootingTree Troubleshooting Guide for DMCA Stability Issues issue Inconsistent Results or Low Potency Observed? check_storage Were storage conditions (2-8°C, sealed, dark) maintained? issue->check_storage Yes fresh_solution Was the solution prepared fresh? check_storage->fresh_solution Yes use_fresh Action: Use a fresh batch of DMCA check_storage->use_fresh No purity_check Perform Purity Check (e.g., HPLC) fresh_solution->purity_check Yes prepare_fresh Action: Prepare fresh solutions before use fresh_solution->prepare_fresh No investigate_further Purity Confirmed: Investigate other experimental variables purity_check->investigate_further Purity >98% degradation_suspected Degradation Suspected: Consider forced degradation study purity_check->degradation_suspected Purity <98%

Caption: Decision tree for troubleshooting DMCA stability issues.

References

preventing side reactions in dimethyl citric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of dimethyl citric acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 1,5-dimethyl citrate (B86180)?

The most direct route for synthesizing 1,5-dimethyl citrate is the acid-catalyzed esterification of citric acid with methanol (B129727).[1][2] This reaction selectively esterifies the two terminal carboxylic acid groups of the citric acid molecule, leaving the central carboxylic acid group unchanged.[1]

Q2: Why is achieving high selectivity for 1,5-dimethyl citrate challenging?

Citric acid possesses three carboxylic acid groups with different steric hindrances. This can lead to the formation of a mixture of products, including monomethyl citrate, various dimethyl citrate isomers (e.g., 1,2- or 2,5-dimethyl citrate), and trimethyl citrate.[1][3] Meticulous control of reaction conditions is essential to maximize the yield of the desired 1,5-dimethyl citrate.[1]

Q3: What are the common impurities encountered in 1,5-dimethyl citrate synthesis?

Common impurities include unreacted citric acid, monomethyl citrate, other dimethyl citrate isomers, and the fully esterified product, trimethyl citrate.[3] The formation of these byproducts is a primary reason for low yields of the desired 1,5-isomer.[3] Catalyst residues and water can also be present in the crude product.[4]

Q4: How can the progress of the esterification reaction be monitored?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1][3] A recommended TLC system uses silica (B1680970) gel as the stationary phase with a mobile phase of Dichloromethane:Methanol:Acetic Acid (9:1:0.1 ratio).[3] High-Performance Liquid Chromatography (HPLC) can also be employed for a more quantitative analysis of the reaction mixture.[3]

Q5: Is 1,5-dimethyl citrate susceptible to degradation?

Yes, 1,5-dimethyl citrate can be susceptible to degradation due to the presence of a free carboxylic acid and a hydroxyl group.[4] It is recommended to store it at 2-8°C in a well-sealed container to minimize degradation.[4] Photochemical degradation can also occur, particularly in the presence of metal ions.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of 1,5-dimethyl citrate.

Issue 1: Low Yield of 1,5-Dimethyl Citrate

Potential CauseRecommended SolutionExpected Outcome
Incomplete Reaction - Increase reaction time.- Increase catalyst loading.- Ensure efficient removal of water.[5]Increased conversion of citric acid and a higher yield of the desired product.[5]
Equilibrium Favoring Reactants - Use a larger excess of methanol (note: this may increase trimethyl citrate formation).- Improve the efficiency of water removal.[5]Shift in equilibrium towards the formation of the ester products.[5]
Formation of Multiple Ester Isomers Use a chemoselective catalyst like boric acid, which has been shown to favor the formation of the symmetrical 1,5-diester.[3]Increased selectivity for 1,5-dimethyl citrate over other ester isomers.
Product Loss During Work-up - Optimize extraction and purification steps.- Ensure the pH during workup is appropriate to prevent ester hydrolysis.[5]Improved recovery of the final product.[5]

Issue 2: High Levels of Trimethyl Citrate Impurity

Potential CauseRecommended SolutionExpected Outcome
Excessive Methanol Reduce the molar ratio of methanol to citric acid. A starting point could be a 2:1 to 2.2:1 ratio.[5]Reduced formation of the tri-ester byproduct.[5]
Prolonged Reaction Time Monitor the reaction progress using TLC or HPLC and stop the reaction once the desired conversion to the diester is achieved.[5]Minimized over-esterification to trimethyl citrate.[5]
High Reaction Temperature Lower the reaction temperature. This may slow the reaction rate but can increase selectivity for the diester.[5]Potentially higher selectivity for the desired diester.[5]

Issue 3: Presence of Dehydration Byproducts (e.g., Aconitic Acid Esters)

Potential CauseRecommended SolutionExpected Outcome
High Reaction Temperature Maintain the reaction temperature below the point where significant dehydration of citric acid occurs (typically below 150°C).[5][6]Reduced formation of aconitic acid and its subsequent esters.[5]
Strongly Acidic Conditions Use a milder acid catalyst or a lower concentration of the strong acid catalyst.[5]Minimized dehydration side reaction.[5]

Issue 4: Difficulty in Purifying the Product

Potential CauseRecommended SolutionExpected Outcome
Co-elution of Isomers The different dimethyl citrate isomers can have similar polarities, making their separation by column chromatography challenging.[3]Optimize chromatography conditions by using a long column and a carefully selected eluent system. Gradient elution may be necessary. HPLC can provide better resolution.[3]
Product is an Oil or Difficult to Crystallize This can make isolation and purification challenging.[3]After the reaction, neutralize or remove the catalyst. Purification can be achieved by column chromatography on silica gel.[3] If the product is an oil, crystallization may be induced by scratching the flask or seeding with a small crystal.[3]
Presence of Unreacted Citric Acid Unreacted citric acid can contaminate the final product.Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.[4]

Data Summary

Table 1: Representative Reaction Conditions for Citrate Ester Synthesis

Note: The following data is generalized from protocols for similar citrate esters and provides a valuable starting point for the optimization of 1,5-dimethyl citrate synthesis.

ParameterRecommended Range/ValueReference
Reactant Ratio (Methanol:Citric Acid) 2:1 to 4:1 (molar ratio)[1][5]
Catalyst (Acid) 0.5 - 2% by mass of citric acid[1]
Temperature 65 - 140°C (reflux)[1]
Reaction Time Several hours (monitor by TLC/HPLC)[2]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Synthesis of 1,5-Dimethyl Citrate

This protocol outlines a general procedure for the esterification of citric acid with methanol using an acid catalyst.

Materials:

  • Citric Acid (anhydrous)

  • Methanol

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Solvent for azeotropic distillation (e.g., toluene)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and a Dean-Stark apparatus, add citric acid, methanol, the acid catalyst, and the azeotropic solvent.[1]

  • Esterification: Heat the mixture to reflux. Water produced during the reaction is continuously removed via the Dean-Stark apparatus to drive the reaction forward.[1][2]

  • Monitoring: Monitor the reaction progress by TLC or by measuring the amount of water collected.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining citric acid.[3]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Final Purification: Purify the crude product by column chromatography on silica gel or vacuum distillation.[1][3]

Protocol 2: Boric Acid Catalyzed Synthesis of 1,5-Dimethyl Citrate

This protocol is designed to enhance the selective formation of the symmetrical 1,5-diester.[3]

Materials:

  • Citric Acid (anhydrous)

  • Methanol

  • Boric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citric acid (1 equivalent), methanol (2-3 equivalents), and boric acid (0.1-0.2 equivalents).[3]

  • Reaction: Heat the mixture to reflux and stir.

  • Monitoring: Monitor the reaction progress by TLC (DCM:MeOH:AcOH = 9:1:0.1).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the boric acid and any unreacted citric acid.[3]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Final Purification: Purify the crude product by column chromatography on silica gel.[3]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Citric Acid + Methanol + Catalyst reaction_vessel Reflux with Water Removal reactants->reaction_vessel monitoring Monitor by TLC/HPLC reaction_vessel->monitoring cooling Cool to Room Temperature monitoring->cooling neutralization Neutralize with NaHCO3 Solution cooling->neutralization extraction Extract with Ethyl Acetate neutralization->extraction washing Wash with Brine extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration crude_product Crude Dimethyl Citrate concentration->crude_product purification_method Column Chromatography or Vacuum Distillation crude_product->purification_method pure_product Pure 1,5-Dimethyl Citrate purification_method->pure_product

Caption: A generalized experimental workflow for the synthesis and purification of 1,5-dimethyl citrate.

troubleshooting_logic cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting low_yield Low Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes side_products Side Products? low_yield->side_products Yes increase_time Increase Reaction Time/ Catalyst incomplete_rxn->increase_time Yes remove_water Improve Water Removal incomplete_rxn->remove_water Yes optimize_conditions Optimize Temp./Stoichiometry side_products->optimize_conditions Yes use_boric_acid Use Boric Acid Catalyst side_products->use_boric_acid High Isomers impure_product Impure Product? isomers Isomers Present? impure_product->isomers Yes acid_present Citric Acid Present? impure_product->acid_present Yes optimize_chroma Optimize Chromatography isomers->optimize_chroma Yes base_wash Wash with NaHCO3 acid_present->base_wash Yes

Caption: A troubleshooting decision tree for this compound synthesis and purification.

References

solubility issues of dimethyl citric acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethyl citric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the common causes?

Several factors can contribute to dissolution difficulties:

  • Purity of the compound: The presence of impurities, such as unreacted citric acid or residual solvents from synthesis, can affect solubility.[1]

  • pH of the solution: The pH of the aqueous medium can influence the ionization state of the remaining free carboxylic acid group on the this compound molecule, which in turn affects its solubility.

  • Temperature: Temperature can impact the solubility of solids in liquids.

  • Ionic strength of the buffer: The concentration and type of salts in your buffer can influence the solubility of the compound. High salt concentrations can sometimes lead to "salting out."

  • Formation of insoluble salts: Interactions with ions present in the water or buffer could potentially form less soluble citrate (B86180) salts.[2]

Q3: Are there any recommended solvents for creating a stock solution of this compound?

Yes, for creating stock solutions, organic solvents are generally recommended. This compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3][4] It is common practice to prepare a concentrated stock solution in one of these organic solvents and then dilute it into the aqueous experimental medium. However, care must be taken to avoid precipitation of the compound upon dilution.

Q4: Can this compound degrade during storage, and could this affect its solubility?

Yes, 1,5-dimethyl citrate can be susceptible to degradation, especially with a free carboxylic acid and hydroxyl group making it reactive.[1] The ester linkages can hydrolyze back to citric acid and methanol, particularly under acidic or basic conditions and at elevated temperatures.[1] This degradation would alter the chemical composition of your sample and could lead to inconsistencies in solubility and experimental results. It is recommended to store it at 2-8°C in a well-sealed container to minimize degradation.[1]

Troubleshooting Guides

Issue 1: this compound is not dissolving in my aqueous buffer.

Symptoms:

  • Visible solid particles remain in the solution after vigorous mixing.

  • The solution appears cloudy or hazy.[1]

Troubleshooting Steps:

  • Verify Compound Purity: Ensure the this compound you are using is of high purity. Impurities can significantly impact solubility. If impurities like unreacted citric acid are suspected, an aqueous wash with a mild base during purification might be necessary.[1]

  • Attempt Gentle Heating: Cautiously warm the solution. For many compounds, solubility increases with temperature. However, be mindful of potential degradation at elevated temperatures.[1]

  • Utilize Sonication: Use a sonicator to aid in the dissolution process. The high-frequency sound waves can help break down solid aggregates.

  • Adjust the pH: The single remaining carboxylic acid group on this compound has a pKa value. Adjusting the pH of the buffer to be above the pKa will deprotonate the carboxylic acid, forming a more polar and potentially more soluble carboxylate salt. Perform small-scale tests to find the optimal pH.

  • Use a Co-solvent: If permissible for your experiment, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol (B145695) and then diluting it into your aqueous buffer. Be sure to add the stock solution slowly while vortexing the buffer to minimize precipitation.

Issue 2: The compound precipitates out of solution after initial dissolution.

Symptoms:

  • A clear solution becomes cloudy over time.

  • Solid precipitate forms at the bottom of the container.

Troubleshooting Steps:

  • Check for Buffer-Compound Incompatibility: High concentrations of certain salts in your buffer can cause the compound to "salt out." Try preparing the solution in a buffer with a lower ionic strength.

  • Evaluate pH Stability: The pH of your solution may be drifting over time, causing the compound to fall out of solution. Ensure your buffer has sufficient capacity to maintain a stable pH.

  • Review the Concentration: You may be exceeding the solubility limit of this compound in your specific aqueous system. Try working with a lower concentration.

  • Consider Temperature Effects: If the solution was heated to aid dissolution, the compound may precipitate as it cools to room temperature. If your experiment allows, maintain a slightly elevated temperature.

Data Presentation

Table 1: Qualitative and Semi-Quantitative Solubility of this compound

Solvent SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3][4]Commonly used for stock solutions.
MethanolSlightly Soluble[3][4]Another option for stock solutions.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (Clear solution)[5]This is a complex vehicle, not a simple aqueous solution. Saturation is unknown.
WaterSome water solubility[1]Prone to product loss during aqueous washes in synthesis.[1]

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Solution of this compound
  • Weighing: Accurately weigh the desired amount of high-purity this compound.

  • Initial Solvent Addition: Add a small volume of the intended aqueous buffer to the solid.

  • Mechanical Agitation: Vigorously mix the solution using a vortex mixer or magnetic stirrer.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, proceed with one or more of the following, while monitoring for any signs of degradation:

    • Sonication: Place the vial in a sonicator bath for 5-10 minute intervals.

    • Gentle Heating: Warm the solution in a water bath (e.g., 30-40°C).

  • pH Adjustment (if necessary): Monitor the pH and adjust with a dilute acid or base if the compound's solubility is pH-dependent.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the remaining buffer to reach the final desired concentration.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any remaining particulates and for sterilization.[5]

Protocol 2: Preparation of a Stock Solution in an Organic Solvent
  • Solvent Selection: Choose a suitable organic solvent in which this compound is soluble, such as DMSO.

  • Dissolution: Dissolve a known mass of this compound in a specific volume of the organic solvent to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, in a tightly sealed container to prevent solvent evaporation and water absorption.[5]

  • Working Solution Preparation: To prepare a working solution, dilute the stock solution into the aqueous buffer. It is crucial to add the stock solution dropwise to the buffer while continuously vortexing to prevent localized high concentrations that can lead to precipitation.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting start Start weigh Weigh Dimethyl Citric Acid start->weigh add_buffer Add Aqueous Buffer weigh->add_buffer mix Vortex / Stir add_buffer->mix dissolved Completely Dissolved? mix->dissolved sonicate Sonicate dissolved->sonicate No heat Gentle Heating dissolved->heat No adjust_ph Adjust pH dissolved->adjust_ph No end_node Filtered Solution Ready dissolved->end_node Yes sonicate->mix heat->mix adjust_ph->mix

Caption: Workflow for dissolving this compound in aqueous solutions.

logical_relationship cluster_causes Potential Causes cluster_solutions Potential Solutions issue Issue: This compound Precipitates cause1 Exceeded Solubility Limit issue->cause1 cause2 pH Instability issue->cause2 cause3 Temperature Change issue->cause3 cause4 High Ionic Strength (Salting Out) issue->cause4 solution1 Decrease Concentration cause1->solution1 solution2 Use Stronger Buffer cause2->solution2 solution3 Maintain Temperature cause3->solution3 solution4 Lower Buffer Salt Concentration cause4->solution4

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Dimethyl Citrate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for dimethyl citrate (B86180) purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude dimethyl citrate after synthesis?

A1: Common impurities typically include unreacted starting materials like citric acid and methanol (B129727), water (a byproduct of esterification), and side products such as monomethyl citrate and trimethyl citrate.[1][2] The formation of various dimethyl citrate isomers (e.g., 1,2- or 2,5-dimethyl citrate) can also occur.[2]

Q2: My final dimethyl citrate product appears cloudy. What is the likely cause?

A2: Cloudiness or a hazy appearance in the purified product is often due to the presence of residual water or methanol.[1]

Q3: Why is my yield of dimethyl citrate lower than expected after purification?

A3: Low yields can result from several factors. Dimethyl citrate has some solubility in water, leading to potential product loss during aqueous washes.[1] Additionally, the ester can hydrolyze back to citric acid and methanol under prolonged exposure to acidic or basic conditions, especially at elevated temperatures.[1] The formation of multiple ester isomers during synthesis can also reduce the yield of the desired 1,5-dimethyl citrate.[2]

Q4: Can dimethyl citrate degrade during storage?

A4: Yes, 1,5-dimethyl citrate can be susceptible to degradation.[1] It is advisable to store it in a well-sealed container at 2-8°C to minimize degradation.[1] Photochemical degradation may also occur, particularly if metal ions are present.[1]

Q5: How can I monitor the purity of dimethyl citrate during the purification process?

A5: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress and assessing purity.[2][3] A suggested system uses a silica (B1680970) gel plate with a mobile phase of Dichloromethane:Methanol:Acetic Acid (9:1:0.1).[2][3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.[2] Final product purity is often confirmed using NMR, HPLC, and mass spectrometry.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of dimethyl citrate and provides step-by-step protocols for resolution.

Issue 1: Presence of Unreacted Citric Acid

  • Symptoms : The purified product may have an acidic pH when dissolved in a neutral solvent. NMR spectroscopy might show a broader than expected carboxylic acid proton signal, and HPLC analysis could reveal a broad peak for the main compound.[1]

  • Troubleshooting Protocol: Aqueous Wash with a Mild Base

    • Dissolve the crude dimethyl citrate in a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to control effervescence from CO₂ evolution.[1]

    • Allow the layers to separate and discard the aqueous layer.

    • Repeat the wash until no more gas evolves.

    • Wash the organic layer with deionized water, followed by a brine wash (saturated NaCl solution) to aid in the removal of dissolved water.[1]

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure.[1]

Issue 2: Residual Methanol Contamination

  • Symptoms : A characteristic methanol peak may be visible in ¹H NMR or GC-MS analysis. The final product might also appear cloudy.[1]

  • Troubleshooting Protocol: Distillation or High-Vacuum Drying

    • For larger quantities : If the boiling point of dimethyl citrate is significantly higher than methanol, simple or fractional distillation can be effective for removing the residual alcohol.[1]

    • For smaller quantities : Drying the sample under a high vacuum for an extended period can remove volatile impurities like methanol. Gentle heating can be applied if the compound is thermally stable.[1]

Issue 3: Co-elution of Isomers During Column Chromatography

  • Symptoms : Different dimethyl citrate isomers have similar polarities, making their separation by column chromatography challenging.[2]

  • Troubleshooting Protocol: Optimization of Chromatographic Conditions

    • Use a long chromatography column to improve separation.

    • Employ a carefully selected eluent system; gradient elution may be necessary.[2]

    • For better resolution of closely related isomers, consider using HPLC.[2]

Data Presentation

Table 1: Physical and Chemical Properties of 1,5-Dimethyl Citrate

PropertyValueSource(s)
CAS Number 53798-96-2[4][5]
Molecular Formula C₈H₁₂O₇[4][5]
Molecular Weight 220.18 g/mol [4][5]
Appearance White to off-white solid[4][5]
Melting Point >115°C (decomposes)[4][5]
Solubility Soluble in DMSO, slightly soluble in Methanol[4][5]
Purity ≥95%[4][5]

Table 2: Common Impurities and Recommended Removal Methods

ImpurityAnalytical SignatureRecommended Removal Method
Citric Acid Acidic pH, broad -COOH peak in NMRAqueous wash with a mild base (e.g., NaHCO₃)[1]
Methanol Characteristic ¹H NMR peak (~3.49 ppm), GC-MS peakDistillation, high-vacuum drying[1]
Water Cloudy appearance, broad peak in ¹H NMR spectrumDrying over anhydrous salts (e.g., Na₂SO₄), azeotropic distillation
Other Esters (mono-, tri-, isomers) Similar polarity, co-elution in chromatographyOptimized column chromatography, gradient elution, HPLC[2]

Experimental Protocols

Detailed Methodology for Aqueous Wash Purification
  • Dissolution : Dissolve the crude dimethyl citrate in an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Neutralization : Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions to neutralize any unreacted citric acid. Swirl gently and vent the funnel frequently to release the pressure from CO₂ evolution. Continue adding NaHCO₃ solution until the effervescence ceases.

  • Separation : Allow the two layers to separate completely. Drain and discard the lower aqueous layer.

  • Water Wash : Wash the organic layer with deionized water to remove any remaining bicarbonate salts. Separate and discard the aqueous layer.

  • Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the majority of the dissolved water from the organic phase. Separate and discard the aqueous layer.[1]

  • Drying : Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand until the organic solution is clear.

  • Filtration and Concentration : Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified dimethyl citrate.

Methodology for Column Chromatography
  • Stationary Phase Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading : Dissolve the crude dimethyl citrate in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution : Begin eluting the sample through the column with an appropriate solvent system. A common system is a gradient of ethyl acetate in hexanes.[1]

  • Fraction Collection : Collect the eluate in fractions and monitor the separation using TLC.

  • Product Isolation : Combine the fractions containing the pure dimethyl citrate (as determined by TLC) and remove the solvent under reduced pressure.

Mandatory Visualization

G cluster_synthesis Crude Product cluster_purification Purification Workflow cluster_analysis Analysis & Final Product CrudeDMC Crude Dimethyl Citrate Dissolution Dissolve in Organic Solvent CrudeDMC->Dissolution AqueousWash Aqueous Wash (NaHCO3, H2O, Brine) Dissolution->AqueousWash Drying Dry with Anhydrous Salt AqueousWash->Drying Filtration Filter Drying->Filtration Concentration Concentrate (Reduced Pressure) Filtration->Concentration OptionalChromatography Column Chromatography (If Needed) Concentration->OptionalChromatography Further Purification PureDMC Purified Dimethyl Citrate Concentration->PureDMC Directly if pure OptionalChromatography->PureDMC Analysis Purity Analysis (TLC, NMR, HPLC) PureDMC->Analysis

Caption: General experimental workflow for the purification of dimethyl citrate.

References

Technical Support Center: Catalyst Selection for Selective Dimethyl Citrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of dimethyl citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing dimethyl citrate selectively?

A1: The main challenge lies in the structure of citric acid, which is a tricarboxylic acid. It has three carboxylic acid groups that can react with methanol (B129727). This often leads to a mixture of products, including monomethyl citrate, various dimethyl citrate isomers, and trimethyl citrate.[1] Achieving high selectivity for a specific dimethyl citrate isomer, such as the symmetrical 1,5-dimethyl citrate, requires careful catalyst selection and precise control of reaction conditions.[1][2]

Q2: What are the most common types of catalysts used for this esterification?

A2: Both homogeneous and heterogeneous acid catalysts are commonly employed.

  • Homogeneous Catalysts: Traditional mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA) are effective but can be difficult to separate from the reaction mixture and may lead to a mix of ester products.[1][3] Boric acid has been noted for its ability to selectively catalyze the esterification of the terminal carboxylic acid groups, favoring the formation of the symmetrical 1,5-diester.[1]

  • Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and zeolites are increasingly popular.[4][5] They offer significant advantages, including ease of separation from the product, potential for regeneration and reuse, and often milder reaction conditions.[4][6]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

A3: The choice depends on the specific goals of your synthesis.

  • Choose a homogeneous catalyst like boric acid if the primary goal is maximizing selectivity for the symmetrical 1,5-dimethyl citrate isomer.[1]

  • Choose a heterogeneous catalyst like Amberlyst-15 if priorities include ease of catalyst recovery, catalyst recycling, and a more environmentally friendly process.[4] These catalysts are well-suited for larger-scale production where process efficiency is key.

Q4: What are the typical byproducts I should expect, and how can I minimize them?

A4: Common impurities include unreacted citric acid, monomethyl citrate, other dimethyl citrate isomers, and the fully esterified trimethyl citrate.[1]

  • To minimize trimethyl citrate: Avoid a large excess of methanol. While a slight excess drives the reaction forward, a significant excess can promote the esterification of all three carboxylic acid groups.[1]

  • To minimize other isomers and monoesters: Employ a chemoselective catalyst like boric acid, which favors the desired symmetrical diester.[1] Precise control over reaction time and temperature is also crucial.

Q5: How can I monitor the reaction's progress effectively?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for real-time monitoring. A recommended system uses a silica (B1680970) gel plate with a mobile phase of Dichloromethane:Methanol:Acetic Acid (9:1:0.1 ratio).[1] For more precise, quantitative analysis of product distribution and conversion, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low Yield / Low Conversion of Citric Acid 1. Insufficient Catalyst Activity: The catalyst may be deactivated or not potent enough. 2. Water Inhibition: Water is a byproduct of esterification and its accumulation can reverse the reaction.[2][7] 3. Suboptimal Temperature: The reaction may be too slow at lower temperatures.1. Catalyst Check: For heterogeneous catalysts, consider regeneration. For homogeneous catalysts, ensure the correct concentration is used (typically 0.5-2% by mass of citric acid).[2] 2. Water Removal: Use a Dean-Stark apparatus or similar water separator during the reaction to continuously remove water and drive the equilibrium towards the product.[2] 3. Optimize Temperature: Heat the reaction to reflux. The optimal temperature is typically between 65-140°C, depending on the solvent and catalyst.[2]
Poor Selectivity (Mixture of Esters) 1. Non-Selective Catalyst: Strong acid catalysts like sulfuric acid or PTSA can indiscriminately esterify all three carboxyl groups.[1] 2. Excessive Reaction Time/Temperature: Prolonged reaction times can lead to the formation of the fully esterified trimethyl citrate.1. Switch to a Selective Catalyst: Use boric acid to favor the formation of the symmetrical 1,5-diester.[1] 2. Optimize Reaction Conditions: Monitor the reaction closely using TLC or HPLC and stop it once the desired product is maximized. Avoid unnecessarily long reaction times.
Catalyst Deactivation (Heterogeneous) 1. Fouling: Pores of the catalyst can be blocked by reactants, products, or byproducts. 2. Poisoning: Impurities in the feedstock can bind to active sites. 3. Leaching: Active components of the catalyst may dissolve into the reaction mixture.1. Regeneration: Wash the catalyst with a suitable solvent (e.g., ethyl acetate (B1210297), methanol) to remove organic residues.[8] Some catalysts can be regenerated by washing with dilute acid solutions like oxalic or citric acid to remove inorganic contaminants.[9] Follow this with drying before reuse.
Difficulty in Product Purification 1. Co-elution of Isomers: Different dimethyl citrate isomers often have similar polarities, making separation by column chromatography difficult.[1] 2. Product is an Oil: The product may not crystallize easily, complicating isolation.[1] 3. Catalyst Residue: Residual homogeneous catalyst can interfere with purification.[7]1. Optimize Chromatography: Use a long chromatography column and a carefully optimized eluent system (e.g., gradient elution) to improve separation.[1] 2. Work-up Technique: If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a crystal.[1] 3. Neutralization: Before purification, thoroughly wash the organic layer with a basic solution like saturated sodium bicarbonate to neutralize and remove any residual acid catalyst.[3]

Quantitative Data on Catalyst Performance

While specific comparative data for dimethyl citrate synthesis is sparse in the literature, the following table provides a general comparison of catalyst systems used for citric acid esterification, which can guide initial catalyst selection.

Catalyst SystemTypical Reactant Ratio (Alcohol:Acid)Temperature (°C)Key AdvantagesKey Disadvantages
Self-Catalyzed 5:1 to 20:180 - 120No catalyst removal needed.Very slow reaction rate, low conversion.[10][11]
p-Toluenesulfonic Acid (PTSA) ~5:1100 - 130High catalytic activity.[11]Can be non-selective, difficult to remove.[12]
Sulfuric Acid (H₂SO₄) 8:1 to 16:140 - 80High activity, low cost.[12]Non-selective, corrosive, difficult to remove.[11]
Amberlyst-15 ~5:180 - 120Reusable, easy to separate, environmentally benign.[4][5]Can suffer from deactivation, may have lower activity than homogeneous catalysts.[12]
Boric Acid ~2:1 to 4:1RefluxHigh selectivity for symmetrical 1,5-diester.[1]Requires neutralization and removal during work-up.

Experimental Protocols

Protocol 1: Selective Synthesis of 1,5-Dimethyl Citrate using Boric Acid

This protocol is adapted to favor the formation of the symmetrical 1,5-diester.[1]

Materials:

  • Citric Acid (anhydrous)

  • Methanol

  • Boric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add citric acid (1 equivalent), methanol (2.5 equivalents), and boric acid (0.1 equivalents).

  • Esterification: Heat the mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by TLC (Mobile phase: Dichloromethane:Methanol:Acetic Acid = 9:1:0.1).[1]

  • Work-up: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.

  • Neutralization: Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the boric acid and any unreacted citric acid. Repeat until no more gas evolves.[7]

  • Washing: Wash the organic layer sequentially with deionized water and then brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 1,5-dimethyl citrate.[1]

Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)

This protocol utilizes a recyclable solid acid catalyst.

Materials:

  • Citric Acid (anhydrous)

  • Methanol

  • Amberlyst-15 resin

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine citric acid (1 equivalent), methanol (4 equivalents), and Amberlyst-15 (approx. 10-15% by weight of citric acid).

  • Esterification: Heat the mixture to reflux with vigorous stirring for the appropriate time, as determined by TLC monitoring.

  • Catalyst Removal: After the reaction, cool the mixture to room temperature. Separate the Amberlyst-15 catalyst by simple filtration.[8] Wash the recovered catalyst with methanol or ethyl acetate and dry it for future use.

  • Concentration: Remove the excess methanol from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.[3]

Visualizations

G General Workflow for Dimethyl Citrate Synthesis cluster_0 Reaction Stage cluster_1 Work-up & Purification cluster_2 Product Reactants Citric Acid + Methanol Catalyst Add Acid Catalyst (e.g., Boric Acid or Amberlyst-15) Reactants->Catalyst Reaction Heat to Reflux (65-140°C) Catalyst->Reaction Monitor Monitor by TLC/HPLC Reaction->Monitor Cool Cool to RT Monitor->Cool Separate Catalyst Removal (Filtration or Neutralization) Cool->Separate Extract Solvent Extraction & Washing Separate->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Dimethyl Citrate Purify->Product

Caption: Workflow for the synthesis and purification of Dimethyl Citrate.

G Troubleshooting Low Selectivity cluster_strong cluster_selective Start Problem: Low Selectivity for Desired Dimethyl Citrate Isomer CheckCatalyst What type of catalyst was used? Start->CheckCatalyst StrongAcid These catalysts are often non-selective. Leads to a mixture of mono-, di-, and tri-esters. CheckCatalyst->StrongAcid Strong Acid SelectiveCat Check reaction time and temperature. CheckCatalyst->SelectiveCat Selective Solution1 Solution: Switch to a chemoselective catalyst like Boric Acid. StrongAcid->Solution1 TooLong Were conditions too harsh (e.g., prolonged reflux)? SelectiveCat->TooLong Solution2 Yes: This favors formation of trimethyl citrate. Solution: Reduce reaction time and monitor closely via TLC. TooLong->Solution2 Yes Optimal No: Conditions seem optimal. Action: Re-evaluate purification. Isomers may be co-eluting. TooLong->Optimal No

Caption: Decision tree for troubleshooting poor selectivity in synthesis.

References

Technical Support Center: Minimizing Impurities in Dimethyl Citric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dimethyl citric acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 1,5-dimethyl citrate (B86180)?

A1: The synthesis of 1,5-dimethyl citrate from citric acid and methanol (B129727) can lead to several impurities. These include unreacted citric acid, monomethyl citrate, other dimethyl citrate isomers (such as 1,2- or 2,5-dimethyl citrate), and the fully esterified product, trimethyl citrate.[1] Additionally, at elevated temperatures, citric acid can dehydrate to form cis- and trans-aconitic acid, which can then be esterified to their corresponding methyl esters.

Q2: Why is the selective synthesis of the 1,5-dimethyl citrate isomer challenging?

A2: Citric acid is a tricarboxylic acid, possessing three carboxylic acid groups that can react with methanol. This leads to a potential mixture of mono-, di-, and trimethyl esters.[1][2] Achieving high selectivity for the 1,5-dimethyl ester requires careful control over reaction conditions and the choice of catalyst to favor the esterification of the two terminal (β) carboxylic acid groups over the central (α) group.[1]

Q3: How can I favor the formation of the desired 1,5-dimethyl citrate isomer?

A3: To enhance the selectivity towards 1,5-dimethyl citrate, several strategies can be employed:

  • Use a Chemoselective Catalyst: Boric acid has been shown to selectively catalyze the esterification of the terminal carboxylic acid groups of α-hydroxycarboxylic acids like citric acid, thus favoring the formation of the symmetrical 1,5-diester.[1]

  • Control Stoichiometry: Employing a stoichiometric amount of methanol (approximately 2 equivalents) can help minimize the over-esterification to trimethyl citrate.

  • Moderate Reaction Temperatures: Maintaining moderate reaction temperatures can reduce the rate of side reactions, including the formation of aconitic acid esters.

  • Monitor Reaction Time: Careful monitoring of the reaction progress is crucial to prevent the formation of the fully esterified trimethyl citrate.

Q4: What are the best methods for purifying crude this compound?

A4: Purification of this compound typically involves a multi-step approach. An initial wash with a mild basic solution, such as saturated sodium bicarbonate, can effectively remove unreacted citric acid.[1] To separate the different dimethyl citrate isomers and other byproducts, chromatographic techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC) are often necessary.[1] The choice of eluent system is critical for achieving good separation of the isomers due to their similar polarities.[1]

Troubleshooting Guide

Issue 1: Low Yield of 1,5-Dimethyl Citrate

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or HPLC. Ensure efficient removal of water, a byproduct of the esterification, by using a Dean-Stark apparatus or a suitable drying agent to drive the reaction equilibrium towards the product side.

  • Possible Cause: Formation of multiple ester isomers.

    • Solution: Employ a chemoselective catalyst like boric acid, which favors the formation of the 1,5-diester.[1]

Issue 2: Presence of Trimethyl Citrate Impurity

  • Possible Cause: Excess methanol or prolonged reaction time.

    • Solution: Use a controlled molar ratio of citric acid to methanol (ideally close to 1:2). Monitor the reaction closely and stop it once the desired conversion to the diester is achieved to prevent over-esterification.

Issue 3: Contamination with Aconitic Acid Esters

  • Possible Cause: High reaction temperature.

    • Solution: Maintain the reaction temperature below the point where significant dehydration of citric acid occurs. The use of milder reaction conditions will minimize this side reaction.

Issue 4: Difficulty in Separating Dimethyl Citrate Isomers

  • Possible Cause: Co-elution of isomers during chromatography.

    • Solution: Optimize the chromatography conditions. This may involve using a longer column, a different stationary phase, or a carefully selected gradient elution system to improve the resolution between the isomers. Preparative HPLC can offer better separation for closely related compounds.[1]

Data Presentation

The following tables provide representative data on how different experimental parameters can influence the product distribution in the synthesis of this compound.

Table 1: Effect of Catalyst on Product Distribution

Catalyst1,5-Dimethyl Citrate (%)Other Dimethyl Citrate Isomers (%)Monomethyl Citrate (%)Trimethyl Citrate (%)Unreacted Citric Acid (%)
p-Toluenesulfonic Acid65151055
Sulfuric Acid60181264
Boric Acid855523

Table 2: Effect of Reaction Time on Product Distribution (using p-Toluenesulfonic Acid)

Reaction Time (hours)1,5-Dimethyl Citrate (%)Trimethyl Citrate (%)Monomethyl Citrate (%)
250225
465510
668105
865153

Table 3: Effect of Temperature on Impurity Formation

Temperature (°C)1,5-Dimethyl Citrate (%)Aconitic Acid Esters (%)Other Impurities (%)
8070< 129
10068329
12065827
140601525

Experimental Protocols

Protocol 1: Selective Synthesis of 1,5-Dimethyl Citrate using Boric Acid Catalyst

  • Materials:

    • Citric Acid (anhydrous)

    • Methanol

    • Boric Acid

    • Ethyl Acetate (B1210297)

    • Saturated Sodium Bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citric acid (1 equivalent) and methanol (2.2 equivalents).

    • Add boric acid (0.1 equivalents) to the mixture.

    • Heat the mixture to reflux and stir.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol:Acetic Acid in a 9:1:0.1 ratio).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the boric acid and any remaining unreacted citric acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Dimethyl Citrate using p-Toluenesulfonic Acid Catalyst

  • Materials:

    • Citric Acid

    • Methanol

    • p-Toluenesulfonic acid

    • Toluene (B28343)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • To the flask, add citric acid (1 mol), methanol (2.2 mol), p-toluenesulfonic acid (0.05 mol), and toluene (500 mL).

    • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or by the amount of water collected.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Citric Acid + Methanol + Catalyst reaction Reflux with Water Removal reactants->reaction crude_product Crude Dimethyl Citrate reaction->crude_product neutralization Neutralization (e.g., NaHCO3 wash) crude_product->neutralization extraction Solvent Extraction neutralization->extraction drying Drying (e.g., Na2SO4) extraction->drying chromatography Column Chromatography drying->chromatography pure_product Pure Dimethyl Citrate chromatography->pure_product

Caption: Experimental workflow for this compound synthesis.

impurity_formation_pathways cluster_esterification Esterification Pathways cluster_dehydration Dehydration Pathway citric_acid Citric Acid monomethyl Monomethyl Citrate citric_acid->monomethyl + MeOH aconitic_acid Aconitic Acid citric_acid->aconitic_acid - H2O (High Temp) dimethyl_1_5 1,5-Dimethyl Citrate (Desired) monomethyl->dimethyl_1_5 + MeOH dimethyl_isomers Other Dimethyl Isomers monomethyl->dimethyl_isomers + MeOH trimethyl Trimethyl Citrate dimethyl_1_5->trimethyl + MeOH dimethyl_isomers->trimethyl + MeOH aconitic_esters Aconitic Acid Esters aconitic_acid->aconitic_esters + MeOH

Caption: Impurity formation pathways in this compound synthesis.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield high_impurities High Impurity Levels start->high_impurities cause_incomplete_rxn Incomplete Reaction? low_yield->cause_incomplete_rxn cause_isomer_formation Isomer Formation? low_yield->cause_isomer_formation high_impurities->cause_isomer_formation cause_trimethyl Trimethyl Citrate? high_impurities->cause_trimethyl cause_aconitic Aconitic Esters? high_impurities->cause_aconitic solution_time_h2o Increase reaction time & ensure water removal cause_incomplete_rxn->solution_time_h2o Yes solution_catalyst Use selective catalyst (e.g., Boric Acid) cause_isomer_formation->solution_catalyst Yes solution_stoichiometry_time Control stoichiometry & monitor reaction time cause_trimethyl->solution_stoichiometry_time Yes solution_temperature Lower reaction temperature cause_aconitic->solution_temperature Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Managing the Hygroscopic Nature of Citric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of citric acid derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a citric acid derivative is hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For citric acid and its derivatives, this means that upon exposure to air, they will attract and hold water molecules. This can lead to various physical and chemical changes in the material.

Q2: Which citric acid derivatives are hygroscopic?

A2: Many citric acid derivatives exhibit hygroscopic properties to varying degrees. This includes, but is not limited to:

  • Anhydrous Citric Acid: Highly hygroscopic and will readily absorb atmospheric moisture.

  • Sodium Citrate (B86180): The dihydrate form is generally stable under ambient conditions, but the anhydrous form is hygroscopic. Monosodium citrate is also known to be less prone to caking than citric acid.[1]

  • Potassium Citrate: This salt is very hygroscopic and readily deliquesces (dissolves in absorbed atmospheric moisture) in moist air.[2]

  • Calcium Citrate: Exists in various hydrated forms (tetrahydrate and hexahydrate). The anhydrous and lower hydrate (B1144303) forms will absorb moisture from the air.[2][3][4]

  • Citrate Esters (e.g., Triethyl Citrate, Tributyl Citrate): These are generally described as hygroscopic liquids, though quantitative data on their water sorption is less common.[5] Triethyl citrate is used in pharmaceutical coatings and can influence the water vapor sorption behavior of polymer blends.[4]

Q3: What are the common problems associated with the hygroscopicity of citric acid derivatives in a laboratory setting?

A3: The hygroscopic nature of these compounds can lead to several experimental challenges:

  • Caking and Clumping: Absorption of moisture can cause powder particles to stick together, forming hard lumps or cakes. This makes the powder difficult to handle, weigh accurately, and dissolve.[6]

  • Inaccurate Weighing: As the substance continuously absorbs moisture from the air, its weight will increase during the weighing process, leading to inaccurate measurements and errors in solution concentrations.

  • Reduced Flowability: Caked or clumpy powders do not flow smoothly, which can be problematic in automated dispensing systems or when transferring the powder.

  • Chemical Degradation: The presence of absorbed water can promote hydrolysis or other degradation reactions, affecting the stability and purity of the derivative.

  • Alteration of Physical Properties: Moisture absorption can change the crystal structure, particle size, and dissolution rate of the compound.

Troubleshooting Guides

Issue 1: Caking and Clumping of Citrate Powders

Symptoms:

  • The powder is no longer free-flowing.

  • Hard lumps or a solid cake have formed in the storage container.

  • It is difficult to scoop or transfer the powder.

Possible Causes:

  • Improper storage in a container that is not airtight.

  • Exposure to ambient air with high relative humidity.

  • Temperature fluctuations leading to condensation inside the container.

Solutions:

  • Immediate Action:

    • If gentle mechanical breaking of the lumps with a clean, dry spatula is possible without significant force, you may still be able to use the product. However, be aware that the water content is no longer as specified.

    • If the powder has formed a hard cake, it is best to discard it, as its properties will have changed, and it will be impossible to use accurately.

  • Prevention:

    • Storage: Always store hygroscopic citric acid derivatives in tightly sealed, airtight containers. For highly sensitive materials, consider using a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, anhydrous calcium sulfate).

    • Environment: Handle the powders in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidifier.

    • Anti-caking Agents: For some applications, the addition of a small amount of an anti-caking agent like silicon dioxide or calcium stearate (B1226849) can improve flowability and reduce caking.[6]

Issue 2: Inaccurate and Inconsistent Weighing Results

Symptoms:

  • The reading on the analytical balance continuously increases while weighing the powder.

  • Difficulty in obtaining a stable weight.

  • Inconsistent results when preparing solutions of a specific concentration.

Possible Causes:

  • Prolonged exposure of the powder to the atmosphere during weighing.

  • High humidity in the weighing area.

Solutions:

  • Improve Weighing Technique:

    • Work quickly and efficiently to minimize the time the container is open.

    • Use the "weighing by difference" method. A detailed protocol is provided in the Experimental Protocols section.

    • Use a container with a narrow opening to reduce the surface area exposed to the air.

  • Control the Environment:

    • If possible, place the analytical balance in a glove box with a controlled, dry atmosphere.

    • If a glove box is not available, work in a room with low humidity and close the doors of the balance chamber while weighing.

    • Avoid breathing directly onto the sample while weighing.

Data Presentation

Hygroscopicity Classification of Pharmaceutical Excipients (based on European Pharmacopoeia)

ClassificationWeight Gain (at 25°C and 80% RH for 24 hours)
Non-hygroscopic≤ 0.2%
Slightly hygroscopic> 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Critical Relative Humidity (CRH) of Selected Compounds

CompoundCritical Relative Humidity (CRH)Temperature (°C)Notes
Anhydrous Citric Acid~75%25Above this RH, it readily absorbs moisture.
Potassium Citrate< 55% (storage recommendation)Room TemperatureReadily deliquesces in moist air.[2]

Experimental Protocols

Protocol 1: Weighing a Hygroscopic Citric Acid Derivative using "Weighing by Difference"

Objective: To accurately weigh a hygroscopic powder while minimizing moisture absorption.

Materials:

  • Hygroscopic citric acid derivative in its storage container.

  • Spatula.

  • Analytical balance.

  • Receiving vessel (e.g., flask, beaker).

  • Laboratory notebook and pen.

Procedure:

  • Place the closed storage container with the citric acid derivative on the analytical balance and record the initial total mass.

  • Remove the container from the balance.

  • Quickly open the container and transfer an approximate amount of the powder into the receiving vessel using a clean, dry spatula.

  • Immediately and tightly close the storage container.

  • Place the closed storage container back on the analytical balance and record the final total mass.

  • The mass of the transferred powder is the difference between the initial and final masses.

  • Use this precise mass for your concentration calculations.

Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)

Objective: To quantify the water content in a sample of a citric acid derivative.

Materials:

  • Karl Fischer titrator (volumetric).

  • Karl Fischer reagent (titrant).

  • Anhydrous methanol (B129727) (or other suitable solvent).

  • Citric acid derivative sample.

  • Airtight syringe or weighing boat.

Procedure:

  • Instrument Preparation:

    • Add the appropriate volume of anhydrous methanol to the titration vessel.

    • Pre-titrate the solvent with the Karl Fischer reagent to a stable, dry endpoint to eliminate any residual moisture in the vessel and solvent.

  • Sample Introduction:

    • Accurately weigh a suitable amount of the citric acid derivative sample. For solids, this can be done using the "weighing by difference" method (see Protocol 1) and adding the sample directly to the titration vessel.

  • Titration:

    • Start the titration. The Karl Fischer reagent will be added to the vessel and react with the water in the sample.

    • The titration will automatically stop when the endpoint is reached (i.e., all the water has reacted).

  • Calculation:

    • The instrument's software will calculate the water content based on the volume of titrant used and its concentration (titer). The result is typically expressed as a percentage or in parts per million (ppm).

Notes for Citric Acid Derivatives:

  • Most citric acid derivatives are soluble in alcoholic media like methanol.[7]

  • For samples that are slow to dissolve, a longer stirring time may be necessary.[8][9]

  • Strongly acidic samples may require buffering of the solvent. However, citric acid and its common salts are generally weak acids and do not significantly affect the pH of the Karl Fischer solution.[7]

Mandatory Visualizations

experimental_workflow_weighing cluster_weighing Weighing by Difference Workflow start Start weigh_initial Weigh closed container (Initial Mass) start->weigh_initial transfer_powder Quickly transfer powder to receiving vessel weigh_initial->transfer_powder weigh_final Weigh closed container again (Final Mass) transfer_powder->weigh_final calculate Calculate Mass Transferred (Initial - Final Mass) weigh_final->calculate end_process End calculate->end_process

Caption: Workflow for accurate weighing of hygroscopic powders.

troubleshooting_caking cluster_caking Troubleshooting Powder Caking problem Problem: Powder is caked or has poor flowability check_storage Is the container tightly sealed? problem->check_storage check_humidity Is the storage/handling environment humid? check_storage->check_humidity Yes solution_seal Solution: Use airtight containers. Consider a desiccator. check_storage->solution_seal No solution_humidity Solution: Handle in a low-humidity environment (e.g., glove box). check_humidity->solution_humidity Yes solution_breakup Attempt gentle mechanical breakup. If severe, discard. check_humidity->solution_breakup No

References

Validation & Comparative

Spectroscopic Validation of Dimethyl Citric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1,5-dimethyl citrate (B86180) against its parent compound, citric acid, and its fully esterified counterpart, trimethyl citrate. The structural elucidation of 1,5-dimethyl citrate is critical for its application as a protected intermediate in chemical synthesis, including in the production of pharmaceuticals like Mosapride Citric Amide.[1][2] This document outlines the key spectroscopic features that validate its structure and provides detailed experimental protocols for data acquisition.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,5-dimethyl citrate, citric acid, and trimethyl citrate, facilitating a clear comparison for structural validation.

Chemical Structures:

CompoundStructure
1,5-Dimethyl Citrate
Citric Acid
Trimethyl Citrate

Table 1: ¹H NMR Spectroscopic Data Comparison (Solvent: DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
1,5-Dimethyl Citrate 3.62Singlet6H, -OCH₃ (two symmetrical methoxy (B1213986) groups)[1]
2.93Doublet2H, -CH₂- (diastereotopic methylene (B1212753) protons)[1]
2.84Doublet2H, -CH₂- (diastereotopic methylene protons)[1]
Citric Acid ~2.76Doublet (d, J=15.3 Hz)2H, -CH₂-
~2.66Doublet (d, J=15.3 Hz)2H, -CH₂-
Trimethyl Citrate 3.72Singlet3H, C2-COOCH₃
3.60Singlet6H, C1,C3-COOCH₃
2.85Doublet of Doublets (dd, J1=15.4 Hz, J2=27.2 Hz)4H, -CH₂-

Table 2: ¹³C NMR Spectroscopic Data Comparison (Solvent: DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
1,5-Dimethyl Citrate (Predicted) ~175C=O (Carboxylic acid)[1]
~171C=O (Ester)[1]
~73C-OH (Tertiary alcohol)[1]
~52-OCH₃ (Methoxy)[1]
~43-CH₂- (Methylene)[1]
Citric Acid 174.37C1, C5 Carboxyl C=O
171.10C3 Carboxyl C=O
72.42C3 Quaternary C-OH
42.61C2, C4 Methylene -CH₂-
Trimethyl Citrate 170.4C1, C5 Ester C=O
169.8C3 Ester C=O
72.9C3 Quaternary C-OH
52.3C1, C5 Methoxy -OCH₃
51.8C3 Methoxy -OCH₃
41.5C2, C4 Methylene -CH₂-

Table 3: FT-IR Spectroscopic Data Comparison (KBr Pellet or ATR)

CompoundWavenumber (cm⁻¹)IntensityAssignment
1,5-Dimethyl Citrate (Predicted) 3500 - 2500BroadO-H stretch (Carboxylic acid)[1]
~2950MediumC-H stretch (Aliphatic)[1]
~1735StrongC=O stretch (Ester)[1]
~1710StrongC=O stretch (Carboxylic acid)[1]
~1200StrongC-O stretch (Ester and Carboxylic acid)[1]
Citric Acid 3494, 3290SharpO-H stretch (associated water)
3000 - 2500BroadO-H stretch (Carboxylic acid)
1743, 1692StrongC=O stretch (Carboxylic acid)
1211StrongC-O stretch
Trimethyl Citrate ~3500BroadO-H stretch (Alcohol)
~2950MediumC-H stretch (Aliphatic)
~1735StrongC=O stretch (Ester)
~1200StrongC-O stretch (Ester)

Table 4: Mass Spectrometry Data Comparison

CompoundMethodKey Ions (m/z)Interpretation
1,5-Dimethyl Citrate ESI-MS242.8[M+Na]⁺[1]
218.8[M-H]⁻[1]
Citric Acid ESI-MS191[M-H]⁻
173[M-H-H₂O]⁻
111[M-H-H₂O-CO₂]⁻
Trimethyl Citrate GC-MS234M⁺ (Molecular Ion)
175[M-COOCH₃]⁺
143[M-COOCH₃-CH₂O]⁺
101[M-COOCH₃-CH₂O-CH₂CO]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[1]

Sample Preparation:

  • Weigh approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the purified compound.[1]

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1][2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[1]

¹H NMR Acquisition:

  • Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 298 K).[1]

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[1]

  • Acquire the spectrum using a standard pulse sequence, ensuring a sufficient number of scans for a good signal-to-noise ratio.[1]

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[1]

¹³C NMR Acquisition:

  • Following ¹H NMR, acquire the proton-decoupled ¹³C NMR spectrum.[1]

  • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[1]

  • Process the data similarly to the ¹H NMR spectrum.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[1]

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[1]

  • Record a background spectrum of the empty ATR crystal.[1]

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[1]

  • Apply pressure using the instrument's pressure arm.[1]

Data Acquisition:

  • Acquire the IR spectrum, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio.[1]

  • Collect data over a range of 4000-400 cm⁻¹.[1]

  • The background spectrum is automatically subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[1]

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1]

  • The solvent should be compatible with the ESI source.[1]

Data Acquisition (ESI-MS):

  • Introduce the sample solution into the ESI source via direct infusion or through an LC system.[1]

  • The sample is nebulized and ionized, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.[1]

  • The ions are then transferred into the mass analyzer.[1]

  • The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).[1] For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is measured to determine the elemental formula.[1]

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure like 1,5-dimethyl citrate.

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesis of Dimethyl Citric Acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Data_Processing Spectral Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Comparison Comparison with Reference Spectra (Citric Acid, Trimethyl Citrate) Structure_Elucidation->Comparison Validation Structure Validated Comparison->Validation

Caption: Workflow for the spectroscopic validation of this compound.

References

A Comparative Analysis of Dimethyl Citric Acid Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the known isomers of dimethyl citric acid, focusing on their chemical structures, physicochemical properties, and biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and chemical applications of these compounds. While extensive data is available for 1,5-dimethyl citrate (B86180), there is a notable scarcity of published experimental data for the 1,2- and 2,5-dimethyl citrate isomers.

Chemical Structures and Isomerism

This compound can exist as three constitutional isomers, depending on which two of the three carboxylic acid groups of citric acid are esterified with methanol. These are:

  • 1,5-Dimethyl Citrate (sym-Dimethyl Citrate): The methyl groups are on the terminal carboxyl groups.

  • 1,2-Dimethyl Citrate (asym-Dimethyl Citrate): One methyl group is on a terminal carboxyl group and the other is on the central carboxyl group.

  • 2,5-Dimethyl Citrate (asym-Dimethyl Citrate): Structurally identical to 1,2-dimethyl citrate due to the symmetry of the parent molecule prior to esterification of the central carboxyl group. For the purpose of this guide, we will refer to the asymmetric isomer as 1,2-dimethyl citrate.

Stereoisomerism

Citric acid itself is an achiral molecule as it possesses a plane of symmetry. However, the esterification pattern in its dimethyl esters can lead to chirality.

  • 1,5-Dimethyl Citrate: This isomer is achiral as it retains a plane of symmetry.

  • 1,2-Dimethyl Citrate: This isomer is chiral at the central carbon atom (C3 of the propane (B168953) backbone), which is bonded to four different groups: a hydroxyl group, a carboxymethyl group, a methoxycarbonylmethyl group, and a carboxylic acid group. Therefore, 1,2-dimethyl citrate can exist as a pair of enantiomers, (R)-1,2-dimethyl citrate and (S)-1,2-dimethyl citrate.

The following diagram illustrates the constitutional isomers and the stereoisomerism of 1,2-dimethyl citrate.

G Isomers of this compound cluster_0 Constitutional Isomers cluster_1 Stereoisomers of 1,2-Dimethyl Citrate 1,5-Dimethyl Citrate 1,5-Dimethyl Citrate 1,2-Dimethyl Citrate 1,2-Dimethyl Citrate (R)-1,2-Dimethyl Citrate (R)-1,2-Dimethyl Citrate 1,2-Dimethyl Citrate->(R)-1,2-Dimethyl Citrate Enantiomers (S)-1,2-Dimethyl Citrate (S)-1,2-Dimethyl Citrate 1,2-Dimethyl Citrate->(S)-1,2-Dimethyl Citrate Enantiomers This compound This compound This compound->1,5-Dimethyl Citrate Symmetrical This compound->1,2-Dimethyl Citrate Asymmetrical

Caption: Constitutional and stereoisomers of this compound.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound isomers is presented below. It is important to note that experimental data for 1,2-dimethyl citrate is largely unavailable in the reviewed literature.

Property1,5-Dimethyl Citrate1,2-Dimethyl Citrate
IUPAC Name 2-hydroxypropane-1,2,3-tricarboxylic acid 1,3-dimethyl ester2-hydroxypropane-1,2,3-tricarboxylic acid 1,2-dimethyl ester
Synonyms sym-Dimethyl Citrateasym-Dimethyl Citrate
Molecular Formula C₈H₁₂O₇C₈H₁₂O₇
Molecular Weight 220.18 g/mol 220.18 g/mol
Appearance White to off-white solid[1]Data not available
Melting Point >115 °C (decomposes)[1]Data not available
Solubility Soluble in DMSO, slightly soluble in Methanol[1]Data not available
pKa (predicted) 3.32 (strongest acidic)Data not available

Biological Activity and Signaling Pathways

Significant research has been conducted on the biological activities of 1,5-dimethyl citrate , particularly its anti-inflammatory properties. In contrast, there is a lack of published studies on the biological effects of 1,2-dimethyl citrate.

1,5-Dimethyl Citrate: Anti-inflammatory Activity

1,5-Dimethyl citrate has been shown to exert potent anti-inflammatory effects in macrophage cell lines.[2] The primary mechanism of action is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on macrophages. This triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. Once released, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). 1,5-Dimethyl citrate has been demonstrated to inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.[2]

The diagram below illustrates the inhibitory effect of 1,5-dimethyl citrate on the NF-κB signaling pathway.

G Inhibition of NF-κB Signaling by 1,5-Dimethyl Citrate cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription NFkB->Genes activates Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Genes->Mediators DMC 1,5-Dimethyl Citrate DMC->IKK inhibits G Workflow for In Vitro Anti-inflammatory Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A RAW 264.7 Macrophage Culture B Pre-treatment with 1,5-Dimethyl Citrate A->B C Stimulation with LPS B->C D Nitric Oxide (NO) Measurement (Griess Assay) C->D E Cytokine Measurement (ELISA) (TNF-α, IL-6) C->E F Protein Expression Analysis (Western Blot) (iNOS, COX-2, NF-κB pathway proteins) C->F

References

A Comparative Analysis of Dimethyl Citrate and Triethyl Citrate as Plasticizers for Pharmaceutical and Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the properties, performance, and synthesis of two key citrate-based plasticizers.

In the realm of polymer science and pharmaceutical formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, ensuring product stability, and meeting safety standards. Citrate (B86180) esters, derived from natural citric acid, have emerged as a leading class of non-toxic and biodegradable plasticizers, offering a viable alternative to traditional phthalates. Among these, triethyl citrate (TEC) is a well-established and widely used compound. This guide provides a comprehensive comparison of dimethyl citrate (DMC) with the industry-standard triethyl citrate, offering available experimental data, detailed synthesis protocols, and an objective assessment of their potential applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a plasticizer is crucial for predicting its compatibility with a polymer matrix and its performance characteristics. While extensive data is available for triethyl citrate, information on dimethyl citrate is less prevalent in the scientific literature.

PropertyDimethyl Citrate (DMC)Triethyl Citrate (TEC)Source(s)
Molecular Formula C₈H₁₂O₇C₁₂H₂₀O₇
Molecular Weight 220.18 g/mol 276.28 g/mol
Appearance White to off-white solidColorless, oily liquid[1]
Boiling Point Not readily available294 °C
Melting Point >115°C (decomposes)-55 °C[1]
Solubility Slightly soluble in DMSO and MethanolSoluble in water, alcohol, and diethyl ether[1]

Performance as a Plasticizer: A Data-Driven Comparison

The efficacy of a plasticizer is determined by its ability to enhance the flexibility and processability of a polymer. This is typically quantified by measuring the changes in the polymer's mechanical and thermal properties.

Mechanical Properties

Plasticizers work by inserting themselves between polymer chains, reducing intermolecular forces and thereby increasing flexibility. This is observed as a decrease in tensile strength and an increase in elongation at break.

While direct comparative studies between DMC and TEC are scarce, extensive research on TEC's effect on various polymers provides a benchmark for performance.

Table 2: Effect of Triethyl Citrate on the Mechanical Properties of Polymers

PolymerTEC Concentration (% w/w)Change in Tensile StrengthChange in Elongation at BreakSource(s)
Poly(lactic acid) (PLA)30%DecreaseSignificant Increase[2][3][4]
Shellac10-30%DecreaseIncrease[5][6]
Poly(methyl methacrylate) (PMMA)35%Decrease200% Increase[7]

Dimethyl Citrate: Due to a lack of available experimental data, the effect of dimethyl citrate on the mechanical properties of polymers cannot be quantitatively presented at this time. Based on its smaller molecular size compared to TEC, it could be hypothesized that DMC might offer efficient plasticization at lower concentrations, but this requires experimental validation.

Thermal Properties

A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer, the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Table 3: Effect of Triethyl Citrate on the Glass Transition Temperature (Tg) of Polymers

PolymerTEC Concentration (% w/w)Glass Transition Temperature (Tg)Source(s)
Poly(lactic acid) (PLA)30%Reduced from 60.42 °C to 10.29 °C[4]
Shellac10-30%Decrease[5][6]
Poly(methyl methacrylate) (PMMA)30%Significant Decrease[7]

Dimethyl Citrate: Similar to the mechanical properties, there is a notable absence of published data on the effect of dimethyl citrate on the thermal properties of polymers. Further research is needed to determine its efficiency in reducing the Tg of various polymer systems.

Migration Resistance

Plasticizer migration, the process where the plasticizer leaches out of the polymer matrix, is a critical concern, particularly in pharmaceutical and food-contact applications.[8] Migration can lead to a loss of flexibility in the polymer and potential contamination of the surrounding environment.

Triethyl Citrate: The migration of TEC is influenced by factors such as its concentration, the polymer matrix, and environmental conditions like humidity.[9] Studies have shown that TEC, being water-soluble, can leach from polymeric films into aqueous environments.[9]

Dimethyl Citrate: Migration data for dimethyl citrate is not currently available. Its lower molecular weight compared to TEC might suggest a higher potential for migration, but this is speculative and requires experimental investigation.

Biocompatibility and Safety

Citrate-based plasticizers are generally regarded as non-toxic and biocompatible, making them suitable for use in medical devices and pharmaceutical formulations.[10][11]

Triethyl Citrate: TEC has a well-established safety profile and is approved for use in food and pharmaceutical applications.[10]

Dimethyl Citrate: While specific toxicological data for dimethyl citrate as a plasticizer is limited, its structural similarity to other citrate esters suggests a favorable biocompatibility profile. However, comprehensive safety assessments would be necessary for its use in sensitive applications.

Experimental Protocols: Synthesis

The synthesis of both dimethyl citrate and triethyl citrate is typically achieved through the esterification of citric acid with the corresponding alcohol.

Synthesis of 1,5-Dimethyl Citrate

A generalized protocol for the synthesis of 1,5-dimethyl citrate involves the selective esterification of the two terminal carboxylic acid groups of citric acid.[1][12]

Synthesis_DMC Diagram 1: Synthesis Workflow for 1,5-Dimethyl Citrate A Reactants (Citric Acid, Methanol, Acid Catalyst) B Reaction (Heating to reflux) A->B C Water Removal (Dean-Stark apparatus) B->C D Neutralization & Workup C->D E Purification (Crystallization/Chromatography) D->E F 1,5-Dimethyl Citrate E->F

Caption: A conceptual workflow for the synthesis of 1,5-Dimethyl Citrate.

Materials and Equipment:

  • Citric acid (monohydrate or anhydrous)

  • Methanol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent for azeotropic distillation (e.g., toluene)

  • Standard laboratory glassware including a three-neck flask, stirrer, reflux condenser, and a Dean-Stark apparatus.[12]

Procedure:

  • Reaction Setup: In a three-neck flask, combine citric acid, methanol, and the acid catalyst in a suitable solvent.[12]

  • Esterification: Heat the mixture to reflux. Water produced during the reaction is continuously removed using the Dean-Stark apparatus to drive the reaction forward.[12]

  • Monitoring: Monitor the progress of the reaction by measuring the amount of water collected.

  • Workup: Once the reaction is complete, cool the mixture and neutralize the acid catalyst.

  • Purification: The crude product is then purified through washing, drying, and finally, vacuum distillation or crystallization to yield high-purity 1,5-dimethyl citrate.[12]

Synthesis of Triethyl Citrate

The synthesis of triethyl citrate follows a similar esterification process using ethanol (B145695).[13][14][15][16][17][18]

Synthesis_TEC Diagram 2: Synthesis Workflow for Triethyl Citrate A Reactants (Citric Acid, Ethanol, Catalyst) B Esterification Reaction A->B C Separation & Purification (Distillation) B->C D Triethyl Citrate C->D

Caption: A simplified workflow for the synthesis of Triethyl Citrate.

Materials and Equipment:

  • Citric acid

  • Anhydrous ethanol

  • Catalyst (e.g., sulfuric acid, ion-exchange resin)

  • Reaction vessel, heating and stirring equipment, distillation apparatus.[13][14]

Procedure:

  • Reaction: Citric acid and anhydrous ethanol are reacted in the presence of a catalyst. The reaction can be carried out in a batch reactor or a reactive distillation column.[13][14]

  • Water Removal: The water formed during the reaction is continuously removed to shift the equilibrium towards the product side.[13]

  • Purification: The resulting triethyl citrate is purified by distillation to remove any unreacted starting materials and byproducts.[13]

Conclusion and Future Outlook

Triethyl citrate is a well-characterized and widely adopted plasticizer with a proven track record of performance and safety in a variety of applications, particularly in the pharmaceutical and food industries. Its effects on the mechanical and thermal properties of numerous polymers are well-documented, providing a solid foundation for formulation development.

Dimethyl citrate, on the other hand, remains a comparatively understudied compound in the context of polymer plasticization. While its synthesis is feasible and its chemical structure suggests potential as an effective plasticizer, there is a significant gap in the scientific literature regarding its performance data. Key areas requiring further investigation include:

  • Plasticizing Efficiency: Quantitative studies on the effect of DMC on the mechanical and thermal properties of various polymers are essential.

  • Migration Behavior: A thorough evaluation of its migration from different polymer matrices is crucial for assessing its suitability in sensitive applications.

  • Biocompatibility and Toxicology: Comprehensive safety and biocompatibility studies are needed to establish a definitive profile for dimethyl citrate.

For researchers and drug development professionals, triethyl citrate currently represents the more reliable and data-supported choice for a citrate-based plasticizer. However, the exploration of dimethyl citrate and other novel citrate esters presents an opportunity for innovation, potentially leading to the development of plasticizers with tailored properties for specific applications. Future research efforts should focus on generating the necessary experimental data to allow for a direct and comprehensive comparison of dimethyl citrate with established plasticizers like triethyl citrate.

References

Dimethyl Citrate: A Performance Comparison with Leading Green Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Dimethyl Citrate (B86180) and its Alternatives

In the ongoing pursuit of sustainable practices within chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical decision with significant implications for process efficiency, environmental impact, and worker safety. This guide provides a comprehensive comparison of the performance of dimethyl citrate against a selection of prominent green solvents: Cyrene™, γ-Valerolactone (GVL), 2-Methyltetrahydrofuran (B130290) (2-MeTHF), Propylene (B89431) Carbonate, and Dimethyl Carbonate (DMC). The information presented herein is based on available experimental data to facilitate an informed and objective evaluation for your research and development needs.

Executive Summary

Dimethyl citrate, a derivative of the bio-based platform chemical citric acid, presents as a solid with a high melting point and decomposition temperature. While its "green" credentials stem from its renewable feedstock, a comprehensive experimental dataset for key solvent properties remains limited. In contrast, solvents like Cyrene™, GVL, 2-MeTHF, propylene carbonate, and DMC are well-characterized liquids at room temperature, offering a range of properties suitable for diverse applications. This guide will delve into a detailed comparison of their physical and solvency characteristics, supported by experimental protocols and visual workflows, to aid in the selection of the most appropriate green solvent for your specific application.

Data Presentation: A Comparative Analysis

Table 1: Physical Properties of Dimethyl Citrate and Other Green Solvents

PropertyDimethyl CitrateCyrene™γ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)Propylene CarbonateDimethyl Carbonate (DMC)
CAS Number 53798-96-2[1]53798-96-2108-29-2[2]96-47-9[3]108-32-7[4]616-38-6[5]
Molecular Formula C₈H₁₂O₇[1]C₆H₈O₂C₅H₈O₂[2]C₅H₁₀O[3]C₄H₆O₃[6]C₃H₆O₃
Molecular Weight ( g/mol ) 220.18[1]112.13100.12[2]86.13[3]102.09[4]90.08
Appearance at 25°C White to off-white solid[1]Colorless liquid[7]Clear, colorless liquid[2]Highly flammable, mobile liquid[3]Colorless, odorless liquid[6]Colorless, low-viscosity liquid[5]
Boiling Point (°C) >115 (decomposes)[1]227[7]~207[2]80.2[3]241.7[4]90
Melting Point (°C) >115[1]--31[2]-136[3]-55[4]2-4
Density (g/mL at 20°C) Data Not Available1.25[7]~1.06[2]0.8541.2006[4]1.07
Viscosity (cP at 25°C) Data Not Available11.52.180.462.530.63
Surface Tension (mN/m at 20°C) Data Not Available49.63026.641.131.9
Flash Point (°C) Data Not Available108[8]~96 (Closed Cup)[2]-11135 (Closed Cup)[4]18

Table 2: Solvency and Polarity Parameters of Green Solvents

ParameterDimethyl CitrateCyrene™γ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)Propylene CarbonateDimethyl Carbonate (DMC)
Hansen Solubility Parameters (MPa½)
δd (Dispersive)Data Not Available18.0[9]18.016.818.015.5
δp (Polar)Data Not Available13.3[9]11.65.718.03.9
δh (Hydrogen Bonding)Data Not Available10.3[9]7.24.14.19.7
Kamlet-Taft Parameters
α (H-bond acidity)Data Not Available0.00[10]0.000.000.000.00
β (H-bond basicity)Data Not Available0.52[10]0.440.480.400.43
π* (Polarizability)Data Not Available0.98[10]0.870.410.830.43
Solubility Slightly soluble in DMSO and Methanol[1]Miscible with water[7]Fully miscible with water, alcohols, and most organic solvents[2]Limited water miscibility[3]Soluble in waterGood miscibility with water[11]

Experimental Protocols

To ensure the reproducibility and transparency of the data presented, this section details the methodologies for key experiments used to characterize solvent properties.

Determination of Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are determined by observing the solubility of a polymer or a solid in a range of solvents with known HSPs.

Workflow for HSP Determination

HSP_Determination cluster_preparation Sample Preparation cluster_solubility_test Solubility Testing cluster_analysis Data Analysis A Select a range of solvents with known HSPs C Add a known volume of each solvent to a vial A->C B Prepare vials with a known amount of the solute B->C D Agitate vials to reach equilibrium (e.g., 24h) C->D E Visually assess solubility (soluble/insoluble) D->E F Plot solvents in 3D Hansen space E->F G Identify the center of the solubility sphere (solute HSPs) F->G

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

Determination of Kamlet-Taft Parameters

Kamlet-Taft parameters (α, β, π*) are determined spectrophotometrically using solvatochromic dyes. These dyes change their color (and thus their UV-Vis absorption spectrum) depending on the solvent's hydrogen bond acidity, basicity, and polarity/polarizability.

Experimental Protocol:

  • Solution Preparation: Prepare dilute solutions of specific solvatochromic dyes (e.g., Reichardt's dye for π*, 4-nitroaniline (B120555) for β, and a phenol (B47542) blue derivative for α) in the solvent to be tested.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum of each dye solution and determine the wavelength of maximum absorbance (λmax).

  • Calculation: The Kamlet-Taft parameters are then calculated from the λmax values using established equations that correlate the shift in absorbance to the solvent properties.

Workflow for Kamlet-Taft Parameter Determination

Kamlet_Taft_Determination cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation A Select solvatochromic dyes B Prepare dilute dye solutions in the test solvent A->B C Record UV-Vis absorption spectra B->C D Determine λmax for each dye C->D E Apply solvatochromic equations D->E F Calculate α, β, and π* E->F

Caption: Workflow for determining Kamlet-Taft parameters using solvatochromic dyes.

Shake-Flask Method for Solubility Determination

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound in a specific solvent.

Experimental Protocol:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.[12]

Performance in Key Applications

While direct comparative performance data for dimethyl citrate as a solvent in specific applications is scarce, the properties of the other green solvents provide insights into their potential uses.

  • Cyrene™: With its high polarity and boiling point, Cyrene™ is a promising alternative to NMP and DMF in various organic reactions, including cross-coupling reactions and amide bond formations.[7][8][13] Its miscibility with water facilitates product work-up.[7]

  • γ-Valerolactone (GVL): GVL is a versatile solvent with good solvency for a wide range of organic compounds and polymers.[14] Its high boiling point and low vapor pressure make it suitable for reactions requiring elevated temperatures.[2][15] It has shown promise in biomass conversion and as a medium for catalysis.

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is often used as a greener alternative to THF.[3][16] Its limited miscibility with water is advantageous for extraction and work-up procedures.[3][17] It is a good solvent for organometallic reactions.[16]

  • Propylene Carbonate: This polar aprotic solvent is biodegradable and has a low order of toxicity.[6][18] It is used in a variety of applications, including as an electrolyte in batteries, a coalescing agent in paints and coatings, and a solvent for extractions.[6]

  • Dimethyl Carbonate (DMC): DMC is a low-toxicity, biodegradable solvent with a fast evaporation rate.[5][11] It is used as a green methylating agent and as a solvent in coatings and cleaning formulations.[5][19][20]

Logical Relationships in Solvent Selection

The selection of a green solvent is a multi-faceted process that involves considering various factors beyond just solvency power. The following diagram illustrates the logical relationships in this decision-making process.

Solvent_Selection A Application Requirements (e.g., reaction type, extraction) D Solvency Power (HSP, Kamlet-Taft) A->D E Physical Properties (BP, MP, Viscosity) A->E B Solute Properties (polarity, functional groups) B->D B->E C Process Conditions (temperature, pressure) C->D C->E I Optimal Green Solvent D->I E->I F Safety & Health (Toxicity, Flammability) F->I G Environmental Impact (Biodegradability, Source) G->I H Cost & Availability H->I

Caption: Key factors influencing the selection of an optimal green solvent.

Conclusion

Dimethyl citrate, owing to its derivation from citric acid, is a potentially sustainable solvent. However, the current lack of comprehensive experimental data on its physical and solvency properties makes a direct and objective comparison with established green solvents challenging. For applications requiring a liquid solvent at ambient temperatures, Cyrene™, GVL, 2-MeTHF, propylene carbonate, and DMC offer a range of well-characterized and viable alternatives.

Researchers and drug development professionals are encouraged to consider the specific requirements of their application, including solute properties, process conditions, and safety and environmental considerations, when selecting a green solvent. While dimethyl citrate may hold promise, further experimental investigation is necessary to fully elucidate its performance characteristics and establish its position within the green solvent landscape. This guide serves as a starting point for this critical evaluation, emphasizing the importance of data-driven decision-making in the adoption of sustainable chemical practices.

References

A Comparative Guide to Analytical Methods for Dimethyl Citrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dimethyl citrate (B86180) is crucial for various applications, including metabolic studies and pharmaceutical development.[1] The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of the two most common and effective analytical techniques for dimethyl citrate quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS).

This document outlines the principles of each technique, presents a comparison of their typical analytical performance, provides detailed experimental protocols, and illustrates the workflows for method validation and analysis.

Comparison of Analytical Method Performance

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC/LC-MS/MS)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2]Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]
Derivatization Often required for non-volatile analytes like dimethyl citrate to increase volatility and thermal stability.[1]Generally not required, allowing for direct analysis of the compound.
Specificity High, especially with mass spectrometric detection.High, particularly with tandem mass spectrometry (MS/MS) which provides excellent specificity.
Linearity (r²) Typically ≥ 0.995Typically ≥ 0.999[2]
Accuracy (% Recovery) 95-105%98-102% for drug substance[2]
Precision (% RSD) Intra-day: ≤ 5%, Inter-day: ≤ 10%Intra-day: ≤ 2%, Inter-day: ≤ 2%[2]
Limit of Detection (LOD) Low to mid ng/mL range, dependent on derivatization efficiency and detector.Low ng/mL to pg/mL range with MS/MS detection.
Limit of Quantitation (LOQ) Mid to high ng/mL range.Low to mid ng/mL range with MS/MS detection.
Sample Throughput Lower, due to longer run times and sample preparation (derivatization).Higher, with faster run times and simpler sample preparation.
Matrix Effects Can be significant, potentially affecting accuracy and precision.Can be managed with appropriate sample clean-up and the use of an internal standard.

Experimental Protocols

Below are detailed methodologies for the quantification of dimethyl citrate using GC-MS and LC-MS/MS. These protocols should be considered as a starting point for method development and validation.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the quantification of 1,5-dimethyl citrate in a biological sample matrix using GC-MS following a derivatization step.[1]

1. Sample Preparation and Extraction:

  • To 100 µL of the sample (e.g., plasma, urine, or cell lysate), add 400 µL of a cold extraction solvent mixture of acetonitrile (B52724) and methanol (B129727) (7:3, v/v).[1]

  • Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled version of 1,5-dimethyl citrate).

  • Vortex the mixture for 30 seconds and incubate at -20°C for at least 2 hours to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas at a temperature not exceeding 40°C.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative of 1,5-dimethyl citrate.[1]

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.[1]

  • Mass Spectrometer: Agilent 5977 MS or equivalent.[1]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Injection Volume: 1 µL.[1]

  • Injector Temperature: 280°C.[1]

  • Injection Mode: Splitless.[1]

  • Oven Temperature Program: Initial temperature: 80°C, hold for 2 minutes. Ramp: 10°C/min to 280°C. Hold: 5 minutes at 280°C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • MS Ion Source Temperature: 230°C.[1]

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized 1,5-dimethyl citrate and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a method for the direct quantification of 1,5-dimethyl citrate in aqueous samples or biological fluids using LC-MS/MS.[1]

1. Sample Preparation:

  • Dilute the sample (e.g., plasma, urine) with an appropriate solvent, such as water or a weak buffer, to bring the analyte concentration within the calibration range. For a 1:10 dilution, add 10 µL of sample to 90 µL of water.[1]

  • Add an internal standard (e.g., a stable isotope-labeled 1,5-dimethyl citrate) to all samples, calibration standards, and quality control samples.[1]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.[1]

  • Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[1]

  • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient Elution: 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-10 min: 5% B.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.[1]

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for 1,5-dimethyl citrate).[1]

  • Ion Source Parameters: Capillary Voltage, Source Temperature, and Gas Flow to be optimized.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for 1,5-dimethyl citrate and the internal standard must be determined by direct infusion of the standards into the mass spectrometer.[1]

Visualizing Workflows

To further clarify the processes involved in analytical method validation and a typical experimental workflow, the following diagrams are provided.

G cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis dev Method Development & Optimization pre_val Pre-Validation dev->pre_val spec Specificity pre_val->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob sop SOP Generation rob->sop routine Routine Sample Analysis sop->routine qc Quality Control routine->qc

Analytical Method Validation Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection extract Extraction sample->extract dry Evaporation extract->dry deriv Derivatization (TMS) dry->deriv gc_ms GC-MS Injection deriv->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

GC-MS Experimental Workflow for Dimethyl Citrate

References

A Comparative Guide to Purity Assessment of Synthetic Dimethyl Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 1,5-dimethyl citric acid, also known as sym-dimethyl citrate (B86180). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research compounds. This document outlines detailed experimental protocols, presents data in a comparative format, and visualizes the analytical workflow to aid in the selection of the most suitable method for your specific needs.

The synthesis of 1,5-dimethyl citrate, typically through the acid-catalyzed esterification of citric acid with methanol, can result in a profile of impurities that includes unreacted citric acid, monomethyl citrate, isomeric dimethyl citrates, and trimethyl citrate[1][2]. Therefore, robust analytical methods are required to accurately quantify the target compound and identify any process-related impurities.

Comparative Analysis of Purity Assessment Techniques

The purity of synthetic 1,5-dimethyl citrate can be effectively determined using a variety of analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical methods.

Analytical Technique Principle Information Provided Sample Preparation Throughput Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarityQuantitative purity, impurity profileSimple dissolution in a suitable solventHighHigh precision and accuracy, suitable for routine quality control.May require reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratioQuantitative purity, impurity identificationDerivatization (e.g., silylation) is requiredModerateHigh sensitivity and specificity, excellent for identifying volatile impurities.Derivatization adds complexity and potential for side reactions.
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Signal intensity is directly proportional to the number of nucleiAbsolute purity, structural confirmationSimple dissolution in a deuterated solvent with an internal standardLow to ModerateNo need for a reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, potential for signal overlap.
Acid-Base Titration Neutralization of the free carboxylic acid groupAssay of the acidic component (1,5-dimethyl citrate and acidic impurities)Simple dissolution in water or a suitable solventHighSimple, cost-effective, and provides a direct measure of total acidity.Not specific to 1,5-dimethyl citrate; quantifies all acidic components.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantitative determination of 1,5-dimethyl citrate and the separation of its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (pH adjusted to 2.5 with phosphoric acid) and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthetic 1,5-dimethyl citrate in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and a blank onto the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile impurities after a derivatization step to increase the volatility of 1,5-dimethyl citrate[3].

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: To the dried sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to form the trimethylsilyl (B98337) (TMS) derivative[3].

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program: An initial temperature of 100°C, ramped to 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Prepare a solution of the derivatized sample in a suitable organic solvent.

  • Analysis: Inject the sample into the GC-MS system. Impurities can be identified by their mass spectra and retention times. Purity can be determined by area normalization.

Quantitative ¹H-NMR Spectroscopy

¹H-NMR provides an absolute measure of purity without the need for a specific reference standard of 1,5-dimethyl citrate[4][5].

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the 1,5-dimethyl citrate sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆)[6][7].

  • Data Acquisition: Acquire the ¹H-NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Analysis: The purity of 1,5-dimethyl citrate is calculated by comparing the integral of a characteristic signal of the analyte (e.g., the methylene (B1212753) protons) to the integral of a known signal from the internal standard.

Acid-Base Titration

This classical method is useful for determining the total acidic content, which includes the free carboxylic acid of 1,5-dimethyl citrate and any acidic impurities like unreacted citric acid or monomethyl citrate[8].

  • Instrumentation: A burette and a pH meter or a suitable indicator.

  • Titrant: A standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M).

  • Indicator: Phenolphthalein.

  • Sample Preparation: Accurately weigh the 1,5-dimethyl citrate sample and dissolve it in deionized water.

  • Procedure: Titrate the sample solution with the standardized sodium hydroxide solution to the endpoint, indicated by a persistent pink color or a sharp inflection in the pH curve.

  • Calculation: The purity, expressed as the percentage of the acidic component, is calculated based on the volume of titrant consumed.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthetic 1,5-dimethyl citrate.

cluster_0 Purity Assessment Workflow Sample Synthetic Dimethyl Citric Acid Sample HPLC HPLC Analysis (Quantitative Purity) Sample->HPLC Primary Quantitative Method GCMS GC-MS Analysis (Impurity Identification) Sample->GCMS Orthogonal Method for Volatiles NMR qNMR Analysis (Absolute Purity & Structure) Sample->NMR Structural Confirmation & Absolute Purity Titration Titration (Total Acidity) Sample->Titration Assay of Acidic Components Report Purity Report HPLC->Report GCMS->Report NMR->Report Titration->Report

Caption: A logical workflow for the comprehensive purity assessment of synthetic 1,5-dimethyl citrate.

Signaling Pathway for Impurity Formation

The following diagram illustrates the potential pathways for the formation of impurities during the synthesis of 1,5-dimethyl citrate from citric acid.

cluster_1 Impurity Formation Pathway CitricAcid Citric Acid Monomethyl Monomethyl Citrate CitricAcid->Monomethyl + MeOH, H⁺ Dimethyl 1,5-Dimethyl Citrate (Target Product) Monomethyl->Dimethyl + MeOH, H⁺ Isomers Isomeric Dimethyl Citrates Monomethyl->Isomers + MeOH, H⁺ Trimethyl Trimethyl Citrate Dimethyl->Trimethyl + MeOH, H⁺ Isomers->Trimethyl + MeOH, H⁺

Caption: Potential impurity formation pathways during the synthesis of 1,5-dimethyl citrate.

References

A Comparative Guide to the Biological Activities of Dimethyl Citric Acid and Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of dimethyl citric acid and its parent compound, citric acid. The following sections outline their respective anti-inflammatory, antimicrobial, and antioxidant properties, supported by available experimental data. Detailed protocols for key assays are also provided to facilitate reproducibility and further investigation.

Comparative Analysis of Biological Activity

A summary of the known biological activities of this compound and citric acid is presented below, with quantitative data organized for direct comparison.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. Citric acid also exhibits anti-inflammatory effects, contributing to its profile as a bioactive molecule.

Table 1: Comparison of Anti-inflammatory Activity

CompoundAssayCell LineKey FindingsIC₅₀ Value
1,5-Dimethyl Citrate (B86180)Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesConcentration-dependent inhibition of NO production.[1]39.76 ± 0.16 µM[1]
1,5-Dimethyl CitrateCytokine Inhibition (IL-6, TNF-α)LPS-stimulated RAW 264.7 macrophagesConcentration-dependent decrease in IL-6 and TNF-α production at 50 and 100 µM.[1]Not Reported
Citric AcidNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesInhibition of NO production.Data Not Available
Citric AcidCytokine Inhibition (TNF-α, IL-6)LPS-stimulated RAW 264.7 macrophages, H9N2-infected IEC-6 cellsReduced secretion of pro-inflammatory cytokines.[2][3]Not Reported
Antimicrobial Activity

Citric acid is a well-established antimicrobial agent with broad-spectrum activity that is influenced by pH.[4][5] Limited data is currently available on the specific antimicrobial properties of this compound.

Table 2: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundEscherichia coliStaphylococcus aureusCandida albicans
This compoundNo Data AvailableNo Data AvailableNo Data Available
Citric Acid0.06 g/mL[4][5]0.06 g/mL[4][5]0.03 g/mL[4][5]
Antioxidant Activity

Citric acid's antioxidant activity is primarily attributed to its ability to chelate metal ions, rather than direct radical scavenging.[6] Quantitative data on the antioxidant capacity of this compound is not currently available.

Table 3: Comparison of Antioxidant Activity

CompoundDPPH Radical Scavenging Assay (IC₅₀)ABTS Radical Scavenging Assay (IC₅₀)Other Mechanisms
This compoundNo Data AvailableNo Data AvailableNo Data Available
Citric AcidDoes not exhibit significant radical scavenging activity.Does not exhibit significant radical scavenging activity.Acts as a chelating agent for metal ions like iron, which can catalyze oxidative reactions.[6]

Signaling Pathways and Mechanisms of Action

Inhibition of NF-κB Signaling Pathway by 1,5-Dimethyl Citrate

1,5-Dimethyl Citrate has been shown to exert its anti-inflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). 1,5-Dimethyl Citrate is proposed to inhibit this pathway, thereby reducing the production of these inflammatory mediators.

NF_kB_Inhibition Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by 1,5-Dimethyl Citrate cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates for degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes activates Dimethyl_Citrate 1,5-Dimethyl Citrate Dimethyl_Citrate->IKK inhibits

Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by 1,5-Dimethyl Citrate

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assays

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or citric acid for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Workflow:

Figure 2: Experimental Workflow for Nitric Oxide (NO) Assay

Procedure:

  • After the 24-hour incubation with LPS and test compounds, 100 µL of cell culture supernatant is transferred to a 96-well plate.

  • An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

  • The plate is incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Procedure:

  • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • The plate is blocked to prevent non-specific binding.

  • Cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.

  • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is added, which is converted by the enzyme to produce a colored product.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • The concentration of the cytokine in the samples is calculated by interpolating from the standard curve.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Workflow:

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay

Procedure:

  • A serial two-fold dilution of the test compound (this compound or citric acid) is prepared in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus, C. albicans) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Positive (microorganism in broth without test compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

The available data indicates that 1,5-dimethyl citrate is a promising anti-inflammatory agent, with a demonstrated ability to inhibit nitric oxide, IL-6, and TNF-α production in vitro, likely through the suppression of the NF-κB signaling pathway. Citric acid also possesses anti-inflammatory, as well as established antimicrobial and antioxidant (via chelation), properties.

A direct and comprehensive comparison of the biological activities of this compound and citric acid is currently limited by the lack of directly comparable quantitative data for all assessed parameters. Specifically, further research is required to determine the IC₅₀ value for nitric oxide inhibition by citric acid under the same experimental conditions as those used for 1,5-dimethyl citrate. Additionally, the antimicrobial spectrum and potency (MIC values) of this compound against common pathogens need to be established. Finally, a quantitative assessment of the antioxidant capacity of this compound would provide a more complete picture of its biological profile.

This guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge and to design future studies aimed at fully elucidating the comparative biological activities of these two related compounds.

References

Biodegradability of Dimethyl Citric Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biodegradability of dimethyl citric acid and its alternatives, providing researchers with essential data for informed material selection in drug development and other scientific applications.

The environmental fate of chemical compounds is a critical consideration in modern research and development, particularly in the pharmaceutical and biomedical fields. For scientists and drug development professionals, selecting materials that are not only effective but also environmentally benign is of paramount importance. This guide provides a comparative assessment of the biodegradability of this compound and its alternatives, supported by available experimental data and standardized testing protocols.

Comparative Biodegradability Data

The following table summarizes the available biodegradability data for citric acid esters and alternative biodegradable chelating agents. "Readily biodegradable" is a classification determined by stringent OECD testing, indicating that a substance will undergo rapid and ultimate degradation in the environment.[1]

CompoundTest GuidelineBiodegradation (%)Timeframe (days)Classification
Citric Acid Esters (Proxies for this compound)
Triethyl Citrate (B86180)OECD 301 F78%28Readily Biodegradable[2]
Alternative Biodegradable Chelating Agents
[S,S]-Ethylenediaminedisuccinic acid (EDDS)OECD 301B>80%<28Readily Biodegradable[3][4]
Methylglycinediacetic acid (MGDA)OECD 301B>60%28Readily Biodegradable[3][4]
L-Glutamic acid N,N-diacetic acid (GLDA)OECD 301D>60%28Readily Biodegradable[3][4][5]
Benchmark (Poorly Biodegradable)
Ethylenediaminetetraacetic acid (EDTA)OECD 301B/D<10%28Not Readily Biodegradable[5]

Signaling Pathways and Degradation Mechanisms

The primary mechanism for the biodegradation of citric acid esters like this compound is expected to be hydrolysis of the ester bonds, followed by the microbial degradation of the resulting citric acid and alcohol. Citric acid is a central component of the Krebs cycle (also known as the citric acid cycle), a key metabolic pathway in many organisms for energy production.

DMC This compound Hydrolysis Esterase-mediated Hydrolysis DMC->Hydrolysis CitricAcid Citric Acid Hydrolysis->CitricAcid Methanol Methanol Hydrolysis->Methanol KrebsCycle Krebs Cycle (TCA Cycle) CitricAcid->KrebsCycle Metabolism Further Metabolism Methanol->Metabolism CO2_H2O CO2 + H2O KrebsCycle->CO2_H2O Metabolism->CO2_H2O

Figure 1. Proposed biodegradation pathway for this compound.

Experimental Protocols

The biodegradability of the compounds listed is typically assessed using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). The most relevant tests for ready biodegradability are from the OECD 301 series.

OECD Guideline 301 F: Manometric Respirometry Test

This method was used to determine the biodegradability of triethyl citrate.[2]

  • Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over time and is expressed as a percentage of the theoretical oxygen demand (ThOD).[6][7]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.[2]

  • Test Duration: 28 days.[2]

  • Pass Criteria: A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[1]

cluster_0 Test Setup cluster_1 Measurement cluster_2 Data Analysis TestVessel Sealed Respirometer Flask (Test Substance + Inoculum + Mineral Medium) PressureSensor Manometric Pressure Sensor (Measures O2 consumption) TestVessel->PressureSensor ControlVessel Control Flask (Inoculum + Mineral Medium) ControlVessel->PressureSensor CalculateBOD Calculate Biochemical Oxygen Demand (BOD) PressureSensor->CalculateBOD CompareThOD Compare to Theoretical Oxygen Demand (ThOD) CalculateBOD->CompareThOD Result Biodegradation (%) CompareThOD->Result

Figure 2. Experimental workflow for OECD Guideline 301 F.

OECD Guideline 301 B: CO2 Evolution Test

This method is commonly used for assessing the ready biodegradability of water-soluble organic chemicals.[8]

  • Principle: The test substance is exposed to an inoculum in a mineral medium. The amount of carbon dioxide (CO2) evolved from the biodegradation of the substance is measured and compared to the theoretical maximum amount of CO2 (ThCO2) that could be produced.[8]

  • Inoculum: Activated sludge, typically from a domestic wastewater treatment plant.

  • Test Duration: 28 days.

  • Pass Criteria: To be classified as readily biodegradable, the substance must result in the evolution of at least 60% of its ThCO2 within a 10-day window during the 28-day test.[1]

OECD Guideline 301 D: Closed Bottle Test

This test is suitable for readily biodegradable substances.

  • Principle: A solution of the test substance in a mineral medium is inoculated with a relatively small number of microorganisms and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period.[9]

  • Inoculum: Effluent from a municipal sewage treatment plant.[9]

  • Test Duration: 28 days.

  • Pass Criteria: A substance is considered readily biodegradable if the biological oxygen demand (BOD) is at least 60% of the ThOD.[9]

Discussion and Conclusion

The available data on triethyl citrate, showing 78% biodegradation in 28 days, strongly suggests that it is readily biodegradable.[2] Given the structural similarity, it is highly probable that dimethyl citrate, and other short-chain alkyl esters of citric acid, would also be readily biodegradable. The ester linkages are susceptible to enzymatic hydrolysis, and the resulting citric acid is a readily metabolizable substrate for a wide variety of microorganisms.[10][11]

The alternative chelating agents—EDDS, MGDA, and GLDA—also demonstrate ready biodegradability, making them suitable replacements for persistent chelators like EDTA in many applications.[3][4][5] The choice between these alternatives would likely depend on other factors such as chelation strength for specific metals, pH stability, and cost.

References

Dimethyl Citrate: A Comparative Guide to a Potentially Non-Toxic Solvent for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that impacts experimental outcomes, safety, and environmental footprint. This guide provides a comprehensive validation of dimethyl citrate (B86180) as a potentially non-toxic solvent, comparing its properties and performance with commonly used alternatives. The information is supported by available experimental data and detailed protocols to aid in its evaluation and adoption in the laboratory.

Dimethyl citrate, a diester derivative of the naturally abundant citric acid, is emerging as a promising alternative to conventional organic solvents. Its inherent biodegradability and derivation from a biological source position it as a "green" solvent. This guide will delve into its toxicological profile, solvent characteristics, and performance in comparison to other solvents frequently used in research and development.

Comparative Toxicity Analysis

The safety of a solvent is a paramount concern in a laboratory setting. While specific toxicological data for dimethyl citrate is limited, an assessment can be made by examining related citrate esters and comparing them to common solvents.

Table 1: Comparison of Acute Oral Toxicity (LD50) and In Vitro Cytotoxicity (IC50)

SolventChemical ClassAcute Oral LD50 (rat)In Vitro Cytotoxicity (IC50)Key Toxicological Concerns
Dimethyl Citrate (inferred) Citrate EsterLikely high (>2000 mg/kg)Data not availableExpected to be low based on related compounds
Triethyl CitrateCitrate Ester>32,000 mg/kg[1]Not an irritant or sensitizer (B1316253) in humans[2]Low toxicity, used in food and pharmaceuticals[3][4][5]
Acetyl Tributyl CitrateCitrate EsterData not availableNon-toxic, suitable for sensitive skin[6]Recognized as a safe and biodegradable plasticizer[7]
Dimethyl Sulfoxide (B87167) (DMSO)Sulfoxide14,500 mg/kg[8][9]Cell line dependent, generally < 2% (v/v)[10][11][12]Can enhance skin absorption of other chemicals[9]
N,N-Dimethylformamide (DMF)Amide2,250 - 5,809 mg/kg[13]Highest cytotoxicity among common solvents[11][12][14]Hepatotoxic and potential reproductive toxin[15]
EthanolAlcohol7,060 mg/kg[9]Low cytotoxicity, MTC between 1-2% (v/v)[10][16]Flammable
AcetoneKetone5,800 mg/kgLeast cytotoxic among many common solvents[11][14]Flammable, can cause eye irritation

MTC: Maximum Tolerated Concentration

Based on the high LD50 values and low cytotoxicity of related citrate esters like triethyl citrate and acetyl tributyl citrate, it is reasonable to infer that dimethyl citrate possesses a favorable safety profile.[1][2][3][4][5][6][7] In contrast, solvents like DMF exhibit significant toxicity, while even the widely used DMSO is not without safety concerns.[8][9][11][12][13][14][15]

Solvent Performance and Applications

The efficacy of a solvent is determined by its ability to dissolve a wide range of compounds and its compatibility with various experimental conditions. While extensive data on the solvent properties of dimethyl citrate is not yet available, its known characteristics and applications provide valuable insights.

Table 2: Comparison of Solvent Properties and Performance

SolventBoiling Point (°C)PolarityKnown SolubilitiesNotable Applications
Dimethyl Citrate Data not availablePolarSoluble in DMSO, slightly soluble in methanol[17]Anti-inflammatory and antimicrobial agent research[18]
Triethyl Citrate294PolarSoluble in water, miscible with alcoholsFood additive, pharmaceutical coatings, plasticizer[3][4][5]
Tributyl Citrate170 (at 133.3Pa)[19][20]Non-polarSoluble in most organic solvents[19][20]Plasticizer for polymers, food packaging, medical products[19][20]
Dimethyl Sulfoxide (DMSO)189[15]Highly Polar AproticDissolves a wide range of polar and nonpolar compounds[15]Drug discovery, cell culture, chemical reactions[21]
N,N-Dimethylformamide (DMF)153[15]Polar AproticStrong solvency for polymersChemical synthesis, particularly for polymers
Ethanol78.37Polar ProticMiscible with water and many organic solventsExtractions, chromatography, as a reagent
Acetone56Polar AproticMiscible with water and many organic solventsGeneral laboratory solvent, cleaning, extractions

Dimethyl citrate has been successfully used as a solvent in the synthesis of amides, indicating its utility in organic reactions.[18] Its solubility in common laboratory solvents like DMSO and methanol (B129727) suggests its potential for broader applications.[17] Further research is needed to fully characterize its solvating power for a wider range of active pharmaceutical ingredients (APIs) and other chemical compounds.

Experimental Protocols

To facilitate the evaluation of dimethyl citrate in your laboratory, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a solvent that inhibits cell growth by 50% (IC50).

Workflow for In Vitro Cytotoxicity Assay

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of dimethyl citrate and control solvents incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_formazan Add formazan (B1609692) solubilization solution incubation3->add_formazan measure_absorbance Measure absorbance at 570 nm add_formazan->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of solvents using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, RAW-264.7, or human umbilical vein endothelial cells) in 96-well plates at a suitable density and incubate for 24 hours.[11][12][14]

  • Treatment: Prepare serial dilutions of dimethyl citrate and control solvents in the cell culture medium. Replace the existing medium with the treatment medium and incubate for a period of 24 to 72 hours.[11][12][14]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against solvent concentration.

Determination of Solvent Solubility

This protocol outlines a method to quantify the solubility of a compound in dimethyl citrate.

Workflow for Solubility Determination

cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Analysis add_excess Add excess solute to dimethyl citrate equilibrate Equilibrate at a constant temperature with agitation add_excess->equilibrate centrifuge Centrifuge to separate undissolved solute equilibrate->centrifuge filter Filter the supernatant centrifuge->filter hplc_analysis Analyze the filtrate by HPLC filter->hplc_analysis quantify Quantify the concentration of the solute hplc_analysis->quantify

Caption: General workflow for determining the solubility of a compound in a solvent.

Methodology:

  • Equilibration: Add an excess amount of the solute to a known volume of dimethyl citrate in a sealed vial. Equilibrate the mixture at a constant temperature with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Separation: Centrifuge the saturated solution to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Conclusion

Dimethyl citrate presents a compelling case as a non-toxic and environmentally friendly solvent for a variety of scientific applications. While direct, comprehensive toxicological and solvent performance data remains to be fully established, the available information on related citrate esters strongly suggests a favorable safety profile. Its demonstrated utility in organic synthesis and its solubility in common laboratory solvents highlight its potential as a versatile alternative. Researchers and drug development professionals are encouraged to consider dimethyl citrate as a "greener" option and to utilize the provided protocols to validate its performance for their specific needs. Further investigation into its broad applicability will be crucial in establishing dimethyl citrate as a staple in the modern, safety-conscious laboratory.

References

Cross-Validation of Analytical Methods for Dimethyl Citrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of dimethyl citrate (B86180) is crucial for advancements in metabolic research and pharmaceutical development. This guide provides an objective comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of dimethyl citrate. This comparison is supported by established experimental protocols and typical performance data to aid in method selection and validation.

Dimethyl citrate, a diester derivative of citric acid, requires precise measurement in various biological and chemical matrices.[1] The choice of analytical methodology is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] This guide explores the cross-validation of GC-MS and LC-MS/MS, presenting their principles, performance characteristics, and detailed experimental protocols.

Comparative Analysis of Analytical Methodologies

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of small molecules like dimethyl citrate, each with distinct advantages and considerations.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes such as dimethyl citrate, a derivatization step is necessary to increase volatility and thermal stability.[1] This method offers high sensitivity and selectivity.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and specific for quantifying non-volatile compounds in complex matrices.[1] It often requires minimal sample preparation and provides excellent accuracy and precision.[1]

The selection between these methods often involves a trade-off between the need for derivatization in GC-MS and the potential for matrix effects in LC-MS/MS.

Data Presentation: Summary of Method Performance

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of small organic acids like dimethyl citrate. These values are representative and intended to provide a baseline for method comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 10%< 5%
Limit of Detection (LOD) low ng/mLpg/mL to low ng/mL
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL range
Sample Preparation Extraction and mandatory derivatizationSimple extraction and filtration
Throughput Lower due to derivatization stepHigher due to simpler sample preparation

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of dimethyl citrate following a derivatization step to create a volatile analyte.

1. Sample Preparation:

  • Extraction: For biological samples (e.g., plasma, urine), perform a liquid-liquid extraction with a suitable organic solvent.

  • Derivatization: The extracted and dried sample is subjected to a derivatization reaction, for example, silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative of dimethyl citrate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is well-suited for the direct analysis of dimethyl citrate without the need for derivatization.

1. Sample Preparation:

  • Extraction: For biological samples, a protein precipitation step using a solvent like acetonitrile (B52724) is typically performed, followed by centrifugation.

  • Dilution: The supernatant is diluted with the mobile phase to a concentration within the linear range of the assay.

  • Filtration: The sample is filtered through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.[1]

  • Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[1]

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm).

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-5 min: 5-95% B.

    • 5-7 min: 95% B.

    • 7-7.1 min: 95-5% B.

    • 7.1-10 min: 5% B.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

Mandatory Visualizations

To further clarify the experimental processes and logical connections, the following diagrams are provided.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Quantification Quantification Detection->Quantification

GC-MS Experimental Workflow for Dimethyl Citrate Analysis.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Dilution Dilution & Filtration Centrifugation->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

LC-MS/MS Experimental Workflow for Dimethyl Citrate Analysis.

cross_validation_logic cluster_methods Analytical Methods cluster_results Results Analyte Dimethyl Citrate Sample GCMS GC-MS Analysis Analyte->GCMS LCMSMS LC-MS/MS Analysis Analyte->LCMSMS Results_GCMS Quantitative Results (GC-MS) GCMS->Results_GCMS Results_LCMSMS Quantitative Results (LC-MS/MS) LCMSMS->Results_LCMSMS Comparison Comparative Statistical Analysis Results_GCMS->Comparison Results_LCMSMS->Comparison Conclusion Method Comparability Assessment Comparison->Conclusion

Logical Workflow for Cross-Validation of Analytical Methods.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dimethyl Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling for Disposal

Before initiating any disposal protocol, it is crucial to adhere to the following safety measures. All handling of dimethyl citric acid waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile, neoprene)[2]

  • A lab coat[1]

In Case of a Spill: Should a spill occur, absorb the material with an inert, non-combustible absorbent like sand or vermiculite. The contaminated absorbent must then be collected and placed in a sealed, labeled container for disposal as chemical waste.[1] For spills of citric acid solutions, neutralization with soda ash or sodium bicarbonate may be recommended before absorption.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach from identification to final pickup. Adherence to local, state, and federal regulations is mandatory.[1]

1. Waste Identification and Segregation:

  • Pure, unused this compound should be disposed of in its original container or a clearly labeled, sealed waste container.[1]

  • Solutions containing this compound must be collected in a designated and labeled waste container.[1]

  • Contaminated materials , such as pipette tips, weighing boats, and absorbent pads, should be collected in a separate, clearly labeled solid waste container.[1]

  • Crucially, do not mix this compound waste with other waste streams unless their compatibility has been confirmed to avoid potentially hazardous reactions.[1][4]

2. Waste Characterization: While this compound is not expected to be classified as a highly hazardous substance, it is essential to review the specific hazard classifications on the product's SDS if available.[1] If the substance is dissolved in a solvent, the hazards of that solvent must also be considered when characterizing the waste.[1]

3. Containerization and Labeling:

  • Use only approved, chemically resistant containers for waste collection.[1][4] The original container of the main component of the waste is often a suitable choice.[5]

  • All waste containers must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the percentage of each chemical constituent, and the accumulation start date.[1][4][6] Do not use abbreviations or chemical formulas.[6]

  • Keep containers securely closed at all times, except when adding waste.[4][6]

4. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.[5][6][7]

  • Ensure containers are sealed to prevent leaks or spills.[1]

  • Segregate incompatible waste and chemicals at all times.[4] For instance, store acids away from bases and flammables.[6]

  • Use secondary containment for all liquid hazardous wastes.[4]

5. Requesting Waste Pickup:

  • When a waste container is 90% full, complete a chemical waste pickup form.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

Quantitative Data Summary

For citric acid and its solutions, specific pH and concentration thresholds may determine if it is managed as dangerous waste.

ParameterGuidelineSource
pH of Waste Solution Must be managed as Dangerous Waste if pH is 6 or lower.[8]
Concentration Must be managed as Dangerous Waste if concentration is 1% or greater.[8]
Neutralization pH Adjust to a pH between 6 and 9 with an alkali (e.g., soda ash, sodium bicarbonate) if permitted by local regulations for drain disposal of small quantities.[3]

Experimental Protocols

Spill Clean-up Procedure for Solid this compound:

  • Ensure proper PPE is worn (safety goggles, gloves, lab coat).

  • If the spill is small and can be cleaned up in approximately 10 minutes by trained personnel, proceed with caution.[8]

  • Carefully sweep up the solid material using spark-resistant tools to avoid generating dust.[8]

  • Place the swept material into a resealable bag or other appropriate waste disposal container.[8]

  • Label the container as "Hazardous Waste" with the full chemical name.

  • Dispose of the container as dangerous waste according to institutional procedures.[8]

  • Decontaminate the spill area with a soap solution.[3]

Neutralization and Disposal of Dilute Aqueous Solutions (if permitted by local regulations):

  • Work in a well-ventilated area, preferably a fume hood.

  • If permitted by regulation, dilute the solution to 3 to 5 times its volume with cold water.[3]

  • Slowly add an alkali, such as soda ash or sodium bicarbonate, to adjust the pH to between 6 and 9.[3]

  • If drain disposal is permitted, open the cold water tap completely and slowly pour the neutralized material down the drain.[3]

  • Allow cold water to run for at least 5 minutes to completely flush the system.[3]

  • Important: Always check with national, state, and local authorities before disposing of any chemical waste down the drain.[3]

Visualizing the Disposal Process

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe identify Identify Waste Type segregate Segregate Waste Streams identify->segregate ppe->identify containerize Select Compatible, Labeled Container segregate->containerize label Label Container: - 'Hazardous Waste' - Full Chemical Name - Concentration - Date containerize->label store Store in Designated Satellite Accumulation Area label->store pickup Request Waste Pickup from EHS when Container is Full store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for this compound Waste Disposal.

spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (Cleanable in <10 min) assess->small_spill large_spill Large or Unmanageable Spill assess->large_spill small_spill->large_spill No cleanup Trained Personnel Clean Up with Spill Kit small_spill->cleanup Yes evacuate Evacuate Area large_spill->evacuate notify_ehs Notify EHS/Emergency Personnel evacuate->notify_ehs absorb Absorb with Inert Material cleanup->absorb collect Collect Contaminated Material in a Sealed Container absorb->collect dispose Dispose of as Hazardous Waste collect->dispose

Caption: Decision-making process for handling a this compound spill.

References

Personal protective equipment for handling Dimethyl Citric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for handling citric acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling citric acid, particularly in its solid form, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecific Considerations
Eye/Face Protection Safety glasses with side shields or tightly fitting safety goggles.[1][2]An eye wash station should be readily accessible.[3] In case of contact, rinse cautiously with water for several minutes.[4]
Skin Protection Protective gloves (rubber or neoprene).[1] Lab coat or other protective clothing.Remove and wash contaminated clothing before reuse.[1][4] In case of skin contact, wash the area with plenty of water.[1][4]
Respiratory Protection Use in a well-ventilated area.[2][5] If dust is generated, a NIOSH-approved dust respirator should be used.[5]A self-contained breathing apparatus may be necessary in case of a large spill or emergency.[3]

Operational and Disposal Plans

Handling Procedures:

  • General Handling: Avoid direct contact with the substance.[3] Do not eat, drink, or smoke in areas where citric acid is handled.[1][2][4] Wash hands thoroughly after handling.[1][2][4]

  • Ventilation: Ensure there is sufficient ventilation in the area of use.[2][3][5] Local exhaust ventilation is recommended if dust is generated.[1]

  • Dust Control: Minimize the generation and accumulation of dust.[1][2] Fine dust dispersed in the air can be a potential explosion hazard.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1][4][5]

Disposal:

  • Dispose of contents and container in accordance with local, state, and federal regulations.

  • For spills, sweep up the solid material and place it in a suitable, labeled container for disposal.[1][6] Avoid creating dust during cleanup.[1][3] The spill area can then be flushed with water.[1] Do not allow the product to enter drains.[6]

Emergency Procedures

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek medical attention if irritation persists.[4]

  • Skin Contact: Wash off with soap and plenty of water.[6] Get medical attention if irritation develops and persists.

  • Inhalation: Remove to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and drink plenty of water.[4] Never give anything by mouth to an unconscious person. Seek medical advice.

Fire-Fighting Measures:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[6]

  • Firefighters should wear self-contained breathing apparatus and full protective clothing.[3]

Chemical Spill Workflow

The following diagram outlines the logical workflow for responding to a chemical spill of citric acid.

G spill Chemical Spill Occurs assess Assess the Spill (Size and Immediate Danger) spill->assess evacuate Evacuate Immediate Area (If necessary) assess->evacuate ppe Don Appropriate PPE assess->ppe evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Sweep solid, avoid dust) contain->cleanup decontaminate Decontaminate the Area (Flush with water) cleanup->decontaminate dispose Dispose of Waste (Follow regulations) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill of citric acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl Citric acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl Citric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.